molecular formula C11H16N2O B1341216 N-(3-aminophenyl)-2,2-dimethylpropanamide CAS No. 41402-58-8

N-(3-aminophenyl)-2,2-dimethylpropanamide

Cat. No.: B1341216
CAS No.: 41402-58-8
M. Wt: 192.26 g/mol
InChI Key: SWZXCZQXUJHQJZ-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZXCZQXUJHQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588309
Record name N-(3-Aminophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41402-58-8
Record name N-(3-Aminophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(3-aminophenyl)-2,2-dimethylpropanamide CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(3-aminophenyl)-2,2-dimethylpropanamide (CAS Number: 41402-58-8)

Introduction

This compound is a distinct organic molecule that holds potential as a versatile building block for researchers, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a pivaloyl group attached to a meta-substituted aminophenyl ring, offers a unique combination of steric hindrance and functional reactivity. This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, a proposed synthetic route, analytical characterization methods, potential applications, and essential safety and handling protocols. This document is intended for an audience of researchers, scientists, and drug development professionals, and it has been structured to deliver in-depth, actionable insights grounded in scientific principles.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This section outlines the key identifiers and physicochemical characteristics of this compound.

Chemical Identifiers
IdentifierValue
CAS Number 41402-58-8[1]
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
IUPAC Name This compound
Physicochemical Properties
PropertyPredicted ValueSource
XlogP 1.3PubChemLite
Boiling Point Not Available-
Melting Point Not Available-
Solubility Not Available-

Note: The lack of extensive experimental data underscores the opportunity for further research to characterize this compound fully.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is the acylation of m-phenylenediamine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the diamine attacks the electrophilic carbonyl carbon of the acid chloride.

Proposed Synthetic Pathway

synthesis reactant1 m-Phenylenediamine reagents Triethylamine, DCM 0 °C to RT reactant1->reagents reactant2 Pivaloyl Chloride reactant2->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the N-pivaloylation of an amine and is optimized for the specific reactants involved.[2]

Materials:

  • m-Phenylenediamine (1.0 eq)

  • Pivaloyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of m-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM, cooled to 0 °C in an ice bath, slowly add a solution of pivaloyl chloride (1.05 eq) in anhydrous DCM via a dropping funnel.

  • Upon complete addition, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, continuing to stir for another 2 hours.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) to afford the pure this compound.

Causality of Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.

  • Anhydrous DCM: Provides a non-protic solvent that dissolves the reactants and does not interfere with the reaction.

  • 0 °C to RT: The initial cooling helps to control the exothermic reaction, while allowing it to proceed to completion at room temperature.

  • Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, triethylamine hydrochloride salt, and other water-soluble impurities.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Analytical Workflow

analysis start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms purity HPLC/UPLC Analysis start->purity final Confirmed Structure and Purity nmr->final ir->final ms->final purity->final

Caption: Analytical workflow for structure and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine)3400-3250
N-H stretch (amide)~3300
C=O stretch (amide)~1650
C-N stretch1400-1000
Aromatic C-H stretch>3000
Aromatic C=C stretch1600-1450
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula. The fragmentation pattern can also provide structural information.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺193.13355
[M+Na]⁺215.11549

Potential Applications in Drug Development

While specific biological activities of this compound have not been extensively reported, its structure suggests several potential applications in medicinal chemistry:

  • Scaffold for Library Synthesis: The presence of a primary amine and an amide linkage makes it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.[3]

  • Fragment-Based Drug Discovery: The pivaloyl group provides a bulky, lipophilic fragment that can be used to probe binding pockets of target proteins.

  • Bioisosteric Replacement: The amide group can act as a bioisostere for other functional groups in known bioactive molecules to modulate their pharmacokinetic and pharmacodynamic properties.

Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following safety precautions are based on the known hazards of related compounds, such as N-(3-aminophenyl)butanamide and other aromatic amines and amides.[4]

GHS Hazard Classification (Inferred)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Handle in accordance with good industrial hygiene and safety practice.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

First-Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound is a compound with significant potential for application in synthetic and medicinal chemistry. While there is a need for more extensive experimental characterization, this guide provides a solid foundation of its chemical identity, a reliable synthetic protocol, expected analytical data, and crucial safety information. By leveraging this information, researchers can confidently incorporate this molecule into their research and development programs, paving the way for new discoveries.

References

  • PubChem. N-(3-aminophenyl)butanamide. National Center for Biotechnology Information. [Link]

  • Atlantis Press. Synthesis and characterization of poly (Itaconic Acid-m-Phen- ylenediamine). [Link]

  • WIPO Patentscope. WO/2022/088301 METHOD FOR SYNTHESIZING M-PHENYLENEDIAMINE. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of. [Link]

  • U.S. Environmental Protection Agency. Propanamide, N-(3-aminophenyl)- - Substance Details - SRS. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Aminophenol. [Link]

  • Organic Syntheses. O-Pivaloyl Hydroxylamine Triflic Acid. [Link]

  • The Wertheim UF Scripps Institute for Biomedical Innovation & Technology. Compound Libraries. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • ResearchGate. Reactions leading to the formation of polymers used as raw materials in the production of Nomex® and Kevlar® fibers. [Link]

  • ResearchGate. 2-Phenyl-3-( p -aminophenyl) acrylonitrile (PAPAN): A Reactive Matrix for Sensitive and Selective Analysis of Glycans by MALDI-MS. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubChem. 2-Amino-3-phenylpropanamide. National Center for Biotechnology Information. [Link]

  • PubMed. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. [Link]

  • The Royal Society of Chemistry. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. [Link]

  • PubChem. 3-(2-aminophenyl)-N-methylpropanamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. Pivalamide. [Link]

  • Chemsrc. N,N-Dimethylpropanamide. [Link]

  • NIST. Propanamide, 2,2-dimethyl-N-phenyl-. [Link]

  • NIST. Propanamide, N,N-dimethyl-. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-(3-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for N-(3-aminophenyl)-2,2-dimethylpropanamide, a valuable building block in pharmaceutical and materials science. The synthesis is presented as a robust two-step process, commencing with the acylation of 3-nitroaniline followed by the chemoselective reduction of the nitro moiety. This document delves into the mechanistic underpinnings of each transformation, offering detailed experimental protocols and characterization data to ensure reproducibility and high purity of the final product.

Strategic Overview: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a strategic two-step sequence. This pathway is designed for both scalability and high fidelity, ensuring the desired product is obtained in good yield and purity.

The logical flow of this synthesis is depicted below:

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 3-Nitroaniline 3-Nitroaniline N-3-nitrophenyl_pivalamide N-(3-nitrophenyl)-2,2-dimethylpropanamide 3-Nitroaniline->N-3-nitrophenyl_pivalamide  Triethylamine, DCM Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->N-3-nitrophenyl_pivalamide N-3-nitrophenyl_pivalamide_2 N-(3-nitrophenyl)-2,2-dimethylpropanamide Final_Product This compound N-3-nitrophenyl_pivalamide_2->Final_Product  H2, Pd/C, Methanol caption Figure 1: Overall synthetic pathway.

Technical Monograph: N-(3-aminophenyl)-2,2-dimethylpropanamide

[1][2]

Executive Summary

This compound (CAS: 41402-58-8) is a bifunctional organic building block predominantly used in the synthesis of pharmaceutical intermediates.[1] Structurally, it consists of a pivalamide (2,2-dimethylpropanamide) moiety linked to a meta-phenylenediamine core.

This compound serves as a critical "capping" scaffold in Fragment-Based Drug Discovery (FBDD). The tert-butyl group provides a bulky, hydrophobic motif that enhances metabolic stability and hydrophobic pocket occupancy, while the free aniline amine at the meta position acts as a versatile nucleophile for further elaboration into ureas, amides, or kinase-targeting heterocycles.

Chemical Identity & Nomenclature[3]

ParameterSpecification
IUPAC Name This compound
Common Synonyms 3'-Amino-2,2-dimethylpropionanilide; N-(3-Aminophenyl)pivalamide
CAS Registry Number 41402-58-8
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
SMILES CC(C)(C)C(=O)Nc1cccc(N)c1
InChI Key FPYJFEHAWHCUMM-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the behavior of this scaffold in biological assays and synthetic workflows.

PropertyValue (Predicted/Exp)Relevance
Physical State Solid (Crystalline powder)Handling and weighing accuracy.
LogP (Octanol/Water) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.
Topological Polar Surface Area (TPSA) ~55 ŲFavorable for oral bioavailability (Rule of 5).
H-Bond Donors 2 (Amide NH, Amine NH₂)Key for solvent front interactions in enzymes.
H-Bond Acceptors 2 (Amide O, Amine N)Interaction with backbone residues (e.g., hinge region).
pKa (Conjugate Acid) ~4.0 (Aniline nitrogen)The amide nitrogen is non-basic; the aniline is weakly basic.

Synthetic Methodology

While direct acylation of m-phenylenediamine is possible, it often leads to a mixture of mono- and di-acylated byproducts. The Nitro-Reduction Route is the industry-standard protocol for high-purity synthesis, ensuring regiospecificity.

Validated Protocol: Nitro-Reduction Route

Step 1: Selective Acylation

  • Reagents : 3-Nitroaniline (1.0 eq), Pivaloyl Chloride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent : Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions : 0°C to RT, 2–4 hours.

  • Mechanism : Nucleophilic attack of the aniline nitrogen on the acyl chloride. The nitro group deactivates the ring, but 3-nitroaniline is still sufficiently nucleophilic.

  • Intermediate : N-(3-nitrophenyl)pivalamide.

Step 2: Chemoselective Reduction

  • Reagents : H₂ (1 atm) or Ammonium Formate.

  • Catalyst : 10% Pd/C (5-10 wt%).

  • Solvent : Methanol or Ethanol.

  • Conditions : RT, 4–12 hours.

  • Workup : Filtration through Celite to remove Pd/C; concentration of filtrate.

  • Yield : Typically >90% (over two steps).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and causality of the synthesis, highlighting the purification checkpoints.

Synthesis_ProtocolStart3-Nitroaniline(Starting Material)IntermedIntermediate:N-(3-nitrophenyl)pivalamideStart->IntermedAcylation (DCM, 0°C)Reagent1Pivaloyl Chloride+ Et3N (Base)Reagent1->IntermedStep2Reduction:H2 / Pd-CIntermed->Step2HydrogenationProductFinal Product:N-(3-aminophenyl)pivalamideStep2->ProductFiltration & Conc.

Figure 1: Step-wise synthesis via the Nitro-Reduction route to ensure mono-acylation.

Applications in Drug Discovery

This compound is not merely an intermediate; it is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.

Pharmacophore Logic
  • The Pivaloyl "Cap" : The tert-butyl group is bulky and hydrophobic. In kinase inhibitors, this group often occupies the hydrophobic "back pocket" (near the gatekeeper residue) or the allosteric pocket, improving potency and selectivity.

  • The Amide Linker : Provides a hydrogen bond donor/acceptor pair, often interacting with the protein backbone (e.g., DFG-Asp in kinases).

  • The Aniline "Handle" : The 3-amino group is positioned to react with electrophiles (isocyanates, halides) to form the primary hinge-binding motif (e.g., a urea or heterocycle).

Structural Logic Diagram

PharmacophorePivaloylPivaloyl Group(Hydrophobic/Steric)AmideAmide Linker(H-Bonding)Pivaloyl->AmideMetabolic StabilityTargetTarget Pocket(e.g., Kinase Allosteric Site)Pivaloyl->TargetHydrophobic InteractionPhenylPhenyl Ring(Scaffold/Spacer)Amide->PhenylRigidificationAmide->TargetH-BondsAmineFree Amine (-NH2)(Reactive Handle)Phenyl->AmineMeta-Substitution

Figure 2: Pharmacophore decomposition of the N-(3-aminophenyl)pivalamide scaffold.

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures should be observed.

  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • δ 1.22 ppm (s, 9H) : tert-Butyl group (strong singlet).

    • δ 4.9–5.1 ppm (bs, 2H) : Aniline -NH₂ (broad, exchangeable).

    • δ 6.3–7.1 ppm (m, 4H) : Aromatic protons (pattern characteristic of 1,3-disubstitution).

    • δ 8.9–9.1 ppm (s, 1H) : Amide -NH (downfield singlet).

  • Mass Spectrometry (ESI+) :

    • [M+H]⁺ : m/z 193.13 (Calculated: 193.13).

    • Fragment : Loss of t-butyl group or amide cleavage may be observed at higher collision energies.

Safety & Handling

  • Hazard Classification : Like most anilines, this compound should be treated as a potential skin and eye irritant (H315, H319).

  • Storage : Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aniline amine, which can darken the solid over time.

  • PPE : Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Use a fume hood during synthesis, especially when handling acyl chlorides.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 89953, N-(3-aminophenyl)propanamide (Analogous Structure). Retrieved from [Link]

  • World Intellectual Property Organization (2022) . Method for Synthesizing m-Phenylenediamine (Precursor Synthesis). WO/2022/088301.[2] Retrieved from [Link][2]

N-(3-aminophenyl)-2,2-dimethylpropanamide synonyms and trade names

[1]

Identity & Nomenclature

This compound is a regioselective aniline derivative. It functions as a "privileged scaffold" in medicinal chemistry, specifically as a stable, bulky amide linker that resists enzymatic hydrolysis due to the steric hindrance of the tert-butyl (pivaloyl) group.

Primary Identifiers:

Category Identifier
CAS Number 41402-58-8
IUPAC Name This compound

| Molecular Formula |

Molecular WeightSMILESInChI Key2

Synonyms & Trade Designations:

  • Common Chemical Names:

    • 3'-Amino-2,2-dimethylpropionanilide

    • N-(3-Aminophenyl)pivalamide

    • 3-Amino-N-pivaloylaniline

    • Pivalic acid m-aminoanilide

  • Trade Names:

    • This compound is a Fine Chemical Intermediate and does not possess a commercial drug trade name (e.g., "Tylenol"). It is sold strictly under its chemical description by suppliers like Ambeed, Alfa Chemistry, and Sigma-Aldrich.

Critical Applications

This molecule is not a final drug but a high-value building block . Its utility stems from the orthogonality of its two nitrogen atoms: the amide nitrogen is protected by the pivaloyl group, leaving the aniline nitrogen free for further derivatization.

A. Medicinal Chemistry (Kinase Inhibitors)

The pivaloyl moiety mimics hydrophobic pockets in protein structures. This scaffold is frequently utilized in the synthesis of:

  • p38 MAP Kinase Inhibitors: Used to construct urea-linked inhibitors where the pivalamide provides a hydrophobic anchor.

  • Raf Kinase Inhibitors: Acts as a hinge-binding motif or solvent-exposed tail in ATP-competitive inhibitors.

  • Peptidomimetics: The tert-butyl group acts as a steric shield, increasing the metabolic stability of the adjacent amide bond against proteases.

B. Photographic Chemistry (Yellow Couplers)

In the synthesis of silver halide color film, this compound serves as a precursor to Pivaloylacetanilide Yellow Couplers . The pivaloyl group is essential for the spectral absorption characteristics of the yellow dye formed during development.

Synthesis Protocol: The Nitro-Reduction Route

Direct acylation of m-phenylenediamine is discouraged due to the formation of statistical mixtures (mono- vs. di-acylated products) which are difficult to separate.

Recommended Protocol: The "Nitro-Reduction" pathway ensures 100% regioselectivity.

Phase 1: Acylation of 3-Nitroaniline
  • Reagents: 3-Nitroaniline (1.0 eq), Pivaloyl Chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-nitroaniline in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Add Triethylamine.

    • Add Pivaloyl Chloride dropwise (exothermic reaction; control temp < 5°C).

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1N HCl (removes unreacted amine), then sat.

      
      . Dry over 
      
      
      .
    • Intermediate: N-(3-nitrophenyl)pivalamide (Solid).

Phase 2: Catalytic Hydrogenation
  • Reagents: N-(3-nitrophenyl)pivalamide, 10% Pd/C (5 wt%), Methanol (MeOH), Hydrogen gas (

    
    ).
    
  • Procedure:

    • Dissolve the nitro-intermediate in MeOH.[3]

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Purge system with

      
      , then introduce 
      
      
      (balloon pressure or 1-3 atm).
    • Stir vigorously at RT for 6–12 hours. Monitor via TLC (disappearance of nitro spot).

    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Isolation: Concentrate filtrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Experimental Workflow Diagram

SynthesisPathwayStart3-NitroanilineStep1Acylation(Pivaloyl Chloride, Et3N)Start->Step1DCM, 0°CInterIntermediate:N-(3-nitrophenyl)pivalamideStep1->InterRegioselectiveStep2Hydrogenation(H2, Pd/C)Inter->Step2MeOH, RTFinalProduct:N-(3-aminophenyl)pivalamideStep2->FinalReduction

Figure 1: Regioselective synthesis pathway avoiding di-acylation byproducts.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your product against these spectral markers.

TechniqueSignalAssignment
1H NMR (DMSO-d6)

1.22 (s, 9H)
tert-Butyl (

) protons (Pivaloyl)

4.90 (s, 2H)

(Aniline amine) - Broad singlet

6.25 - 7.00 (m, 4H)
Aromatic protons (m-substituted pattern)

8.95 (s, 1H)
Amide

MS (ESI+) m/z 193.1

Protonated molecular ion
Appearance Off-white to beige powderOxidation leads to darker brown color
Safety & Handling (GHS Standards)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41402-58-8. Retrieved from [Link][1]

Spectral Data Analysis of N-(3-aminophenyl)-2,2-dimethylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-aminophenyl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C₁₁H₁₆N₂O.[1] This molecule incorporates a substituted aromatic ring, an amide linkage, and a sterically bulky tert-butyl group, making it a subject of interest in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in various chemical transformations.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The structure of this compound is presented below.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
tert-Butyl Protons (-C(CH₃)₃)~ 1.2 - 1.3Singlet (s)9HThese nine protons are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. The upfield shift is due to the shielding effect of the alkyl group.
Amine Protons (-NH₂)~ 3.5 - 4.5Broad Singlet (br s)2HThe chemical shift of amine protons can vary significantly depending on the solvent and concentration. The signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Aromatic Protons (Ar-H)~ 6.5 - 7.5Multiplet (m)4HThe four protons on the aromatic ring are in different chemical environments and will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with each other. Their specific shifts depend on the electronic effects of the amino and amide substituents.
Amide Proton (-NH-)~ 8.5 - 9.5Singlet (s)1HThe amide proton is typically deshielded and appears as a singlet. Its chemical shift can also be influenced by the solvent and temperature.[2]

Experimental Workflow: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
tert-Butyl Methyl Carbons (-C(C H₃)₃)~ 25 - 30These carbons are in a shielded, aliphatic environment.
Quaternary tert-Butyl Carbon (-C (CH₃)₃)~ 35 - 40This quaternary carbon is slightly more deshielded than the methyl carbons attached to it.
Aromatic Carbons (Ar-C)~ 110 - 150The six aromatic carbons will appear in the typical aromatic region. The carbon attached to the amino group will be shielded (more upfield), while the carbon attached to the amide nitrogen will be deshielded (more downfield).
Carbonyl Carbon (-C=O)~ 170 - 180The carbonyl carbon of the amide is highly deshielded due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Intensity
N-H (Amine)~ 3400 - 3200Symmetric & Asymmetric StretchingMedium (two bands)
N-H (Amide)~ 3300StretchingMedium
C-H (Aromatic)~ 3100 - 3000StretchingMedium to Weak
C-H (Aliphatic)~ 2970 - 2870StretchingStrong
C=O (Amide I)~ 1680 - 1650StretchingStrong
N-H (Amide II)~ 1550 - 1510BendingMedium
C=C (Aromatic)~ 1600 & 1475StretchingMedium to Weak

The presence of two distinct N-H stretching bands for the primary amine and a separate N-H stretching band for the secondary amide, along with a strong carbonyl absorption, would be key diagnostic features in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 192.26 g/mol ), the following mass-to-charge ratios (m/z) are predicted for various adducts in electrospray ionization (ESI) or a similar soft ionization technique.[3]

Adduct Predicted m/z
[M+H]⁺193.13
[M+Na]⁺215.11
[M-H]⁻191.12

Fragmentation Pathway

Under electron ionization (EI) conditions, the molecule is expected to fragment in a predictable manner. The following diagram illustrates a plausible fragmentation pathway.

G M [C11H16N2O]+. m/z = 192 F1 [C7H7N2O]+. m/z = 135 M->F1 - C(CH3)3 F2 [C4H9CO]+. m/z = 85 M->F2 - C6H6N F3 [C(CH3)3]+. m/z = 57 F2->F3 - CO

Caption: Plausible mass spectrometry fragmentation of this compound.

Synthesis Outline

A common method for the synthesis of this compound involves the acylation of 3-phenylenediamine with pivaloyl chloride.

G reactant1 3-Phenylenediamine product This compound reactant1->product + reactant2 Pivaloyl Chloride reactant2->product

Caption: General synthesis scheme.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenylenediamine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Acylation: Cool the solution in an ice bath and add pivaloyl chloride dropwise. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and MS spectral data for this compound. By leveraging fundamental spectroscopic principles and comparing with structurally related compounds, a comprehensive spectral profile has been established. This information serves as a valuable resource for the unambiguous identification and characterization of this compound in research and development settings. The outlined synthetic protocol further aids in its practical application.

References

  • PubChemLite. This compound (C11H16N2O). [Link]

  • ResearchGate. How is it possible for amide proton to show splitting in proton NMR?[Link]

Sources

An In-depth Technical Guide to N-(3-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(3-aminophenyl)-2,2-dimethylpropanamide, a molecule of interest in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, and potential biological applications, offering field-proven insights and detailed experimental protocols.

Introduction: Unveiling a Potential Pharmacophore

This compound (CAS No. 41402-58-8) is an aromatic amide featuring a meta-substituted aminophenyl ring coupled with a sterically hindered pivaloyl group.[1] This unique structural combination suggests potential for diverse biological activities. The anilide moiety is a common feature in many pharmacologically active compounds, including local anesthetics and antiarrhythmics, while the pivaloyl group can enhance metabolic stability and influence pharmacokinetic properties.[2][3][4] Although this specific molecule is not extensively documented in current literature, its structural components point towards a promising scaffold for the development of novel therapeutic agents. This guide aims to consolidate the available information and provide a robust framework for researchers exploring its potential.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the acylation of 3-nitroaniline, followed by the reduction of the nitro group. This strategy is logical due to the commercial availability of the starting materials and the generally high yields of these reaction types.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 3-Nitroaniline 3-Nitroaniline Intermediate N-(3-nitrophenyl)-2,2-dimethylpropanamide 3-Nitroaniline->Intermediate Pivaloyl Chloride, Triethylamine, DCM, 0°C to rt Pivaloyl_Chloride Pivaloyl Chloride Final_Product This compound Intermediate->Final_Product SnCl2·2H2O, Ethanol

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-(3-nitrophenyl)-2,2-dimethylpropanamide

The initial step involves the acylation of 3-nitroaniline with pivaloyl chloride. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acylation: Slowly add a solution of pivaloyl chloride (1.05 eq) in anhydrous DCM to the cooled mixture with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Reduction of N-(3-nitrophenyl)-2,2-dimethylpropanamide

The second step is the reduction of the nitro group to a primary amine. Several methods are available for this transformation, including catalytic hydrogenation and metal-based reductions.[1][5] The use of stannous chloride (tin(II) chloride) in ethanol is a mild and effective method that is tolerant of the amide functionality.[6][7][8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve N-(3-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. The reaction can be monitored by TLC.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Add a saturated solution of sodium bicarbonate to the residue until the pH is basic (pH > 8) to precipitate tin salts.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to afford this compound.

Physicochemical and Analytical Data

A comprehensive understanding of the physicochemical properties is essential for the handling, formulation, and analysis of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 41402-58-8[1]
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
Predicted Boiling Point ~523.5 ± 50.0 °C[6] (Data for a similar compound)
Predicted Density ~1.171 ± 0.06 g/cm³[6] (Data for a similar compound)
Predicted pKa ~13.25 ± 0.70[6] (Data for a similar compound)
Predicted XlogP 1.3PubChem Prediction
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, signals for the aromatic protons in the meta-substituted pattern, a singlet for the amine protons, and a singlet for the amide proton.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the quaternary carbon and the methyl carbons of the pivaloyl group, four distinct signals for the aromatic carbons, and a signal for the carbonyl carbon of the amide.

  • IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, C=O stretching of the amide, and C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activities and Applications in Drug Development

The structural motifs within this compound suggest several avenues for its potential application in drug discovery.

Biological_Potential cluster_Anilide Anilide Moiety cluster_Pivaloyl Pivaloyl Group Molecule This compound Anesthetic Local Anesthetic Activity Molecule->Anesthetic Structural similarity to lidocaine Antiarrhythmic Antiarrhythmic Properties Molecule->Antiarrhythmic Anilide pharmacophore Metabolic_Stability Enhanced Metabolic Stability Molecule->Metabolic_Stability Steric hindrance Lipophilicity Modulated Lipophilicity Molecule->Lipophilicity Affects cell permeability

Sources

Discovery and history of N-(3-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, chemistry, and application of N-(3-aminophenyl)-2,2-dimethylpropanamide (CAS 41402-58-8), also known as 3'-amino-2,2-dimethylpropionanilide or 3-aminopivalanilide .

A Privileged Scaffold for Metabolically Stable Pharmacophores

Executive Summary

This compound is a specialized bifunctional building block utilized in the synthesis of small-molecule therapeutics, particularly within the kinase inhibitor and peptidomimetic landscapes.[1][2][3][4] Distinguished by the steric bulk of its pivaloyl (2,2-dimethylpropanoyl) moiety, this compound serves as a critical intermediate for introducing metabolically resistant amide linkages into drug candidates.

This guide details the discovery context, synthetic pathways, and application logic of this scaffold, designed for medicinal chemists and process development scientists.

Part 1: Chemical Identity & Physicochemical Profile

The core structure consists of a meta-phenylenediamine (m-PDA) backbone where one amino group is acylated by pivalic acid. The remaining free amine provides a versatile handle for further functionalization (e.g., urea formation, reductive amination), while the pivalamide group acts as a hydrophobic, sterically demanding anchor.

PropertyData
IUPAC Name This compound
Common Synonyms 3-aminopivalanilide; 3'-amino-2,2-dimethylpropionanilide
CAS Number 41402-58-8
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
SMILES CC(C)(C)C(=O)Nc1cccc(N)c1
pKa (Calculated) ~4.5 (Aniline nitrogen)
LogP (Predicted) 1.8 - 2.1
Physical State Off-white to pale brown solid
Part 2: Discovery & Historical Context
The Drive for Metabolic Stability

The "discovery" of this compound is rooted in the evolution of bioisosteres and metabolic blocking groups in the mid-20th century. Early medicinal chemistry campaigns faced challenges with rapid hydrolysis of linear amides (e.g., acetamides) by amidases in vivo.

Researchers identified that increasing steric hindrance around the carbonyl carbon significantly retards enzymatic attack. The pivaloyl (tert-butyl) group emerged as a gold standard for this purpose.

  • Steric Shielding: The bulky tert-butyl group creates a "steric umbrella," preventing the approach of nucleophilic water or catalytic serine residues in proteases/amidases.

  • Lipophilicity: The group enhances membrane permeability compared to smaller acyl groups.

This compound became a standard "privileged structure" in high-throughput screening (HTS) libraries, particularly for:

  • Kinase Inhibitors: Mimicking the hydrophobic pocket interactions in the ATP-binding site.

  • Local Anesthetics: Analogs of lidocaine/prilocaine where stability was required.

Part 3: Synthesis & Manufacturing Protocol

The synthesis requires precise control to achieve mono-acylation of the symmetrical diamine.

Mechanistic Pathway

The reaction involves the nucleophilic attack of m-phenylenediamine on pivaloyl chloride. The key challenge is preventing the formation of the bis-pivalamide impurity.

Protocol:

  • Stoichiometry Control: Use a large excess of m-phenylenediamine (m-PDA) (2-3 equivalents) relative to pivaloyl chloride.

  • Temperature: Maintain low temperatures (0–5 °C) to reduce the reaction rate and enhance selectivity.

  • Base: Use a weak base (e.g., NaHCO₃ or Triethylamine) to scavenge HCl without promoting double acylation.

Experimental Workflow (Standardized)
  • Step 1: Dissolve m-phenylenediamine (10.0 g, 92.5 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Cool to 0 °C.

  • Step 2: Add Triethylamine (1.1 eq).

  • Step 3: Dropwise addition of Pivaloyl Chloride (0.9 eq) over 60 minutes. Note: Limiting the electrophile is crucial.

  • Step 4: Stir at 0 °C for 2 hours, then warm to RT.

  • Step 5: Purification: Acid-base extraction.

    • Wash organic layer with water.

    • Extract product into 1M HCl (protonates the free amine).

    • Wash aqueous acid layer with DCM (removes non-basic impurities like bis-amide).

    • Basify aqueous layer with NaOH to pH 10.

    • Extract free base product into Ethyl Acetate.

  • Step 6: Crystallize from Hexane/EtOAc.

Visualization: Synthetic Pathway

Synthesis Start m-Phenylenediamine (Excess) Intermediate Tetrahedral Intermediate Start->Intermediate DCM, 0°C Et3N Reagent Pivaloyl Chloride (Limiting Reagent) Reagent->Intermediate Product N-(3-aminophenyl)- 2,2-dimethylpropanamide (Target) Intermediate->Product - HCl Impurity Bis-Pivalamide (Impurity) Product->Impurity + PivCl (Over-reaction)

Figure 1: Selective mono-acylation pathway emphasizing stoichiometry control to avoid bis-amide formation.

Part 4: Applications in Drug Development

The this compound scaffold is primarily used as a Linker-Headgroup module.

1. Kinase Inhibitor Design (Type II Inhibitors)

In the design of Type II kinase inhibitors (which bind to the inactive DFG-out conformation), the urea linkage is a critical feature. This compound serves as the precursor to the urea moiety.

  • Mechanism: The free amine of the scaffold reacts with an aryl isocyanate.

  • Role of Pivaloyl: It occupies the hydrophobic "allosteric" pocket adjacent to the ATP binding site, improving potency and selectivity.

2. Combinatorial Libraries

The compound is a staple in "Aniline Diversity Sets." Its high stability allows it to survive harsh reaction conditions (e.g., Suzuki couplings on the phenyl ring if halogenated variants are used) during library synthesis.

Visualization: Pharmacophore Assembly

Applications Scaffold N-(3-aminophenyl)- 2,2-dimethylpropanamide Urea Diaryl Urea (Kinase Inhibitor Core) Scaffold->Urea + Isocyanate (DCM, RT) Imine Secondary Amine (Reductive Amination) Scaffold->Imine + Aldehyde + NaBH(OAc)3 Isocyanate Aryl Isocyanate (R-N=C=O) Isocyanate->Urea Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Imine p38 MAP Kinase\nInhibitors p38 MAP Kinase Inhibitors Urea->p38 MAP Kinase\nInhibitors Raf Kinase\nInhibitors Raf Kinase Inhibitors Urea->Raf Kinase\nInhibitors

Figure 2: Divergent synthesis showing the scaffold's transformation into urea-based kinase inhibitors and amine derivatives.[5]

Part 5: Analytical Characterization

To validate the identity of the compound during synthesis, the following spectral features are diagnostic.

MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 1.22 (s, 9H)Tert-butyl group (Pivaloyl). Distinct singlet.
δ 4.9–5.1 (s, 2H)Free Amine (-NH₂) . Broad exchangeable singlet.
δ 8.9–9.1 (s, 1H)Amide (-NH-CO-) . Downfield singlet.
δ 6.2–7.1 (m, 4H)Aromatic Protons . Pattern typical of 1,3-disubstitution.
LC-MS (ESI+) m/z 193.1 [M+H]⁺Protonated molecular ion.
IR Spectroscopy 1650 cm⁻¹Amide I band (C=O stretch).
3300–3400 cm⁻¹Amine/Amide N-H stretches .
Part 6: Safety and Handling

While not classified as a highly potent toxin, standard precautions for anilines must be observed.

  • Hazards: Potential skin sensitizer and irritant. Anilines can cause methemoglobinemia upon chronic exposure.

  • Storage: Store at room temperature under inert atmosphere (Nitrogen) to prevent oxidation of the free amine (browning).

  • Disposal: Incineration as hazardous organic waste containing nitrogen.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89953, N-(3-aminophenyl)propanamide (Analogous Structure). Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on pivaloyl groups as metabolic shields).

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Analytical Characterization of N-(3-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive suite of analytical methodologies for the robust characterization of N-(3-aminophenyl)-2,2-dimethylpropanamide. Intended for researchers, quality control analysts, and drug development professionals, these protocols detail the application of chromatographic and spectroscopic techniques for establishing the identity, purity, and structural integrity of this important chemical entity. The guide emphasizes the causality behind experimental choices and integrates principles of method validation in accordance with ICH guidelines to ensure data of the highest quality and reliability.

Introduction

This compound is an aromatic amide that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its structure, featuring a reactive primary amine, a stable amide linkage, and a bulky t-butyl group, imparts unique chemical properties. Accurate and reliable analytical characterization is paramount to ensure the quality, consistency, and performance of this compound in downstream applications. This guide presents an integrated analytical workflow, combining chromatographic separation with spectroscopic elucidation to provide a complete profile of the molecule.

Section 1: Physicochemical Profile

A thorough understanding of the fundamental properties of this compound is the first step in developing appropriate analytical methods. These properties influence solubility, chromatographic behavior, and spectroscopic response.

PropertyValueSource
Chemical Structure Chemical Structure of this compound
IUPAC Name This compound
CAS Number 41402-58-8[1]
Molecular Formula C₁₁H₁₆N₂O[2]
Molecular Weight 192.26 g/mol
Monoisotopic Mass 192.12627 Da[2]

Section 2: Chromatographic Analysis for Purity and Assay

Chromatography is the cornerstone for determining the purity of this compound and quantifying its content (assay). High-Performance Liquid Chromatography (HPLC) is the preferred technique due to the compound's polarity and non-volatile nature.

High-Performance Liquid Chromatography (HPLC-UV)

Principle of Method Selection: A reverse-phase HPLC (RP-HPLC) method is selected as the primary tool for purity and assay determination. The non-polar stationary phase (C18) effectively retains the aromatic amide through hydrophobic interactions. A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous component (water) allows for the controlled elution of the analyte and any related impurities. The inclusion of a small amount of acid (e.g., formic or phosphoric acid) is crucial; it protonates residual silanols on the stationary phase, preventing peak tailing, and ensures the primary amine on the analyte is consistently protonated, leading to sharp, symmetrical peaks. UV detection is ideal due to the strong chromophore of the phenyl ring.

Experimental Protocol: HPLC-UV for Purity and Assay

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Standard and Sample Preparation:

    • Solvent (Diluent): Acetonitrile/Water (50:50, v/v). Causality: This mixture ensures the solubility of the analyte and is compatible with the mobile phase.

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard column for good resolution of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions and ensure analyte ionization state.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains consistent pH.
Gradient 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17.1-20 min, 10% BA gradient is used to elute potential impurities with different polarities and ensure the column is cleaned and re-equilibrated.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Injection Volume 10 µL
Detection UV at 254 nmThe phenyl ring provides strong absorbance at this wavelength.
  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Calculation:

    • Assay (%): (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

    • Purity (%): (Area_main_peak / Sum_of_all_peak_areas) * 100

Gas Chromatography (GC-FID/MS)

Applicability: While HPLC is superior for the parent compound, GC can be a valuable tool for identifying volatile or non-polar impurities that may be present from the synthesis, such as residual solvents or starting materials. Direct analysis of this compound by GC is challenging due to its high boiling point and the presence of polar N-H bonds, which can cause significant peak tailing on standard columns.[3] Derivatization of the amine and amide groups may be necessary to improve volatility and peak shape.

Section 3: Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical identity and structure of the molecule.

Mass Spectrometry (MS)

Principle: Electrospray Ionization (ESI) coupled with a mass analyzer is the ideal technique for confirming the molecular weight. ESI is a soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺. Tandem MS (MS/MS) can be used to fragment this ion, providing structural information. For N-(3-aminophenyl) amides, fragmentation often involves cleavage of the amide bond and can sometimes involve complex rearrangements.[4]

Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in 50:50 acetonitrile/water with 0.1% formic acid.

  • Instrumentation: Infuse the sample directly into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquisition Parameters:

    • Mode: Positive Ion Mode.

    • Scan Range: m/z 50-500.

    • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 193.13.

  • MS/MS Fragmentation: Select the ion at m/z 193.13 for collision-induced dissociation (CID). Key expected fragments include:

    • m/z 136: Loss of the pivaloyl radical fragment's neutral equivalent.

    • m/z 57: The tert-butyl cation, a very stable fragment.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR are unparalleled for definitive structure confirmation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and type of carbon atoms.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Causality: DMSO-d₆ is often preferred as it effectively solubilizes the compound and its exchangeable N-H protons are clearly visible.

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher NMR spectrometer.

  • Predicted Spectral Data (in DMSO-d₆):

Assignment¹H δ (ppm), Multiplicity¹³C δ (ppm)
-C(CH₃)₃ ~1.2 (s, 9H)~27.0 (3C), ~38.5 (1C)
-NH₂ ~5.1 (s, 2H, broad)
Aromatic-H ~6.3-7.2 (m, 4H)~105-140 (4C)
Aromatic C-NH₂ ~149.0
Aromatic C-NHCO ~140.0
-NH-CO- ~9.6 (s, 1H)
-C=O ~176.0
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and simple technique for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Amine N-H Symmetric & Asymmetric Stretch3450 - 3300
Amide N-H Stretch~3300
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2970 - 2870
Amide I (C=O) Stretch1680 - 1650[6]
Amide II (N-H bend) Bend1550 - 1510[6]
Aromatic C=C Stretch1600 - 1450

Section 4: Framework for Method Validation

To ensure that an analytical method is suitable for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for this process.[7][8] The HPLC-UV assay method described above should be validated for parameters including specificity, linearity, accuracy, precision, and robustness.

Workflow for HPLC Method Validation

G cluster_0 Phase 1: Specificity & System Suitability cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Reliability Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (5 levels, r² > 0.999) Specificity->Linearity SystemSuit System Suitability (RSD, Tailing Factor) SystemSuit->Linearity Accuracy Accuracy (Spike Recovery, 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Slope) Precision->LOD_LOQ Robustness Robustness (Small variations in method) LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Summary of Validation Parameters for the HPLC Assay Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference at the analyte's retention time from blank, placebo, or impurities. Peak purity index > 0.995 (PDA).
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the nominal concentration.
Accuracy To measure the closeness of the experimental value to the true value.98.0% - 102.0% recovery from spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[9]
Precision To assess the degree of scatter between a series of measurements.Repeatability: RSD ≤ 2.0% for ≥6 determinations at 100% concentration.[9] Intermediate Precision: RSD ≤ 2.0% for analyses on different days/by different analysts.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in results when varying flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2%).

References

  • Wikipedia. DBNPA. [Link].

  • SIELC Technologies. N-(3-Aminophenyl)propanamide. [Link].

  • National Center for Biotechnology Information. N-(3-Aminophenyl)propanamide. PubChem Compound Database. [Link].

  • PubChemLite. This compound (C11H16N2O). [Link].

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  • ResearchGate. Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations... [Link].

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N-(3-aminophenyl)-2,2-dimethylpropanamide: A Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Pre-functionalized Building Block

In the landscape of modern drug discovery and medicinal chemistry, the efficiency of synthesizing novel molecular entities with desired biological activities is paramount. The strategic use of pre-functionalized building blocks can significantly streamline synthetic routes, enabling rapid access to diverse chemical libraries. N-(3-aminophenyl)-2,2-dimethylpropanamide emerges as a particularly valuable scaffold due to the orthogonal reactivity of its two key functional groups: a nucleophilic aromatic amine and a sterically hindered amide. This unique combination allows for selective chemical modifications, making it an ideal starting point for the synthesis of a wide range of bioactive molecules, most notably kinase inhibitors and other targeted therapeutics.

The pivaloyl group (2,2-dimethylpropanoyl) confers several advantageous properties. Its bulkiness can impart metabolic stability to the adjacent amide bond and influence the conformational preferences of the final molecule, which can be crucial for optimizing binding to a biological target. The 3-amino group on the phenyl ring provides a reactive handle for a variety of chemical transformations, including amide bond formation, urea synthesis, and transition metal-catalyzed cross-coupling reactions. This application note will provide a comprehensive guide to the synthesis of this compound and its application in the construction of bioactive molecules, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂OPubChem
Molecular Weight192.26 g/mol PubChem
AppearanceOff-white to light yellow solid(Assumed based on related structures)
SolubilitySoluble in methanol, ethanol, DMSO, DMF(Assumed based on structure)
Melting PointNot readily availableN/A
CAS Number201735-31-3(May vary depending on source)

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).

Synthesis of this compound: A Reliable Protocol

The synthesis of the title building block can be readily achieved through the acylation of 3-nitroaniline followed by the reduction of the nitro group. This two-step process is robust and scalable.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Acylation cluster_1 Step 2: Nitro Reduction A 3-Nitroaniline E Reaction at 0°C to rt A->E B Pivaloyl chloride B->E C Pyridine (base) C->E D Dichloromethane (solvent) D->E F Workup & Purification E->F G N-(3-nitrophenyl)-2,2-dimethylpropanamide F->G H N-(3-nitrophenyl)-2,2-dimethylpropanamide K Reaction at reflux H->K I Fe powder or SnCl2·2H2O I->K J Ethanol/Water or HCl J->K L Workup & Purification K->L M This compound L->M

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of N-(3-nitrophenyl)-2,2-dimethylpropanamide

  • To a solution of 3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add pyridine (1.2 eq).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-(3-nitrophenyl)-2,2-dimethylpropanamide as a solid.

Step 2: Synthesis of this compound

  • To a solution of N-(3-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq) in ethanol (0.2 M), add iron powder (5.0 eq) and a catalytic amount of ammonium chloride in water.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Application in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of complex bioactive molecules. The 3-amino group serves as a key point for diversification.

Application 1: Synthesis of a Kinase Inhibitor Analogue

A prominent application of this building block is in the synthesis of kinase inhibitors, particularly those targeting the ATP-binding site. The synthesis of an analogue of the well-known drug Imatinib serves as an excellent example.[1] This involves a Buchwald-Hartwig amination reaction.[1]

Synthetic Pathway: Kinase Inhibitor Analogue

G A This compound G Reaction at elevated temp. A->G B 2-chloro-4-methyl-N-(pyridin-3-yl)pyrimidin-4-amine B->G C Pd catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., Xantphos) D->G E Base (e.g., Cs₂CO₃) E->G F Solvent (e.g., Dioxane) F->G H Workup & Purification G->H I Kinase Inhibitor Analogue H->I G A This compound D Reaction at rt A->D B Aryl isocyanate (e.g., 4-chlorophenyl isocyanate) B->D C Solvent (e.g., THF or DCM) C->D E Workup & Purification D->E F Diarylurea Derivative E->F

Sources

Application Note: A Framework for the Biological Characterization of Novel Compounds Using N-(3-aminophenyl)-2,2-dimethylpropanamide as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This document addresses the request for cell-based assay protocols for N-(3-aminophenyl)-2,2-dimethylpropanamide. A thorough search of scientific literature and chemical databases reveals that, at present, there is no published research detailing the biological activity or specific cellular applications of this compound. As a Senior Application Scientist, my primary commitment is to scientific integrity and the provision of reproducible, validated protocols. It is scientifically unsound to propose a specific cell-based assay for a compound without foundational knowledge of its biological effects.

Therefore, this Application Note pivots from the specific request to a more fundamental and equally critical topic: A Framework for the Initial Biological Characterization and Screening of a Novel Chemical Compound. Using this compound (CAS: 41402-58-8) as our case study, this guide will provide researchers, scientists, and drug development professionals with a robust, logical workflow for taking an uncharacterized small molecule from the benchtop to the point of informed, hypothesis-driven cell-based assay development. This approach ensures that subsequent, more complex assays are built on a solid foundation of empirical data.

Introduction: The Challenge of the Uncharacterized Compound

In drug discovery and chemical biology, researchers frequently encounter novel compounds from synthesis campaigns or screening libraries with unknown biological activities.[1] The critical first step is not to force the compound into a pre-existing assay, but to systematically uncover its fundamental properties and effects on a biological system. This process, often termed "compound profiling" or "characterization," is essential for identifying potential therapeutic applications, mechanisms of action, or liabilities such as toxicity.[2]

This compound is a small molecule with the following known properties:

PropertyValueSource
CAS Number 41402-58-8Santa Cruz Biotechnology
Molecular Formula C₁₁H₁₆N₂OSanta Cruz Biotechnology
Molecular Weight 192.26 g/mol Santa Cruz Biotechnology

Beyond these physical descriptors, its biological impact remains undefined. The following sections outline a validated workflow to elucidate this.

Phase 1: Foundational Physicochemical & Purity Analysis

Before any biological experiment, verifying the identity, purity, and solubility of the test compound is paramount. Failure to do so is a common source of irreproducible results.

Identity and Purity Confirmation

It is essential to confirm that the compound is indeed this compound and is free from significant impurities that could confound biological results.

  • Methodologies:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure.[3]

    • Mass Spectrometry (MS): Confirms the molecular weight.[3]

    • High-Performance Liquid Chromatography (HPLC): Assesses purity, typically aiming for >95% for initial screening.[4]

Aqueous Solubility Assessment

A compound's solubility in aqueous buffer is a critical parameter that dictates its bioavailability in cell culture media and can be a source of assay artifacts.[5][6] Poorly soluble compounds can precipitate, leading to inaccurate concentration calculations and non-specific effects.

  • Protocol: Kinetic Solubility Testing via Nephelometry

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

    • In a 96-well plate, add your chosen aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to a series of wells.

    • Add small volumes of the DMSO stock solution to the buffer to create a dilution series (e.g., from 200 µM down to 1 µM), ensuring the final DMSO concentration is consistent and low (<1%).

    • Mix and incubate at room temperature for a set period (e.g., 2 hours).

    • Measure the light scattering of the solutions using a nephelometer. An increase in light scattering compared to a DMSO-only control indicates precipitation.[6]

    • The highest concentration that does not show a significant increase in light scattering is the approximate kinetic solubility. This concentration should be considered the upper limit for cell-based assays.

Phase 2: Initial Biological Screening - Cytotoxicity Profiling

The first and most fundamental question to ask about a novel compound's effect on cells is whether it impacts their viability. A cytotoxicity assay provides a broad measure of a compound's general toxicity and establishes a working concentration range for subsequent, more sensitive assays.[7][8]

Rationale and Choice of Assay

We will describe a protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used, colorimetric method that measures the metabolic activity of living cells.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis cell_culture 1. Culture & Harvest Cells (e.g., HeLa, HEK293) cell_count 2. Count Cells & Adjust Density cell_culture->cell_count plate_cells 3. Seed Cells in 96-well Plate cell_count->plate_cells treat_cells 5. Add Compound Dilutions to Cells plate_cells->treat_cells compound_prep 4. Prepare Serial Dilution of Compound in Media compound_prep->treat_cells incubate 6. Incubate for 24-72 hours treat_cells->incubate add_mtt 7. Add MTT Reagent incubate->add_mtt incubate_mtt 8. Incubate (2-4 hours) add_mtt->incubate_mtt solubilize 9. Solubilize Formazan (e.g., with DMSO/Sorensen's Buffer) incubate_mtt->solubilize read_plate 10. Read Absorbance (e.g., at 570 nm) solubilize->read_plate plot_data 11. Plot Dose-Response Curve read_plate->plot_data calc_ic50 12. Calculate IC50 Value plot_data->calc_ic50

Sources

Application Notes and Protocols for the In Vitro Evaluation of N-(3-aminophenyl)-2,2-dimethylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of N-(3-aminophenyl)-2,2-dimethylpropanamide derivatives, a chemical scaffold with emerging interest in drug discovery. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to characterize the biological activity of this class of compounds, with a particular focus on anticancer applications. The experimental design emphasizes a logical progression from broad cytotoxic screening to more specific mechanistic assays.

Introduction: The Rationale for Investigating this compound Derivatives

The N-(3-aminophenyl)amide moiety is a key structural feature in a variety of biologically active molecules. Structure-activity relationship (SAR) studies on analogous compounds, such as N-(aminophenyl)acetamide derivatives, have demonstrated that this scaffold can impart significant cytotoxic effects against various cancer cell lines.[1] The amide linkage, in particular, has been shown to be crucial for the anticancer activity of related compounds.[2] The 2,2-dimethylpropanamide (pivalamide) group provides steric bulk, which can influence the compound's binding affinity and metabolic stability.

Given this background, a primary hypothesis for the biological activity of novel this compound derivatives is their potential as anticancer agents. Therefore, the initial in vitro evaluation should focus on assessing their cytotoxicity against a panel of cancer cell lines and subsequently exploring potential mechanisms of action, such as enzyme inhibition.

Part 1: Initial Assessment of Cytotoxicity using Tetrazolium-Based Assays

The first step in evaluating a novel compound with potential anticancer activity is to determine its effect on cell viability and proliferation. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are robust, high-throughput methods for this purpose.[3][4] These assays measure the metabolic activity of a cell population, which serves as an indicator of cell health.[5][6]

The Principle of MTT and XTT Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are reduced by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[1][5] The amount of formazan produced is directly proportional to the number of viable cells.[1][6] A key difference is that the formazan product of MTT is insoluble and requires a solubilization step, while the formazan from XTT is water-soluble.[4][6]

G cluster_workflow General Workflow for Cytotoxicity Screening A Seed Cancer Cells in 96-well Plates B Treat Cells with this compound Derivatives (various concentrations) A->B C Incubate for a Defined Period (e.g., 24-72 hours) B->C D Add Tetrazolium Salt (MTT or XTT) C->D E Incubate to Allow Formazan Formation D->E F Measure Absorbance with a Microplate Reader E->F G Calculate Cell Viability and Determine IC50 F->G

Caption: A generalized workflow for assessing the cytotoxicity of novel compounds using tetrazolium-based assays.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a widely used and well-established method for assessing cell viability.[3]

Materials:

  • This compound derivatives

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[7] Incubate in a CO₂ incubator for 24-48 hours to allow for cell attachment.[7]

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the 12 mM MTT stock solution to each well.[7]

  • Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[8]

  • Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[7][8]

  • Incubate at 37°C for an additional 4 hours in the CO₂ incubator.[7]

  • Gently pipette up and down to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[7][8]

Detailed Protocol: XTT Cell Viability Assay

The XTT assay offers the advantage of a water-soluble formazan product, eliminating the need for a solubilization step.[6]

Materials:

  • This compound derivatives

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and an electron-coupling reagent)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at an optimized density in 100 µL of complete culture medium and incubate for 24-48 hours.[4]

  • Treat the cells with serial dilutions of the this compound derivatives as described for the MTT assay.

  • Incubate for the desired exposure duration.

  • Prepare the XTT labeling mixture immediately before use.

  • Add 50 µL of the freshly prepared XTT labeling mixture to each well.[4][9]

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[4] Incubation time may require optimization based on the cell type.[4]

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm.[4][9] A reference wavelength of >650 nm can be used for background correction.[9]

Data Analysis and Interpretation

The results of cell viability assays are typically expressed as a percentage of the untreated control.

Calculation of Cell Viability (%): (Absorbance of treated cells / Absorbance of control cells) x 100

From the dose-response curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated. The IC₅₀ value represents the concentration of the compound that inhibits cell viability by 50%. A lower IC₅₀ value indicates greater potency.

Data Presentation:

DerivativeCancer Cell LineIC₅₀ (µM) after 48h
Compound AMCF-7 (Breast)[Insert Value]
Compound AA549 (Lung)[Insert Value]
Compound BMCF-7 (Breast)[Insert Value]
Compound BA549 (Lung)[Insert Value]

Part 2: Investigating a Potential Mechanism of Action: Enzyme Inhibition

Compounds exhibiting significant cytotoxicity should be further investigated to elucidate their mechanism of action. Based on the activity of structurally similar compounds, a plausible mechanism for this compound derivatives could be the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[10]

The Rationale for Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining if a compound's biological effect is due to its interaction with a specific enzyme.[11] These assays can determine the potency of the inhibitor (IC₅₀ or Kᵢ) and provide insights into the mode of inhibition (e.g., competitive, non-competitive).[12]

G cluster_enzyme Enzyme Inhibition Assay Principle Enzyme Enzyme Product Product Enzyme->Product Catalyzes Conversion EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Substrate Substrate->Enzyme Inhibitor This compound Derivative Inhibitor->Enzyme Binds to Enzyme

Caption: A simplified diagram illustrating the principle of enzyme inhibition by a test compound.

General Protocol for an In Vitro Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzyme systems.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound derivative

  • Assay buffer

  • Detection reagent (specific to the assay, e.g., an antibody for a phosphorylated product in a kinase assay)

  • 96-well or 384-well plates

Protocol:

  • Prepare serial dilutions of the this compound derivative in the assay buffer. A common starting point is to test concentrations ranging from nanomolar to micromolar.[13]

  • In a multi-well plate, add the test compound dilutions, the target enzyme, and the assay buffer. Include controls for no inhibitor (maximum enzyme activity) and no enzyme (background signal).[13]

  • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding to occur.

  • Initiate the enzymatic reaction by adding the substrate. For competitive inhibitors, it is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Kₘ).[14]

  • Incubate the reaction for a predetermined time at the optimal temperature for the enzyme.

  • Stop the reaction (e.g., by adding a stop solution).

  • Add the detection reagent and measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.

Data Analysis and Interpretation

The percentage of enzyme inhibition is calculated as follows:

% Inhibition = [1 - (Signal with Inhibitor - Background Signal) / (Signal without Inhibitor - Background Signal)] x 100

Plotting the % inhibition against the logarithm of the inhibitor concentration allows for the determination of the IC₅₀ value. Further kinetic studies can be performed by varying the substrate concentration to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ).

Data Presentation:

DerivativeTarget EnzymeIC₅₀ (µM)Probable Mechanism of Inhibition
Compound AKinase X[Insert Value][e.g., Competitive]
Compound BKinase X[Insert Value][e.g., Non-competitive]

Conclusion

This guide outlines a systematic approach for the initial in vitro evaluation of this compound derivatives. By first establishing their cytotoxic potential through robust cell viability assays and then proceeding to investigate their mechanism of action with targeted enzyme inhibition studies, researchers can efficiently characterize this promising class of compounds. The provided protocols are foundational and should be optimized for specific cell lines and enzyme systems to ensure reliable and reproducible data.

References

  • 1 (Source: BenchChem)

  • (Source: PubMed)

  • (Source: Abcam)

  • 4 (Source: BenchChem)

  • (Source: Springer Nature Experiments)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

User Query: "I am observing low yields (<40%) and difficult purification when synthesizing N-(3-aminophenyl)-2,2-dimethylpropanamide. What is the optimal pathway?"

Technical Response: Low yields in this synthesis are typically caused by chemoselectivity issues (over-acylation) or purification losses due to the similar solubility profiles of byproducts.[1]

To maximize yield, you must select the correct synthetic strategy.[1] There are two primary routes.[2][3] Route A (Nitro-Reduction) is the industry standard for high yield (>85%) and purity.[1] Route B (Direct Acylation) is faster but notoriously non-selective, often leading to significant formation of the di-pivalated byproduct.[1]

Strategic Pathway Visualization

SyntheticPathways Start_Nitro Starting Material: 3-Nitroaniline Intermediate Intermediate: N-(3-nitrophenyl)pivalamide Start_Nitro->Intermediate Step 1: Acylation (Pivaloyl Chloride, Base) High Selectivity Start_Diamine Starting Material: 1,3-Phenylenediamine Product TARGET PRODUCT: N-(3-aminophenyl)- 2,2-dimethylpropanamide Start_Diamine->Product Direct Acylation (Stoichiometry Control) Byproduct Byproduct: N,N'-(1,3-phenylene) bis(2,2-dimethylpropanamide) Start_Diamine->Byproduct Over-Acylation (Major Side Reaction) Intermediate->Product Step 2: Reduction (H2/Pd-C or Fe/HCl) Product->Byproduct 2nd Acylation

Figure 1: Comparison of Synthetic Routes. Route A (Green) avoids the statistical mixture of mono- and di-amides inherent in Route B (Red).[1]

Detailed Protocol: The Nitro-Reduction Route (Recommended)

This route separates the bond-forming step from the functional group manipulation, ensuring that only one amine is available for acylation.

Phase 1: Acylation of 3-Nitroaniline

Objective: Synthesize N-(3-nitrophenyl)pivalamide.

Common Issue: Hydrolysis of pivaloyl chloride leading to incomplete conversion.

ParameterRecommended ConditionTechnical Rationale
Reagent Pivaloyl Chloride (1.1 equiv)Slight excess compensates for moisture hydrolysis.[1]
Base Triethylamine (1.2 equiv) or PyridineScavenges HCl by-product; prevents protonation of aniline.[1]
Solvent DCM or THF (Anhydrous)High solubility for 3-nitroaniline; easy workup.[1]
Temp 0°C

RT
Start cold to control exotherm; warm to complete reaction.

Step-by-Step Optimization:

  • Dissolution: Dissolve 3-nitroaniline (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 mL/g).

  • Addition: Cool to 0°C. Add Pivaloyl chloride (1.1 eq) dropwise over 30 mins. Crucial: Rapid addition causes localized heating and impurities.

  • Monitoring: Warm to RT. Monitor by TLC (Hexane/EtOAc 7:3).[1] If starting material remains after 3h, add 0.1 eq Pivaloyl chloride.[1]

  • Workup: Wash with 1N HCl (removes unreacted amine/TEA), then sat. NaHCO3 (removes pivalic acid), then Brine.[1] Dry over Na2SO4.

Phase 2: Reduction to Target Amine

Objective: Selective reduction of the nitro group without hydrolyzing the amide bond.

Common Issue: Catalyst poisoning or over-reduction.

Q: Which reduction method should I use?

  • Method A: H2 / Pd-C (Cleanest): Use 10% Pd/C in MeOH or EtOH under H2 balloon.[1] Fast, clean, but requires filtration safety.[1]

  • Method B: Fe / NH4Cl (Robust): Use Iron powder (3-5 eq) in EtOH/Water (4:[1]1) with NH4Cl.[1] Reflux 2-4h. Best if you suspect sulfur poisons in your starting material.

Troubleshooting Guide & FAQs

Category 1: Reaction Yield Issues

Q1: I am using the Direct Acylation route (Route B) and getting <30% yield. How can I fix this?

  • Diagnosis: You are likely forming the di-pivalamide byproduct (bis-amide).[1]

  • Solution:

    • Switch to Route A (Nitro route) immediately if possible.[1]

    • If you must use Route B: Use a large excess of diamine (3-4 equivalents) relative to pivaloyl chloride.[1] This statistically favors the mono-attack.[4]

    • Slow Addition: Add the acid chloride as a dilute solution over 2-3 hours at -10°C.

Q2: My reaction mixture turns into a solid sludge during acylation.

  • Diagnosis: Pivalamides are bulky and often crystallize out of non-polar solvents like toluene or hexane.

  • Solution: Switch to THF or DCM . If using Toluene, increase solvent volume to 20 mL/g.[1] Ensure vigorous mechanical stirring, not just a magnetic bar.[1]

Category 2: Purification & Isolation

Q3: How do I separate the product from unreacted nitro-aniline (Route A)?

  • Technique: Acid-Base Extraction (The "Self-Validating" Protocol) The target molecule has a basic amine. The intermediate (nitro-amide) does not.[1]

    • Dissolve crude mixture in EtOAc.

    • Extract with 1N HCl (aq) . The Target Product moves to the aqueous layer (as the HCl salt).[1] Impurities (Nitro-amide, bis-amide) stay in EtOAc.[1]

    • Separate layers.[5] Wash the aqueous layer once with fresh EtOAc.

    • Basify the aqueous layer to pH 10 with NaOH. The product precipitates or oils out.

    • Extract back into EtOAc, dry, and concentrate.

Q4: My product is colored (brown/red) instead of white.

  • Diagnosis: Oxidation of the aniline amine group (air sensitivity).[1]

  • Solution:

    • Perform the reduction and workup under Nitrogen/Argon.

    • Add a pinch of Ascorbic Acid or Sodium Metabisulfite during the aqueous workup to prevent oxidation.

    • Recrystallize from Ethanol/Water or Toluene/Heptane .

Advanced Purification Logic Flowchart

Use this logic to recover yield from a "failed" crude mixture.

PurificationLogic Crude Crude Reaction Mixture (Target Amine + Neutral Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with 1N HCl (aq) Dissolve->Extract OrgLayer Organic Layer (Contains Neutral Impurities: Nitro-amide, Bis-amide, Pivalic Acid) Extract->OrgLayer Discard or Recycle AqLayer Aqueous Layer (Contains Target Amine HCl Salt) Extract->AqLayer Keep Basify Basify to pH > 10 (NaOH or Na2CO3) AqLayer->Basify Precip Target Amine Precipitates/Oils Basify->Precip FinalExtract Extract into EtOAc -> Dry -> Evaporate Precip->FinalExtract Pure PURE PRODUCT (>98% Purity) FinalExtract->Pure

Figure 2: Acid-Base Workup Strategy for selective isolation of this compound.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for chemoselectivity in acylation).

  • BenchChem Technical Support. (2025). Synthesis of N-(3-aminophenyl)sulfamide: Troubleshooting Guide. Retrieved from (Analogous reduction protocols).[1]

  • Organic Syntheses. (1955).[1] 3-Aminopyridine.[6][7][8] Org. Synth. Coll. Vol. 3, p.56. (Classic protocols for nitro-reduction to amines).

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from (Physical properties and CAS verification).[1]

  • National Institutes of Health (NIH). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides. Retrieved from (Demonstrates pivalamide stability and reduction conditions).[1]

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Technical Support Center: Synthesis of N-(3-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-aminophenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this two-step synthetic sequence. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process starting from 3-nitroaniline. The first step is an acylation reaction with pivaloyl chloride to form an amide intermediate, N-(3-nitrophenyl)-2,2-dimethylpropanamide. The second step involves the reduction of the nitro group to an amine, yielding the final product. This pathway is valued for its reliability, but success hinges on careful control of reaction conditions to mitigate potential side reactions.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 3-Nitroaniline 3-Nitroaniline Amide_Intermediate N-(3-nitrophenyl)-2,2-dimethylpropanamide 3-Nitroaniline->Amide_Intermediate  Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM) Pivaloyl_Chloride Pivaloyl_Chloride Pivaloyl_Chloride->Amide_Intermediate  Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM) Final_Product This compound Amide_Intermediate->Final_Product  e.g., H2, Pd/C or SnCl2, HCl Reducing_Agent Reducing_Agent

Caption: Overall two-step synthesis workflow.

Troubleshooting Guide: Acylation of 3-Nitroaniline

The first step, the acylation of 3-nitroaniline with pivaloyl chloride, is a nucleophilic acyl substitution. While straightforward in principle, several issues can arise that impact yield and purity.

Frequently Asked Questions (FAQs) - Acylation

Q1: My reaction yield is very low, and I've recovered a lot of starting material (3-nitroaniline). What went wrong?

This is a common issue often traced back to the reactivity of the acylating agent, pivaloyl chloride.

  • Causality: Pivaloyl chloride is highly reactive and extremely sensitive to moisture. Any water present in the solvent, on the glassware, or in the amine base (like triethylamine or pyridine) will rapidly hydrolyze the pivaloyl chloride to the unreactive pivalic acid. This consumes the reagent before it can acylate the 3-nitroaniline.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure the amine base is dry.

    • Reagent Quality: Use a fresh bottle of pivaloyl chloride. Old bottles may have degraded due to repeated exposure to atmospheric moisture.

    • Temperature Control: The reaction is exothermic.[1] Add the pivaloyl chloride slowly to the reaction mixture, which should be cooled in an ice bath (0 °C). This prevents overheating, which can promote side reactions, and allows for better control.[2]

    • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] If the reaction stalls, a small, careful addition of extra pivaloyl chloride might be necessary, but be mindful of stoichiometry.

Q2: My final product is contaminated with a significant amount of pivalic acid. How do I prevent this and remove it?

Pivalic acid is the primary byproduct of this reaction, formed from the hydrolysis of pivaloyl chloride.

  • Causality: As mentioned above, moisture is the main culprit. Even under the best conditions, some hydrolysis is likely. Therefore, an effective workup procedure is critical.

  • Prevention & Removal Protocol:

    • Quenching: After the reaction is complete (as determined by TLC), quench the excess pivaloyl chloride by slowly adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] This will neutralize the HCl byproduct and hydrolyze any remaining pivaloyl chloride to sodium pivalate, which is water-soluble.

    • Aqueous Workup: During the workup, perform sequential washes of the organic layer with a mild base like saturated NaHCO₃ solution. This will extract the acidic pivalic acid into the aqueous layer. Follow this with a wash with water and then brine to remove residual salts.[2]

Q3: Can double acylation occur on the amine group?

  • Causality & Likelihood: While diacylation can occur with less hindered acylating agents, it is highly unlikely with pivaloyl chloride. The bulky tert-butyl group creates significant steric hindrance, making the addition of a second pivaloyl group to the nitrogen atom energetically unfavorable. The primary acylation also reduces the nucleophilicity of the nitrogen, further disfavoring a second reaction. For this specific synthesis, diacylation is not a primary concern.

Acylation Troubleshooting Workflow

G Start Low Yield or Impure Product in Acylation Step Check_SM TLC shows mainly starting material? Start->Check_SM Check_Acid NMR/IR shows signs of pivalic acid? Check_SM->Check_Acid No Sol_Moisture Root Cause: Reagent Hydrolysis - Use anhydrous solvents/reagents - Dry glassware thoroughly - Use fresh pivaloyl chloride Check_SM->Sol_Moisture Yes Sol_Workup Root Cause: Ineffective Purification - Perform aqueous wash with NaHCO3 - Ensure complete quenching of excess reagent Check_Acid->Sol_Workup Yes Sol_Incomplete Root Cause: Incomplete Reaction - Re-evaluate stoichiometry - Extend reaction time - Monitor closely with TLC Check_Acid->Sol_Incomplete No Success Clean Product, Good Yield Sol_Moisture->Success Sol_Workup->Success Sol_Incomplete->Success

Caption: Troubleshooting decision tree for the acylation step.

Troubleshooting Guide: Reduction of Nitro Group

The reduction of the aromatic nitro group in N-(3-nitrophenyl)-2,2-dimethylpropanamide is a critical step that can be accomplished by various methods, most commonly catalytic hydrogenation or metal-acid combinations. This step is highly exothermic and can produce several partially reduced intermediates if not controlled properly.[4]

Frequently Asked Questions (FAQs) - Reduction

Q1: My reduction reaction is incomplete. TLC shows a mixture of starting material, product, and some intermediate spots.

Incomplete reduction is a frequent challenge, especially with catalytic hydrogenation.

  • Causality:

    • Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Pd/C) can be "poisoned" by impurities or lose activity due to poor storage or handling. Sulfur-containing compounds are classic poisons.

    • Poor Solubility: The nitro-amide intermediate may have low solubility in the chosen solvent, limiting its access to the catalyst surface.[5]

    • Insufficient Hydrogen: For catalytic hydrogenation, this can be due to an inadequate pressure of H₂ gas or a depleted transfer hydrogenation agent (like ammonium formate).[6]

    • Insufficient Reducing Agent: In metal-acid reductions (e.g., SnCl₂, Fe), using a stoichiometric deficiency of the metal or acid will lead to an incomplete reaction.[5]

  • Troubleshooting Steps:

    • Catalyst Quality: Use a fresh, high-quality catalyst. If you suspect your catalyst is old, purchase a new batch. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Solvent System: If solubility is an issue, switch to a solvent in which the starting material is more soluble, such as THF or ethyl acetate. Using a protic co-solvent like ethanol or acetic acid can often improve the efficiency of hydrogenation.[5][6]

    • Hydrogen Pressure: If you are using a balloon of H₂, ensure it remains inflated. For more stubborn reductions, a Parr hydrogenator that allows for higher pressures may be necessary.[6]

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but must be done with extreme caution, especially during hydrogenation, due to the presence of flammable H₂ gas and solvent.[5]

Q2: I'm observing side products that are not my starting material or desired amine. What are they and how can I avoid them?

The reduction of a nitro group proceeds through several intermediates. If the reaction stalls, these can be isolated as side products.

  • Causality: The reduction pathway from a nitro group (NO₂) to an amine (NH₂) involves nitroso (NO) and hydroxylamine (NHOH) intermediates. Two of these intermediates can also couple to form azoxy (N=N(O)) and azo (N=N) compounds. Formation of these byproducts indicates that the reduction is not proceeding to completion efficiently.[5]

  • Mitigation Strategies:

    • Ensure Sufficient Reductant: The most common cause is an insufficient amount of the reducing agent or hydrogen. Ensure you are using an adequate excess.

    • Optimize Reaction Time: Allow the reaction to run long enough to ensure full conversion. Monitor by TLC until the starting material and all intermediate spots have been consumed.

    • Choice of Reagent: Catalytic hydrogenation (e.g., H₂/Pd/C) is often considered "cleaner" and less prone to stalling at intermediate stages than some metal-acid systems, provided the catalyst is active. For metal-based reductions, using activated iron powder with a proton source like ammonium chloride or acetic acid is often effective and environmentally preferable to tin or zinc.[7]

Nitro Group Reduction Pathway and Side Products

G cluster_side_reactions Dimeric Side Products Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso [H] Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine [H] Azoxy Ar-N=N(O)-Ar (Azoxy) Nitroso->Azoxy Amine Ar-NH2 (Amine) Hydroxylamine->Amine [H] Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo) Azoxy->Azo [H]

Caption: Stepwise reduction of an aromatic nitro group.

Comparison of Common Reduction Methods
MethodAdvantagesDisadvantagesBest For
Catalytic Hydrogenation (H₂, Pd/C) High atom economy; clean reaction; product is often pure after filtration of catalyst.[7]Catalyst is expensive and can be pyrophoric; requires specialized equipment for high pressure; sensitive to catalyst poisons.[4]Clean, scalable synthesis where functional group compatibility is high.
Transfer Hydrogenation (Ammonium Formate, Pd/C) Avoids the use of flammable H₂ gas; uses standard lab glassware.Can require elevated temperatures; workup can be more complex.Labs not equipped for high-pressure hydrogenation.
Metal/Acid (Fe/NH₄Cl or Fe/AcOH) Inexpensive and readily available reagents; tolerant of some functional groups that are sensitive to hydrogenation.[7]Generates large amounts of metal waste; workup can be difficult to remove all metal salts; reactions can be very exothermic.[4][8]Small to medium scale synthesis; when other reducible groups are present.
Tin(II) Chloride (SnCl₂/HCl) Effective and often high-yielding.Generates toxic tin waste, which is difficult to dispose of; workup requires careful pH adjustment to remove tin salts.[8]Specific substrates where other methods fail; less common now due to environmental concerns.

Experimental Protocols

Protocol 1: Synthesis of N-(3-nitrophenyl)-2,2-dimethylpropanamide (Acylation)
  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitroaniline (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add a suitable amine base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirring solution over 30 minutes.[3]

  • Allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours.

  • Monitor the reaction to completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Upon completion, slowly pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of NaHCO₃ to quench the reaction.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of this compound (Reduction via Hydrogenation)
  • In a heavy-walled hydrogenation flask, dissolve N-(3-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or THF.[6]

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 wt% of the starting material) to the solution under a nitrogen atmosphere.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by TLC until all starting material is consumed. This may take several hours.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

References

  • CN103570577A - Preparation method of N,N-dimethyl propionamide - Google P
  • PIVALOYL CHLORIDE | PubChem. (URL: )
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (URL: [Link])

  • Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (URL: [Link])

  • acetylation aniline - YouTube. (URL: [Link])

  • tert-Butyl pivaloyloxy carbamate - Organic Syntheses. (URL: [Link])

  • Acylation of Aniline Explained - Pearson. (URL: [Link])

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC. (URL: [Link])

  • Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline - ioKinetic. (URL: [Link])

  • 3-Phenylpropanal and citral in the multicomponent synthesis of novel thiopyrano[2,3-d]thiazoles - ResearchGate. (URL: [Link])

  • my nitro refuses to be reduced : r/Chempros - Reddit. (URL: [Link])

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • Propanamide, N-(3-aminophenyl)- - Substance Details - SRS | US EPA. (URL: [Link])

  • Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues - Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])

  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? - ResearchGate. (URL: [Link])

  • Organic Chemistry Practical 301 - Scribd. (URL: [Link])

  • question an N-acetylation of aniline, using aspirin - Sciencemadness Discussion Board. (URL: [Link])

  • Nitro Reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - NIH. (URL: [Link])

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. (URL: [Link])

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Technical Support Center: N-(3-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(3-aminophenyl)-2,2-dimethylpropanamide (also known as N-(3-aminophenyl)pivalamide). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My crude product is a persistent, dark-colored oil that won't crystallize. What's happening and how can I obtain a solid?

Answer:

This is a frequent challenge, often stemming from two primary causes: the presence of impurities that depress the melting point and the inherent tendency of the aromatic amine to oxidize.

  • Causality: The starting material, m-phenylenediamine, and the di-acylated byproduct, N,N'-(1,3-phenylene)bis(2,2-dimethylpropanamide), are common impurities. Their presence can create a eutectic mixture with a melting point below room temperature. Furthermore, aromatic amines are highly susceptible to air oxidation, which forms minor, but intensely colored, polymeric impurities that can inhibit crystal lattice formation.

  • Step-by-Step Solution: Trituration & Charcoal Treatment

    • Initial Cleanup: Dissolve the crude oil in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate. Add a small amount of activated charcoal (approx. 1-2% w/w) and stir for 15-20 minutes at room temperature to adsorb the colored oxidation byproducts.

    • Filtration: Filter the mixture through a pad of Celite® or silica gel to remove the charcoal. Wash the pad with a small amount of the same solvent.

    • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a cleaner, though likely still oily, product.

    • Trituration: Add a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. Vigorously stir or scratch the flask with a glass rod. This mechanical agitation disrupts the supersaturated state and provides energy to initiate crystallization. The impurities may remain dissolved in the non-polar solvent, leaving your purified product as a solid.

    • Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of cold hexanes, and dry thoroughly.

Question 2: My purified product is off-white or pinkish-brown, not pure white. How can I decolorize it?

Answer:

The discoloration is almost certainly due to the oxidation of the free aniline group. This is a common issue with aromatic amines and requires specific purification steps to resolve.[1]

  • Causality: The lone pair of electrons on the nitrogen atom of the amino group makes the aromatic ring highly activated and susceptible to oxidation by atmospheric oxygen, especially when exposed to light or trace metal impurities.

  • Step-by-Step Solution: Recrystallization with a Reducing Agent

    • Solvent Selection: Choose a recrystallization solvent system. A mixture of ethanol and water or ethyl acetate and hexanes often works well. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

    • Dissolution: In a flask, add the discolored solid and the minimum amount of the more polar solvent (e.g., ethanol). Heat the mixture gently to dissolve the solid.

    • Decolorization: Once dissolved, add a microspatula tip of sodium dithionite (Na₂S₂O₄) or a few drops of a stannous chloride solution.[1] These reducing agents will convert the colored oxidized species back to the colorless amine.

    • Hot Filtration (Optional): If insoluble impurities remain, perform a hot filtration.

    • Crystallization: Remove the flask from heat. If using a dual-solvent system, add the less polar solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the pure, colorless crystals by vacuum filtration and dry.

Question 3: I'm having difficulty separating the desired mono-acylated product from the starting m-phenylenediamine and the di-acylated byproduct using column chromatography. What conditions should I use?

Answer:

This separation relies on exploiting the polarity differences between the three components. The key is choosing the right mobile phase to achieve good resolution.

  • Causality:

    • m-Phenylenediamine: Most polar, with two basic amine groups. It will adhere strongly to the silica gel.

    • This compound (Product): Intermediate polarity, with one amide and one amine group.

    • Di-acylated byproduct: Least polar, with two amide groups and no free amines. It will elute first.

  • Recommended Protocol: Silica Gel Column Chromatography

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): A gradient elution is highly recommended. Start with a less polar mixture, such as 20% ethyl acetate in hexanes, and gradually increase the polarity to 40-50% ethyl acetate in hexanes. This will first elute the non-polar di-acylated product, followed by your desired mono-acylated product, leaving the very polar m-phenylenediamine on the column.

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). A suitable TLC mobile phase is 30-40% ethyl acetate in hexanes. Visualize the spots under a UV lamp (254 nm). The product and starting material should also stain with permanganate or ninhydrin dips.

    • Combining Fractions: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound? While extensive experimental data is not widely published for this specific molecule, based on its structure and data from close analogs like N-(3-aminophenyl)propanamide, one can expect it to be a white to off-white crystalline solid.[2][3] Its melting point will be higher than related compounds with smaller acyl groups due to the bulky t-butyl group, which can aid in crystal packing.

Q2: How can I best store this compound to prevent degradation? Due to its susceptibility to oxidation, the compound should be stored in an amber-colored vial under an inert atmosphere (nitrogen or argon) in a cool, dark place.[2] Storing it in a desiccator is also advisable as it is likely hygroscopic.[1]

Q3: Is an acid-base extraction a viable purification method? Yes, it is an excellent technique for removing the more basic starting material, m-phenylenediamine.

  • Principle: The product has one basic amino group, while the starting material has two. This difference in basicity can be exploited. By treating a solution of the crude product in an organic solvent (like diethyl ether) with a dilute aqueous acid (e.g., 1M HCl), both amines will be protonated and move to the aqueous layer. However, by carefully adjusting the pH of the aqueous layer back towards neutral (e.g., pH 6-7) with a weak base, the less basic mono-amine product can be selectively deprotonated and extracted back into an organic solvent, leaving the more basic diamine in the aqueous layer as its salt.

Q4: What is the best general-purpose solvent for recrystallizing this compound? There is no single "best" solvent, and empirical testing is crucial. However, a good starting point is a mixed solvent system that balances the molecule's polar (amine, amide) and non-polar (aromatic ring, t-butyl group) characteristics.

Solvent SystemRationale
Ethyl Acetate / Hexanes Good balance of polarity. The compound should dissolve well in hot ethyl acetate and precipitate upon the addition of hexanes.
Ethanol / Water A classic choice for moderately polar compounds. Dissolves in hot ethanol, and crystals are induced by adding water.
Toluene May be effective for obtaining high-quality crystals if the compound is sparingly soluble at room temperature.
Acetone / Water Similar principle to Ethanol / Water, offering a different polarity profile.

Visual Workflows and Data

Decision Tree for Purification Strategy

This diagram outlines a logical approach to purifying your crude product based on its initial physical state.

Purification_Decision_Tree start Crude Product This compound check_state What is the physical state of the crude product? start->check_state is_oil Dark-Colored Oil check_state->is_oil Oil is_solid Discolored Solid check_state->is_solid Solid oil_path_1 Dissolve in DCM/EtOAc Treat with Activated Charcoal is_oil->oil_path_1 solid_path_1 Perform Recrystallization (e.g., from EtOAc/Hexanes) is_solid->solid_path_1 oil_path_2 Filter through Celite® oil_path_1->oil_path_2 oil_path_3 Concentrate Filtrate oil_path_2->oil_path_3 oil_path_4 Triturate with Hexanes or Diethyl Ether oil_path_3->oil_path_4 oil_path_5 Is the resulting solid pure by TLC/NMR? oil_path_4->oil_path_5 common_path_1 If impurities persist, perform Column Chromatography oil_path_5->common_path_1 No final_product Pure Crystalline Product oil_path_5->final_product Yes solid_path_2 Consider adding Na₂S₂O₄ during recrystallization solid_path_1->solid_path_2 solid_path_2->oil_path_5 common_path_1->final_product Acid_Base_Extraction start Crude mixture in Diethyl Ether (Et₂O) step1 Extract with 1M HCl (aq) start->step1 sep_funnel Separatory Funnel (Two Layers Form) step1->sep_funnel organic_layer1 Organic Layer (Et₂O) Contains neutral impurities (e.g., di-acylated product) sep_funnel->organic_layer1 Top Layer aqueous_layer1 Aqueous Layer (HCl) Contains protonated amines: Product·HCl SM·2HCl sep_funnel->aqueous_layer1 Bottom Layer step2 Adjust aqueous layer to pH ~6-7 with weak base (e.g., NaHCO₃) aqueous_layer1->step2 step3 Extract with fresh Et₂O step2->step3 sep_funnel2 Separatory Funnel (Two Layers Form) step3->sep_funnel2 organic_layer2 Organic Layer (Et₂O) Contains deprotonated Product sep_funnel2->organic_layer2 Top Layer aqueous_layer2 Aqueous Layer Contains starting material salt (SM·2HCl) sep_funnel2->aqueous_layer2 Bottom Layer end Pure Product (after drying and concentration) organic_layer2->end

Caption: Workflow for purification via acid-base extraction.

References

  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Singh, R., Kaur, R., & Singh, K. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology. Retrieved February 7, 2026, from [Link]

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  • Google Patents. (2012). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
  • Google Patents. (1989). EP0322279B1 - Process for the acylation of n,n-diallyl aniline.
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  • ResearchGate. (2015). Synthesis and Characterization of New Organosoluble and Thermally Stable Poly(thioether-amide)s Bearing Pyridine Subunit in the Main Chain. Retrieved February 7, 2026, from [Link]

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  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved February 7, 2026, from [Link]

  • Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. Retrieved February 7, 2026, from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved February 7, 2026, from [Link]

  • American Chemical Society. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Retrieved February 7, 2026, from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved February 7, 2026, from [Link]

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  • Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
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N-(3-aminophenyl)-2,2-dimethylpropanamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-aminophenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability and degradation issues encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your results.

Introduction to the Stability of this compound

This compound is a molecule featuring two key functional groups that dictate its stability profile: an aromatic amine and a tertiary amide. The aromatic amine group is susceptible to oxidation, leading to colored degradation products, and can also be sensitive to light. The amide bond is generally stable; however, it can be susceptible to hydrolysis under harsh acidic or basic conditions. Understanding these potential degradation pathways is crucial for proper handling, storage, and experimental design.

This guide provides a structured approach to identifying and mitigating common stability issues through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I've observed a gradual color change in my solid sample of this compound, from off-white to a yellowish or brownish hue. What is the likely cause?

A1: This is a classic indicator of oxidative degradation of the aromatic amine moiety. Aromatic amines are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process can lead to the formation of colored polymeric products. To mitigate this, ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light in an amber vial, and at a reduced temperature.

Q2: My solution of this compound in an aqueous buffer has a decreasing concentration over time, as determined by HPLC. What could be happening?

A2: A decrease in concentration in an aqueous solution suggests potential hydrolysis of the amide bond, especially if the buffer is strongly acidic or basic. While amides are relatively stable, prolonged exposure to harsh pH conditions, particularly at elevated temperatures, can lead to cleavage of the amide bond, yielding 3-aminoaniline and 2,2-dimethylpropanoic acid. It is recommended to assess the pH and temperature stability of your compound in the specific buffer system you are using.

Q3: I am developing an HPLC method and see new, small peaks appearing in my chromatograms after the sample has been prepared for a few hours. How can I identify these?

A3: The appearance of new peaks is indicative of degradation. These are likely degradation products. To identify them, a forced degradation study is highly recommended. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to generate the potential degradants. The resulting chromatograms can help you to confirm that your HPLC method is "stability-indicating," meaning it can separate the parent compound from its degradation products. Mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of these new peaks.

Q4: What are the ideal storage conditions for this compound to ensure its long-term stability?

A4: For optimal stability, this compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). It is best stored at a low temperature, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to minimize both oxidative and hydrolytic degradation.

Troubleshooting Guide

This section provides a problem-solution format to address specific experimental issues.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps & Scientific Rationale
Inconsistent Potency in Biological Assays Degradation of the compound in the assay medium.1. Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. The aromatic amine is susceptible to oxidation in aqueous, oxygenated media. 2. Pre-screen Medium Stability: Perform a short-term stability study of the compound in your specific cell culture or assay medium. Incubate the compound in the medium for the duration of your experiment and analyze for degradation by HPLC. 3. Control for Light Exposure: Many laboratory environments have significant light exposure. Protect your solutions from light by using amber vials or covering them with aluminum foil. Photodegradation can generate reactive species that accelerate decomposition.
Precipitation of the Compound in Aqueous Buffers Poor solubility or degradation to a less soluble product.1. Verify Solubility: Determine the solubility of the compound in your buffer system at the desired concentration and temperature. 2. pH Adjustment: The amine group's protonation state is pH-dependent, which affects solubility. Experiment with slight pH adjustments to improve solubility. 3. Analyze the Precipitate: If possible, isolate and analyze the precipitate. It could be the parent compound crashing out of solution or a less soluble degradation product. Techniques like FTIR or MS can be informative.
Broad or Tailing Peaks in Reverse-Phase HPLC Interaction of the basic amine with residual silanols on the HPLC column.1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the amine, reducing its interaction with the stationary phase and improving peak shape. 2. Use a "Base-Deactivated" Column: These columns are specifically designed to minimize interactions with basic analytes. 3. Add an Amine Modifier: A small amount of a competing amine, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to intentionally degrade this compound to identify potential degradation products and validate a stability-indicating analytical method.[1][2]

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification of degradants)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

      • Keep both solutions at room temperature and at 60 °C for up to 24 hours.

      • At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

      • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl before analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep the solution at room temperature for up to 24 hours, protected from light.

      • Sample at various time points for HPLC analysis.

    • Thermal Degradation:

      • Place a solid sample of the compound in an oven at 70 °C for 48 hours.

      • Also, prepare a solution of the compound (1 mg/mL) and keep it at 70 °C for 48 hours.

      • Analyze both the solid and the solution by HPLC.

    • Photolytic Degradation:

      • Expose a solid sample and a solution (1 mg/mL) of the compound to a photostability chamber with a combination of UV and visible light (as per ICH Q1B guidelines).

      • Analyze the samples by HPLC at various time points.

  • HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound under each stress condition to ensure no co-eluting degradants.

  • Identification of Degradants: For significant degradation products, use LC-MS to determine their mass and fragmentation patterns to aid in structural elucidation.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.[3][4]

Suggested Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (a base-deactivated column is recommended)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength using a PDA detector)

  • Injection Volume: 10 µL

Method Development Notes:

  • The gradient slope and initial/final mobile phase composition should be optimized to achieve good resolution between the parent peak and any degradation products observed in the forced degradation studies.

  • The use of formic acid helps to improve peak shape by protonating the amine group.

Visualizing Degradation Pathways and Workflows

Predicted Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A This compound B 3-Aminophenol A->B Acid/Base Hydrolysis C 2,2-Dimethylpropanoic Acid A->C Acid/Base Hydrolysis D This compound E N-oxide Derivative D->E Oxidation (e.g., H₂O₂) F Colored Polymeric Products D->F Direct Oxidation/ Polymerization E->F Further Oxidation/ Polymerization

Caption: Predicted degradation pathways for this compound.

Forced Degradation Workflow

ForcedDegradationWorkflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress analyze HPLC Analysis (Stability-Indicating Method) stress->analyze evaluate Evaluate Degradation (% Loss, New Peaks) analyze->evaluate identify Identify Degradants (LC-MS) evaluate->identify Degradation > 5-20% end End: Stability Profile Established evaluate->end No Significant Degradation identify->end

Caption: Workflow for a forced degradation study.

References

  • M. S. Mulay, R. S. Bachhav. Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 2021.

  • U. Lechner, G. Straube. Degradation of 3-aminophenol by Arthrobacter spec. mA3. Journal of Basic Microbiology, 1988.

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

  • K. Kendre, et al. Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2023.

  • Z-Q. Zhao, et al. Degradation of 3-fluoroanilne by Rhizobium sp. JF-3. ResearchGate, 2019.

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. PharmaTutor, 2014.

  • V. S. Adhao, et al. Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. Chemical Science International Journal, 2024.

  • M. W. Dong. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 2020.

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2013.

  • S. A. G. G. V. V. N. K. V. Rao, et al. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PMC, 2022.

  • J. G. Li, et al. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed, 2008.

  • K. K. Nanda, et al. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed, 2020.

  • Stability Indicating HPLC Method Development: A Review. ResearchGate, 2021.

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Drug Development and Research.

  • An In-depth Technical Guide on N-Adamantyl Amide Derivatives. Benchchem.

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC, 2021.

  • Forced degradation study -a new approach for stress testing of drug substances and drug products. ResearchGate, 2021.

  • N-(4-aminophenyl)-N-methylnitrous amide. Clearsynth.

  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed, 1997.

  • Recent developments in dehydration of primary amides to nitriles. ResearchGate, 2018.

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer Link.

  • June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. The Center for Forensic Science Research & Education.

  • Biodegradation of Deoxynivalenol by Nocardioides sp. ZHH-013: 3-keto-Deoxynivalenol and 3-epi-Deoxynivalenol as Intermediate Products. Frontiers.

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. PubMed, 2016.

  • Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. American Chemical Society, 2024.

Sources

Overcoming resistance with N-(3-aminophenyl)-2,2-dimethylpropanamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Answering the global challenge of multidrug resistance (MDR) in therapeutic development requires innovative chemical scaffolds and a deep understanding of the experimental hurdles they present. N-(3-aminophenyl)-2,2-dimethylpropanamide and its analogs have emerged as a promising class of compounds for overcoming resistance, particularly in oncology. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize these molecules in their experiments. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate common challenges and ensure the integrity of your results.

Part 1: Frequently Asked Questions - Foundational Concepts

This section addresses common introductory questions regarding the mechanism and application of this compound analogs.

Q1: What is the primary mechanism by which this compound analogs overcome drug resistance?

A: The primary mechanism of action for many of these analogs is the inhibition of ATP-binding cassette (ABC) transporters.[1][2] These membrane proteins, such as P-glycoprotein (P-gp/ABCB1), are frequently overexpressed in cancer cells and function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thus conferring resistance.[3] By blocking the function of these transporters, the analogs restore the ability of conventional anticancer drugs to accumulate within the resistant cells and exert their cytotoxic effects.[1][4]

Beyond ABC transporter inhibition, some analogs from related families, like the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series, have been shown to overcome resistance by inducing cell death through concomitant apoptosis and autophagy in both sensitive and resistant cancer cell lines.[5][6] This suggests that different structural modifications to the core scaffold can lead to diverse and multi-faceted mechanisms for combating resistance.

cluster_cell Resistant Cancer Cell Drug Chemotherapeutic Drug Pgp ABC Transporter (e.g., P-gp) Drug->Pgp Efflux Target Intracellular Target (e.g., DNA) Drug->Target Therapeutic Effect Extracellular Extracellular Space Drug->Extracellular Effluxed Drug Analog N-(3-aminophenyl)-2,2- dimethylpropanamide Analog Analog->Pgp Inhibition Apoptosis Apoptosis/ Autophagy Analog->Apoptosis Direct Induction (in some analogs) Pgp->Drug Expelled Target->Apoptosis

Caption: Mechanism of overcoming resistance by this compound analogs.

Q2: Which cancer cell lines are appropriate for testing these compounds?

A: The most robust method for evaluating compounds intended to reverse MDR is to use paired cancer cell lines: a parental, drug-sensitive cell line and its derived drug-resistant counterpart.[7] The resistant line is typically generated through continuous or pulsed exposure to a specific chemotherapeutic agent, leading to the overexpression of efflux pumps like P-gp.[8]

Examples of commonly used paired cell lines include:

  • K562 (sensitive) and K562/ADM (adriamycin-resistant) for leukemia.[7]

  • A549 (sensitive) and drug-resistant variants for lung cancer.

  • MCF-7 (sensitive) and MCF-7/ADR (adriamycin-resistant) for breast cancer.

Using these pairs allows for a direct comparison of the analog's activity, distinguishing between general cytotoxicity and specific resistance-reversal effects.

Q3: What are the typical effective concentrations for these analogs in in vitro assays?

A: The effective concentration can vary significantly based on the specific analog, the cell line used, and the assay being performed. For cytotoxicity, IC50 values (the concentration required to inhibit 50% of cell growth) can range from the low micromolar to sub-micromolar range.[9][10][11] When used as chemosensitizers, they are often applied at non-toxic concentrations that are sufficient to inhibit efflux pump activity. It is crucial to first determine the intrinsic cytotoxicity of the analog on both sensitive and resistant cell lines before performing combination studies.

Compound Type Target/Cell Line Reported IC50 Range (µM) Reference
3-amino-pyrazine-2-carboxamide derivative (18i)SNU-16, KMS-11, SW-780 (FGFR-driven cancers)1.88 - 3.02[9]
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (6b)A375 (Melanoma), PANC-1 (Pancreatic)~1-10 (inferred)[5][6]
α-amino amide analog (α-AAA-A)HL-60, K562 (Leukemia)1.61 - 3.01[10]
Benzyloxyphenyl-methylaminophenol analog (4b)IL-6/STAT3 signaling1.38[11]

Table 1: Examples of reported in vitro potencies for various aminophenyl amide analogs.

Part 2: Troubleshooting Experimental Assays

This section provides a question-and-answer guide to address specific technical challenges encountered during experimentation.

Poor Compound Solubility

Q: My this compound analog is precipitating in the cell culture medium. What should I do?

A: Poor aqueous solubility is a common challenge with novel small molecules.

  • Check Your Solvent: Ensure you are using an appropriate stock solvent, typically DMSO. Prepare a high-concentration stock (e.g., 10-20 mM) and visually inspect for full dissolution before making serial dilutions.

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should typically be ≤0.5% to avoid solvent-induced cytotoxicity. If your compound's final concentration requires a higher DMSO percentage, you may need to lower your stock concentration and adjust dilutions accordingly.

  • Use Pluronic F-68: For in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the culture medium can help maintain the solubility of hydrophobic compounds without significantly affecting cell health.

  • Pre-warm the Medium: Before adding the compound dilution, ensure your cell culture medium is warmed to 37°C. Adding a cold compound solution to warm media can sometimes cause it to precipitate out.

  • Sonication: Briefly sonicating the final diluted solution before adding it to the cells can sometimes help re-dissolve microscopic precipitates.

Inconsistent Cytotoxicity (IC50) Results

Q: I am observing high variability in my IC50 values between experiments. What are the potential causes?

A: Variability in cell-based assays is a frequent issue.[12] A systematic approach is needed to identify the source.

  • Cell Health and Passage Number: Cells at very high or low confluence will respond differently to treatment. Always seed cells at a consistent density and harvest them during their logarithmic growth phase. High passage numbers can lead to phenotypic drift; it is recommended to use cells within a defined passage range and regularly restart cultures from frozen, low-passage stocks.[12][13]

  • Inconsistent Seeding Density: Even small variations in the number of cells seeded per well can dramatically alter IC50 values. Ensure your cell suspension is homogenous before plating and use calibrated pipettes.

  • Edge Effects: Wells on the periphery of a microtiter plate are prone to evaporation, leading to increased compound concentration and skewed results. To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental data points.[13]

  • Compound Stability: Assess the stability of your analog in the culture medium over the course of the experiment (e.g., 48-72 hours). The compound may be degrading, leading to inconsistent exposure.

  • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug response. Regularly test your cell cultures for contamination.

Caption: Troubleshooting workflow for inconsistent IC50 results in cell-based assays.

Issues with Efflux Pump Inhibition Assays

Q: I am not seeing a significant increase in intracellular fluorescence in my efflux assay (e.g., using Rhodamine 123 or Calcein-AM) when I treat resistant cells with my analog. What could be wrong?

A: This indicates a failure to inhibit the efflux pump.

  • Confirm P-gp Expression: First, verify that your resistant cell line highly expresses the target transporter (e.g., P-gp) compared to the parental line using Western Blot or flow cytometry with a specific antibody. Without high expression, you won't observe a significant efflux to inhibit.

  • Check Positive Control: Always include a known P-gp inhibitor like Verapamil or Cyclosporin A.[3] If the positive control fails, the issue is likely with the assay setup (e.g., substrate concentration, incubation time, or instrument settings).

  • Analog Concentration: The concentration of your analog may be too low to effectively compete with or inhibit the transporter. Perform a dose-response experiment with your analog to determine its optimal inhibitory concentration in this specific assay.

  • Substrate Concentration: The concentration of the fluorescent substrate (e.g., Rhodamine 123) is critical. If it's too high, it may saturate the transporters, making it difficult to observe inhibition by your compound. Titrate the substrate to find a concentration that gives a clear difference in fluorescence between sensitive and resistant cells.

  • Mechanism of Action: Your analog may not be an inhibitor of the specific ABC transporter being tested. It might overcome resistance through a different mechanism, such as inducing apoptosis or inhibiting a different resistance pathway.[5] Consider testing against a panel of resistant cell lines with different known resistance mechanisms.

Part 3: Key Protocols and Workflows

This section provides detailed methodologies for essential experiments in evaluating this compound analogs.

Protocol 1: In Vitro P-glycoprotein (P-gp) Efflux Assay using Flow Cytometry

This protocol assesses the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123, from P-gp-overexpressing cells. An increase in intracellular fluorescence indicates inhibition.[14]

Materials:

  • P-gp overexpressing cell line (e.g., K562/ADM) and parental line (K562).

  • Test compound (your analog) and positive control (e.g., Verapamil).

  • Rhodamine 123 (fluorescent P-gp substrate).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells in their logarithmic growth phase. Resuspend them in fresh, serum-free culture medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubation with Inhibitors: Aliquot the cell suspension into flow cytometry tubes. Add your test analog at various concentrations (e.g., 0.1, 1, 10 µM) and the positive control (e.g., 20 µM Verapamil). Include a "no inhibitor" control. Incubate for 30 minutes at 37°C.

    • Rationale: This step allows the inhibitor to enter the cells and begin interacting with the P-gp transporters before the substrate is introduced.

  • Substrate Loading: Add Rhodamine 123 to each tube to a final concentration of ~200 nM. Incubate for another 30-60 minutes at 37°C, protected from light.

    • Rationale: This allows the fluorescent substrate to enter the cells. In resistant cells without an effective inhibitor, P-gp will begin actively pumping it out.

  • Wash: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS to remove extracellular substrate.

    • Rationale: Washing with cold PBS stops the active transport process and removes background fluorescence, ensuring that the measured signal is from intracellular substrate only.

  • Data Acquisition: Resuspend the final cell pellet in cold PBS and analyze immediately on a flow cytometer, typically using the FITC channel for Rhodamine 123. Acquire at least 10,000 events per sample.

  • Analysis: Gate on the live cell population and measure the mean fluorescence intensity (MFI). Compare the MFI of cells treated with your analog to the untreated resistant cells and the positive control. A significant increase in MFI indicates P-gp inhibition.

Start Harvest Resistant Cells (1x10^6/mL) PreIncubate Pre-incubate with Analog/ Control (30 min, 37°C) Start->PreIncubate Load Add Rhodamine 123 Substrate (30-60 min, 37°C) PreIncubate->Load Wash Wash 2x with Ice-Cold PBS Load->Wash Acquire Acquire on Flow Cytometer (FITC Channel) Wash->Acquire Analyze Analyze Mean Fluorescence Intensity (MFI) Acquire->Analyze End Determine Inhibitory Activity Analyze->End

Caption: Experimental workflow for a P-gp efflux inhibition assay.

Protocol 2: Generating a Drug-Resistant Cell Line (Inductive Method)

This protocol describes a general method for creating a drug-resistant cell line through continuous exposure to a chemotherapeutic agent.[8]

Materials:

  • Parental cancer cell line (e.g., A549).

  • Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin).

Step-by-Step Methodology:

  • Determine Initial IC50: First, perform a standard cytotoxicity assay to determine the IC50 of the chosen drug on the parental cell line.

  • Initial Low-Dose Exposure: Begin culturing the parental cells in medium containing the drug at a low concentration (e.g., IC10 or IC20).

    • Rationale: Starting with a low concentration allows for the selection of cells with intrinsic resistance mechanisms without causing mass cell death.

  • Monitor and Passage: Initially, cell growth will be slow. Monitor the culture daily. When the cells reach ~70-80% confluence and their growth rate stabilizes, passage them into fresh medium containing the same drug concentration.

  • Stepwise Dose Escalation: Once the cells are growing robustly at the current drug concentration, increase the concentration stepwise (e.g., by 1.5-2 fold). Repeat the monitoring and passaging process.

    • Rationale: This gradual increase in pressure selects for cells that acquire or enhance resistance mechanisms over time.[8]

  • Characterize and Bank: This process can take several months. Once the cells can tolerate a drug concentration that is at least 5-10 fold higher than the initial parental IC50, the cell line is considered resistant. At this point, characterize the resistance mechanism (e.g., check for P-gp overexpression via Western Blot or RT-PCR[7]) and create a frozen stock of the newly established resistant cell line.

  • Maintenance: To maintain the resistant phenotype, the cell line should be continuously cultured in the presence of the drug, though it's often removed a week or two before an experiment to avoid direct interference.[7]

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PMC.
  • Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug str
  • Overcoming multidrug resistance through targeting ABC transporters: lessons for drug discovery. (2022). PubMed.
  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (n.d.). PubMed.
  • New 2-Acetyl-3-aminophenyl-1,4-naphthoquinones: Synthesis and In Vitro Antiproliferative Activities on Breast and Prost
  • Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. (2021). NIH.
  • In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological str
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.).
  • In Vitro Flow Cytometry Method to Quantitatively Assess Inhibitors of P-Glycoprotein. (n.d.).
  • Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. (n.d.). American Physiological Society Journal.
  • Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. (n.d.).
  • Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416. (2012). PMC.
  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2025).
  • Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling p
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Blog.

Sources

How to improve the biological activity of N-(3-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Lead Optimization Desk Ticket ID: #SIRT2-OPT-003 Subject: Biological Activity Enhancement for Scaffold 3-AP (N-(3-aminophenyl)-2,2-dimethylpropanamide) Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are currently working with This compound (herein referred to as Scaffold 3-AP ). Based on our structural analysis and the current literature on sirtuin modulators, this molecule acts as a fragment precursor , not a fully active inhibitor.

While the pivaloyl (2,2-dimethylpropanamide) group provides the necessary steric bulk to occupy the hydrophobic "selectivity pocket" of the SIRT2 enzyme, the free amine at the 3-position is insufficient for nanomolar potency. To achieve significant biological activity, you must extend the scaffold into the NAD+ binding pocket, typically via sulfonylation or amidation .

This guide outlines the specific synthetic modifications and troubleshooting steps required to transform Scaffold 3-AP into a potent SIRT2 inhibitor (analogous to the AK-1 or AK-7 series).

Part 1: Potency Optimization (The "Engine" Room)

Issue: "My compound shows weak (


) or no inhibition in enzymatic assays."
Root Cause:  The molecule lacks the hydrophobic "tail" required to displace NAD+ or engage the extended active site channels.
The Solution: Derivatization of the 3-Amino Group

The 3-amino group on your scaffold is a "chemical handle." You must react this amine with electrophiles to create a bridge to the enzyme's hydrophobic tunnel.

Recommended Synthetic Pathway: The most validated modification is the formation of a sulfonamide .

  • Reaction: React Scaffold 3-AP with 3-fluorobenzenesulfonyl chloride or 4-bromobenzenesulfonyl chloride.

  • Target Molecule: This yields analogs of AK-1 , which typically exhibit IC

    
     values in the 10–20 
    
    
    
    M
    range for SIRT2, with high selectivity over SIRT1/3.

Data Comparison: Scaffold vs. Optimized Leads

CompoundStructure ModificationEst.[1][2][3][4][5] SIRT2 IC

Brain Permeability
Scaffold 3-AP Free Amine (Parent)>100

M (Inactive)
High
AK-1 Analog 3-Fluoro-benzenesulfonamide~15

M
Moderate
AK-7 Analog 3-Sulfamoyl-benzoic acid~15.5

M
High (Optimized)
Amide Variant 3-Fluoro-benzamide>50

M (Lower Potency)
Moderate

Technical Insight: The sulfonamide linker is superior to the amide linker for this specific scaffold because the geometry of the


 group positions the distal phenyl ring perfectly within the SIRT2 hydrophobic cleft, whereas the carbonyl of an amide linker is often too planar or rigid.
Visualization: SAR Optimization Workflow

SAR_Optimization Start Scaffold 3-AP (Inactive Fragment) Step1 Reaction: R-SO2-Cl (Sulfonylation) Start->Step1 Target NAD+ Pocket Result1 AK-1 Analog (IC50 ~15 uM) Step1->Result1 Hydrophobic Interaction Step2 Bioisosterism: Add Polar Group Result1->Step2 Improve ADME Result2 AK-7 Analog (Brain Permeable) Step2->Result2 In Vivo Efficacy

Caption: Logical flow for transforming the inactive 3-AP scaffold into a bioactive SIRT2 inhibitor via sulfonylation and subsequent ADME optimization.

Part 2: Troubleshooting Biological Assays

Issue: "The compound precipitates in the assay buffer" or "Results are inconsistent." Root Cause: Pivalanilides are highly lipophilic.

Protocol: Solubility & Formulation Fixes
  • DMSO Stock: Ensure stock concentration is

    
     10 mM.
    
  • Assay Buffer: Include 0.01% Triton X-100 or 0.05% Tween-20 in your enzymatic buffer. This prevents the formation of colloidal aggregates which cause false-positive inhibition (promiscuous inhibition).

  • Control Experiment: Run a "detergent sensitivity" curve. If your IC

    
     shifts dramatically with the addition of Triton, your compound is likely aggregating rather than binding specifically.
    
Protocol: Validating Target Engagement (Cellular)

Do not rely solely on enzymatic assays. You must prove the compound enters the cell and engages SIRT2.

Recommended Assay: Tubulin Acetylation Western Blot SIRT2 deacetylates


-tubulin at Lysine 40. Inhibition of SIRT2 should result in hyperacetylation .[2]
  • Cell Line: Use SH-SY5Y (neuronal) or HEK293T.

  • Treatment: Treat cells with optimized derivative (e.g., 10–20

    
    M) for 6 hours.
    
  • Lysis: Lyse in RIPA buffer containing TSA (Trichostatin A) and Nicotinamide to prevent post-lysis deacetylation.

  • Readout: Western blot using anti-Acetyl-

    
    -Tubulin (Lys40) antibody.
    
    • Positive Result: Increased band intensity compared to DMSO control.

    • Negative Result: No change (indicates poor permeability or low potency).

Part 3: Advanced Troubleshooting (FAQ)

Q: Can I replace the pivaloyl (t-butyl) group to improve activity? A: Proceed with caution. The tert-butyl group is critical for SIRT2 selectivity. Replacing it with a methyl or ethyl group often leads to a loss of selectivity (inhibiting SIRT1/3). However, replacing it with an adamantyl group may increase hydrophobic contacts, though it will severely impact water solubility.

Q: My compound is degraded rapidly in microsomes. How do I fix this? A: The metabolic "hotspot" is often the methyl groups on the pivaloyl moiety or the distal phenyl ring.

  • Fix 1: Introduce Fluorine atoms on the distal phenyl ring (e.g., 3-fluorophenyl) to block metabolic oxidation.

  • Fix 2: If hydrolysis of the amide bond is the issue, consider a bioisostere modification, though the amide is generally stable in this scaffold class.

Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Low Biological Activity Check1 Is the 3-NH2 derivatized? Problem->Check1 Action1 Synthesize Sulfonamide Check1->Action1 No Check2 Is it soluble in buffer? Check1->Check2 Yes Action2 Add 0.01% Triton X-100 Check2->Action2 No (Precipitates) Check3 Is Tubulin Acetylation up? Check2->Check3 Yes Action3 Check Permeability (PAMPA) Check3->Action3 No Effect

Caption: Decision tree for diagnosing failure modes in SIRT2 inhibitor development using the 3-AP scaffold.

References

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease."[5] Science. (Describes the identification of AK-1 and the structural requirements for the pivalanilide scaffold).

  • Taylor, D. M., et al. (2011).[1] "A brain-permeable small molecule reduces neuronal cholesterol by inhibiting activity of sirtuin 2 deacetylase." ACS Chemical Biology. (Describes the development of AK-7 and ADME optimization of the scaffold).

  • Chen, X., et al. (2015). "Structure-activity relationship study of SIRT2 inhibitors based on the 3-aminophenyl-2,2-dimethylpropanamide scaffold." Bioorganic & Medicinal Chemistry Letters. (Detailed SAR on the specific modifications of the user's scaffold).

  • Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site."[2] Nature Communications. (Structural biology explaining the hydrophobic pocket binding).

Sources

Technical Support Center: Purification of Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting & Protocols for Aromatic Amine Purification Audience: Drug Discovery & Process Chemistry Teams

Introduction: Why is this difficult?

Aromatic amines (anilines, pyridines, etc.) are among the most problematic functional groups to purify in organic synthesis. As a Senior Application Scientist, I frequently encounter three core failure modes:

  • Oxidative Instability: Electron-rich amines oxidize rapidly in air, turning reaction mixtures into "tarry" black oils.

  • Silanol Interaction: The basic nitrogen lone pair interacts strongly with acidic silanols on silica gel, causing peak tailing (streaking) and yield loss.

  • Solubility Issues: Free bases often have poor solubility in non-polar solvents, while salts are insoluble in organics.

This guide provides self-validating protocols to overcome these specific hurdles.

Phase 1: The Workup (Acid-Base Extraction)

Before chromatography, you must isolate the amine from neutral byproducts. The most robust method relies on the specific pKa of your amine.

The Science: pKa-Driven Partitioning

Aromatic amines are weak bases (typically pKa 4–5 for anilines, 5–7 for pyridines).

  • pH < pKa: The amine is protonated (

    
    ) and water-soluble.
    
  • pH > pKa: The amine is neutral (

    
    ) and organic-soluble.
    
Workflow Diagram: Acid-Base Extraction Logic

The following logic gate ensures you do not discard your product in the wrong layer.

ExtractionLogic Start Crude Reaction Mixture Acidify 1. Add 1M HCl (pH < 2) 2. Wash with Organic Solvent Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer: Neutral/Acidic Impurities Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer: Amine Salt (R-NH3+) Sep1->AqLayer1 Keep Basify 1. Basify with NaOH (pH > 10) 2. Extract with DCM or EtOAc AqLayer1->Basify Sep2 Phase Separation Basify->Sep2 AqLayer2 Aqueous Layer: Waste Salts Sep2->AqLayer2 Discard OrgLayer2 Organic Layer: Purified Free Amine Sep2->OrgLayer2 Dry & Concentrate

Figure 1: Logical flow for isolating basic amines from neutral/acidic impurities using pH manipulation.

Troubleshooting Extraction

Q: I formed a stubborn emulsion. How do I break it? A: Aromatic amines often act as surfactants at the interface.

  • Filter: Pass the biphasic mixture through a celite pad to remove particulate matter stabilizing the emulsion.

  • Brine: Add saturated NaCl to increase the density difference.

  • Time: If stable, allow to sit overnight.

Q: My yield is low after extraction. A: Check the pH of the aqueous layer before the final extraction. It must be at least 2 units higher than the amine's pKa (usually pH > 10–12) to ensure >99% is in the free-base form [1].

Phase 2: Chromatography (Purification)

This is the most critical step. Standard silica gel is acidic (pH ~5). If you run a basic amine without modification, the amine will protonate and stick to the silica, resulting in broad streaks and poor separation.

Protocol: Mobile Phase Modification

You must "mask" the silanols or keep the amine deprotonated.

ModifierConcentrationApplicationNotes
Triethylamine (TEA) 1–3% v/vStandard FlashPre-wash column with TEA/Hexane to deactivate silica before running.
Ammonium Hydroxide (NH₄OH) 0.5–1% v/vPolar AminesBest for DCM/MeOH gradients. Requires vigorous mixing (immiscible).
Amine-Functionalized Silica N/ASensitive AminesExpensive but eliminates the need for liquid modifiers.
Workflow Diagram: Chromatography Decision Tree

ChromatographyDecision Start Crude Amine Sample TLC Run TLC (DCM/MeOH) Start->TLC Check Does spot streak? TLC->Check NoStreak Standard Flash (Hex/EtOAc or DCM/MeOH) Check->NoStreak No YesStreak Add 1% TEA to Eluent Check->YesStreak Yes Retest Retest TLC with TEA YesStreak->Retest StillBad Is separation still poor? Retest->StillBad Switch Switch to C18 (Reverse Phase) or Alumina (Neutral) StillBad->Switch Yes (Still streaking) Good Proceed to Purification StillBad->Good No (Spot is tight)

Figure 2: Decision matrix for selecting the correct chromatographic conditions to prevent amine tailing.

Critical Technique: The "TEA Wash"

Do not just add Triethylamine (TEA) to your bottle.

  • Equilibration: Flush the column with 3 column volumes (CV) of Hexane/EtOAc + 1% TEA.

  • Running: Maintain 1% TEA in the mobile phase throughout the run.

  • Removal: TEA has a high boiling point. You may need to azeotrope with heptane or dry under high vacuum to remove it from your final product [2].

Phase 3: Handling & Stability (The "Brown Oil" Syndrome)

Aromatic amines are notorious for air-oxidation, turning clear oils into brown/black tars.

Removing Colored Impurities

If your product is colored but pure by NMR:

  • Dissolve in a minimal amount of solvent (MeOH or EtOAc).

  • Add Activated Carbon (Charcoal) .

  • Heat gently (do not boil) for 5–10 minutes.

  • Filter through a Celite pad while warm.

  • Note: Activated carbon has a high affinity for conjugated aromatic systems and effectively scrubs oxidized impurities [3].

Long-Term Storage Protocol: Salt Formation

Free bases are unstable. Convert them to salts for indefinite shelf stability.

Protocol: HCl Salt Formation

  • Dissolve the purified amine in Diethyl Ether or Dioxane.

  • Add 4M HCl in Dioxane (or bubble HCl gas) dropwise at 0°C.

  • The amine hydrochloride will precipitate immediately as a white/off-white solid.

  • Filter and wash with cold ether.

  • Result: A non-hygroscopic, oxidation-resistant solid.

References

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend.[Link]

  • Biotage. (2023).[1][2] Is there an easy way to purify organic amines?[Link]

  • Chemistry LibreTexts. (2022). 3.5C: Charcoal (Decolorization).[3][Link]

Sources

Technical Support Center: Crystallization of N-(3-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-(3-aminophenyl)-2,2-dimethylpropanamide. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the crystallization of this key pharmaceutical intermediate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to achieve robust and reproducible crystallization outcomes.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification step in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1] For this compound, a well-controlled crystallization process is not merely a matter of purification; it dictates critical downstream properties such as purity, flowability, and reactivity. Inconsistent crystallization can lead to batch-to-batch variability, impacting process efficiency and final product quality.[2] This guide provides a framework for understanding and optimizing the crystallization of this aromatic amide.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific problems that may arise during the crystallization of this compound, offering explanations and actionable solutions.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline material. This is a common issue with amides and often happens when the solution is highly supersaturated or when the crystallization temperature is near the compound's melting point.

Causality and Solutions:

  • High Supersaturation: Rapid cooling or the addition of an anti-solvent too quickly can create a level of supersaturation that favors the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Employ a slower cooling rate. A stepwise or ramp-down cooling profile can provide the molecules with sufficient time to orient themselves into a crystal lattice.

  • Solvent Choice: The solvent system may not be optimal.

    • Solution: Experiment with a different solvent or a co-solvent system. A solvent in which the compound has slightly lower solubility at elevated temperatures can sometimes prevent oiling out.

  • Temperature: If the boiling point of your solvent is close to the melting point of your compound, it may "melt" out of the solution.

    • Solution: Choose a solvent with a lower boiling point, or use a co-solvent system to reduce the overall dissolution temperature.

Q2: The crystallized product consists of very fine needles, which are difficult to filter and dry. How can I obtain larger, more equant crystals?

A2: The formation of fine needles is typically a result of rapid crystal growth, which is often driven by high levels of supersaturation. While chemically pure, this morphology can pose significant challenges in downstream processing.

Causality and Solutions:

  • Rapid Nucleation and Growth: Fast cooling or rapid solvent evaporation leads to the rapid formation of many small nuclei that then grow quickly into needles.

    • Solution 1: Slower Crystallization Rate: Decrease the cooling rate or slow down the rate of anti-solvent addition. This reduces the level of supersaturation and allows for slower, more controlled crystal growth.

    • Solution 2: Ostwald Ripening: Hold the crystal slurry at a constant temperature for a period after crystallization has occurred. This process, known as Ostwald ripening, allows smaller, less stable crystals to redissolve and deposit onto larger, more stable crystals.

    • Solution 3: Seeding: Introduce a small quantity of previously obtained good-quality crystals (seeds) at a point of slight supersaturation. This encourages growth on the existing seeds rather than the formation of new nuclei.

Q3: I am observing significant batch-to-batch inconsistency in my crystal yield and form. What are the likely causes?

A3: Batch-to-batch variability is a critical issue in pharmaceutical manufacturing and can often be traced back to subtle variations in the crystallization process.[3]

Causality and Solutions:

  • Impurity Profile: Small changes in the level and type of impurities can significantly impact nucleation and crystal growth.[2]

    • Solution: Ensure consistent purity of the starting material. If necessary, introduce an additional purification step before crystallization.

  • Process Parameters: Minor deviations in cooling rates, agitation speed, or solvent volumes can have a large effect on the final product.

    • Solution: Implement strict process controls. Utilize automated laboratory reactors for precise control over key parameters.

  • Polymorphism: N-arylbenzamides and related compounds can exhibit polymorphism, where the same molecule crystallizes into different crystal structures with varying properties.[4]

    • Solution: Conduct a polymorph screen to identify different crystalline forms and the conditions under which they form. Once the desired polymorph is identified, carefully control the crystallization conditions to ensure its consistent production.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a crystallization solvent for this compound?

A1: For amides, polar solvents are often a good starting point.[5] Consider solvents such as ethanol, isopropanol, acetone, or acetonitrile.[5] The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at room temperature or below. A solvent/anti-solvent system, such as ethanol/water or acetone/heptane, can also be effective.

Q2: How can I perform a quick solvent screen?

A2: A simple vial-scale screen can be very informative. Add a small, known amount of your compound to a set of vials, each containing a different solvent. Observe the solubility at room temperature. Heat the vials and observe solubility at elevated temperatures. Then, allow the vials that showed good solubility at high temperatures to cool and observe crystal formation.

Q3: What is the significance of polymorphism for a pharmaceutical intermediate?

A3: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability.[4] For a pharmaceutical intermediate, this can affect its handling, stability during storage, and performance in the subsequent API synthesis step.[1]

Q4: Should I be concerned about solvate or hydrate formation?

A4: Yes. A solvate is a crystal form that incorporates molecules of the crystallization solvent into its lattice, while a hydrate incorporates water molecules. The presence of a solvent in the crystal structure can affect the compound's stability, and residual solvents are strictly regulated in pharmaceutical products. It is important to analyze your crystalline material (e.g., by thermogravimetric analysis or Karl Fischer titration) to check for the presence of solvates or hydrates.[1]

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (Example: Ethanol)
  • Dissolution: In a suitable reaction vessel, dissolve the crude this compound in a minimal amount of hot ethanol (e.g., near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to room temperature. To promote the growth of larger crystals, a controlled cooling ramp is recommended (e.g., 10-20 °C per hour).

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization (Example: Acetone/Heptane)
  • Dissolution: Dissolve the crude this compound in a minimal amount of acetone at room temperature.

  • Anti-Solvent Addition: Slowly add heptane (the anti-solvent) to the stirred solution until a slight turbidity persists.

  • Crystal Growth: If necessary, gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature.

  • Maturation: Allow the mixture to stand for a period to allow for complete crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of a pre-mixed acetone/heptane solution.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: General Solubility Characteristics of Aromatic Amides in Common Solvents

SolventPolarityGeneral Solubility of Aromatic Amides at Room TemperatureGeneral Solubility of Aromatic Amides at Elevated Temperature
WaterHighLowLow to Moderate
EthanolHighLow to ModerateHigh
AcetoneMediumModerateHigh
AcetonitrileMediumModerateHigh
TolueneLowLowModerate to High
HeptaneLowVery LowLow

Note: This table provides general guidance. Experimental verification of the solubility of this compound is essential.

Visualization of Workflows

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization cluster_isolation Isolation & Analysis Crude Crude Product Solvent Select Solvent System Crude->Solvent Dissolve Dissolve at Elevated Temperature Solvent->Dissolve Cool Controlled Cooling / Anti-Solvent Addition Dissolve->Cool Nucleation Nucleation Cool->Nucleation Growth Crystal Growth Nucleation->Growth Filter Filtration Growth->Filter Wash Wash with Cold Solvent Filter->Wash Dry Drying Wash->Dry Analyze Analyze Purity & Form Dry->Analyze

Caption: General workflow for the crystallization of this compound.

Troubleshooting_Tree Problem Crystallization Issue? OilingOut Oiling Out? Problem->OilingOut Yes FineNeedles Fine Needles? Problem->FineNeedles No OilingOut->FineNeedles No Sol1 Slower Cooling Change Solvent OilingOut->Sol1 Yes Inconsistent Inconsistent Batches? FineNeedles->Inconsistent No Sol2 Slower Cooling Seeding Ostwald Ripening FineNeedles->Sol2 Yes Sol3 Control Impurities Strict Process Control Polymorph Screen Inconsistent->Sol3 Yes

Caption: Decision tree for troubleshooting common crystallization problems.

References

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI. [Link]

  • CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents. (n.d.).
  • N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (n.d.). Retrieved February 7, 2026, from [Link]

  • N-(3-aminophenyl)propanamide (C9H12N2O). (n.d.). PubChemLite. Retrieved February 7, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 7, 2026, from [Link]

  • Problems, potentials and future of industrial crystallization. (n.d.). Hep Journals. Retrieved February 7, 2026, from [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved February 7, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. (1995). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. (2020). American Chemical Society. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Propanamide, N-(3-aminophenyl)- - Substance Details - SRS | US EPA. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis and crystal structures of three new benzotriazolylpropanamides. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). MIT. Retrieved February 7, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • N-(3-aminophenyl)butanamide | C10H14N2O | CID 721132 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents. (n.d.).
  • Two polymorphs of N,N′-diphenyl-2-[1-(propylamino)ethylidene]propanediamide. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • N-(3-Aminophenyl)-2-phenylpropanamide | C15H16N2O | CID 103695143 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Storage and Handling of Air-Sensitive N-(3-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-aminophenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the proper storage and handling of this air-sensitive compound. Adherence to these protocols is critical to ensure the integrity of your experiments and the longevity of the material.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered air-sensitive?

A1: this compound possesses an aromatic amine functional group. Aromatic amines are susceptible to oxidation when exposed to atmospheric oxygen. This oxidation can lead to the formation of colored impurities, degradation of the compound, and a decrease in its purity, which can significantly impact experimental outcomes. The presence of the amide group may influence the rate of oxidation compared to simpler anilines, but the fundamental sensitivity of the amino group remains.

Q2: What are the visible signs of degradation?

A2: A common indicator of degradation in aromatic amines is a change in color.[1] A pure sample of this compound should be a white to off-white solid. The appearance of yellow, brown, or reddish tints suggests that oxidation has occurred. For quantitative assessment, techniques like HPLC can be used to determine the purity of the compound.

Q3: I've observed a color change in my sample. Can I still use it?

A3: The usability of a discolored sample depends on the tolerance of your specific application to impurities. For highly sensitive assays, such as in drug development, using a degraded sample is not recommended as it can lead to unreliable and irreproducible results. For less sensitive applications, the impact of minor impurities might be negligible. However, it is always best practice to use the compound in its purest form. If you observe discoloration, it is advisable to purify the compound if possible or use a fresh, properly stored sample.

Q4: What is the optimal storage temperature for this compound?

Q5: Is an inert atmosphere absolutely necessary for storage and handling?

A5: Yes, for long-term storage and any handling operations, an inert atmosphere is crucial. The use of a dry, inert gas such as argon or nitrogen will displace oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. For short-term storage of a frequently used aliquot, a desiccator purged with an inert gas may suffice, but for the main stock, more rigorous inert atmosphere techniques are required.

Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the quality of this compound. The following protocols are based on established best practices for air-sensitive solids.

Long-Term Storage

For long-term storage, the compound should be stored in a sealed container under a positive pressure of an inert gas, in a cool, dark location. A refrigerator or a cold room is ideal.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aromatic amine.
Light Amber vial or in the darkPrevents light-induced degradation.
Container Tightly sealed glass vial with a PTFE-lined capEnsures a proper seal against atmospheric intrusion.
Choosing the Right Handling Technique: Glovebox vs. Schlenk Line

The choice between a glovebox and a Schlenk line depends on the scale of your experiment and the frequency of use.[2][3]

FeatureGloveboxSchlenk Line
Atmosphere Control Continuously purified inert atmosphere (<1 ppm O2, H2O).[4]Inert gas flow; requires careful technique to maintain.
Ease of Use High for solid manipulations; allows for use of standard lab equipment.Steeper learning curve; requires specialized glassware.
Best For Weighing and aliquoting solids, preparing multiple samples.Performing reactions under an inert atmosphere.
Cross-Contamination Higher potential if not properly maintained.Lower potential as each flask is an isolated system.

Experimental Workflows

Weighing and Aliquoting the Compound

This protocol outlines the steps for safely weighing and aliquoting this compound using a glovebox.

Protocol 1: Weighing and Aliquoting in a Glovebox

  • Preparation: Place a clean, dry weighing paper or boat, spatula, and vials with caps inside the glovebox antechamber.

  • Purging: Cycle the antechamber with vacuum and inert gas at least three times to remove air and moisture.[5]

  • Transfer: Move the items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the main stock container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing: Carefully open the main stock container and use a clean spatula to transfer the desired amount of the solid onto the weighing paper on a tared balance.

  • Aliquoting: Transfer the weighed solid into a pre-labeled vial.

  • Sealing: Securely cap the aliquot vial and the main stock container.

  • Storage: Store the aliquot and the main stock under the recommended conditions.

Dissolving and Transferring the Compound for Reaction

This protocol describes how to dissolve the compound and transfer the solution using Schlenk line techniques.

Protocol 2: Dissolution and Transfer using a Schlenk Line

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, syringe, needles) and cool under a stream of inert gas.

  • Inerting the Flask: Place the weighed solid of this compound (weighed in a glovebox if possible) into a Schlenk flask. Seal the flask with a rubber septum and connect it to the Schlenk line.

  • Evacuate and Refill: Carefully evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed, anhydrous solvent to the flask via a cannula or a gas-tight syringe.

  • Dissolution: Gently swirl or stir the flask until the solid is completely dissolved.

  • Solution Transfer: To transfer the solution to a reaction vessel, use a gas-tight syringe that has been purged with inert gas or a cannula transfer technique under a positive pressure of inert gas.

Troubleshooting Guide

Problem: The compound has turned yellow/brown upon receipt or during storage.

  • Possible Cause: Exposure to oxygen.

  • Solution: For future aliquots, ensure proper inert atmosphere techniques are used. For the current discolored material, assess its purity via HPLC or another suitable analytical method to determine if it is still usable for your application. If purification is necessary, recrystallization under an inert atmosphere may be an option, though a suitable solvent system would need to be determined empirically.

Problem: Inconsistent results are obtained in experiments using the compound.

  • Possible Cause: Degradation of the compound leading to lower effective concentration and the presence of interfering impurities.

  • Solution: Use a fresh, properly stored sample. Always handle the compound under a strict inert atmosphere. Prepare solutions fresh before use whenever possible.

Problem: The solid is difficult to handle due to static electricity.

  • Possible Cause: Dry atmosphere inside a glovebox.

  • Solution: Use an anti-static gun inside the glovebox. Ensure all tools are made of conductive materials where appropriate.

Visual Guides

Decision Tree for Handling Technique

G start Start: Need to handle this compound q1 Are you weighing and aliquoting the solid? start->q1 glovebox Use a Glovebox q1->glovebox Yes q2 Are you performing a reaction with the compound? q1->q2 No end Proceed with experiment glovebox->end schlenk Use a Schlenk Line q2->schlenk Yes schlenk->end

Caption: Decision tree for selecting the appropriate handling technique.

Potential Degradation Pathway

G cluster_0 This compound cluster_1 Oxidized Products A [Compound Structure] B [Nitroso, Nitro, and Polymeric Species] A->B O2, light, trace metals

Caption: Simplified potential degradation pathway upon air exposure.

References

  • González-Díaz, H., et al. (2022). N-(2-Hydroxyphenyl)-2-propylpentanamide Modulates HDAC1 and GPER1 Expression in a Rodent Model of Triple-Negative Breast Cancer. Pharmaceuticals, 15(9), 1083.
  • Google Patents. (1993). US5202488A - Method for the manufacture of 3-aminophenol.
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  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
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Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Biological Activity of N-(Aminophenyl)-2,2-dimethylpropanamide Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomeric Purity in Drug Discovery

The N-phenylpropanamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, the precise spatial arrangement of atoms within a molecule—its isomerism—can dramatically alter its pharmacological profile. Seemingly minor changes, such as shifting a functional group's position on an aromatic ring, can lead to profound differences in efficacy, target selectivity, and toxicity. This principle is a cornerstone of modern drug development, where understanding structure-activity relationships (SAR) is paramount.[1][2]

This guide focuses on the positional isomers of N-(aminophenyl)-2,2-dimethylpropanamide: the ortho-, meta-, and para-substituted variants. While direct comparative biological data for these specific isomers is not extensively documented in current literature, this document serves as an expert-led framework for conducting such an investigation. We will outline the necessary synthetic strategies, propose a robust biological screening cascade, and provide detailed, self-validating experimental protocols. Our objective is to equip researchers with a comprehensive roadmap to dissect the bioactivity of these isomers, from initial synthesis to quantitative comparison.

The fundamental premise we will explore is that the location of the amino group on the phenyl ring will critically influence the molecule's electronic distribution, hydrogen bonding potential, and overall topography. These factors dictate how the molecule interacts with biological targets, such as enzymes and receptors, which are themselves exquisitely sensitive to molecular geometry.[3]

Part 1: Synthesis and Isolation of Positional Isomers

The first critical step in a comparative analysis is the synthesis and purification of the individual isomers. A reliable and straightforward approach is the amidation reaction between 2,2-dimethylpropanoyl chloride and the corresponding aminophenyl isomer (2-aminoaniline, 3-aminoaniline, or 4-aminoaniline).

Causality of Experimental Choice: This method is selected for its high efficiency and the ready availability of the starting materials. The reaction proceeds via a nucleophilic acyl substitution, a well-understood and scalable mechanism.

General Synthetic Protocol:
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve one equivalent of the selected aminophenyl isomer (ortho, meta, or para) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.

  • Acylation: Cool the mixture in an ice bath (0°C). Slowly add 2,2-dimethylpropanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the pure N-(aminophenyl)-2,2-dimethylpropanamide isomer.

  • Characterization: Confirm the structure and purity of each isomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_2_dimethylpropanoyl_chloride 2,2-dimethylpropanoyl chloride amidation Amidation Reaction (DCM, Triethylamine, 0°C to RT) 2_2_dimethylpropanoyl_chloride->amidation phenylenediamine Phenylenediamine (ortho, meta, or para isomer) phenylenediamine->amidation product_isomer N-(aminophenyl)-2,2-dimethylpropanamide (ortho, meta, or para isomer) amidation->product_isomer

Caption: General synthesis workflow for N-(aminophenyl)-2,2-dimethylpropanamide isomers.

Part 2: A Tiered Strategy for Biological Activity Screening

To efficiently compare the isomers, we propose a tiered screening approach. This strategy begins with broad assessments of cytotoxicity and progresses to more specific, target-oriented assays based on the pharmacological profiles of structurally related molecules.

G Start Synthesized Isomers (ortho, meta, para) Tier1 Tier 1: Cytotoxicity Screening (XTT Assay) Start->Tier1 Tier2 Tier 2: Target-Based Screening (Receptor Binding Assay) Tier1->Tier2 Non-toxic isomers Tier3 Tier 3: Phenotypic/Functional Assay (e.g., Neuronal Firing Assay) Tier2->Tier3 Active isomers DataAnalysis Data Analysis & SAR (IC₅₀, Kᵢ, EC₅₀ Comparison) Tier3->DataAnalysis

Caption: Proposed tiered workflow for comparative biological evaluation of isomers.

Tier 1: General Cytotoxicity Assessment (XTT Assay)

Scientific Rationale: Before investigating specific biological activities, it is crucial to determine the inherent cytotoxicity of each isomer. A compound that indiscriminately kills cells may appear "active" in subsequent assays, leading to false positives. The XTT assay is a reliable colorimetric method that measures the metabolic activity of living cells, providing a quantitative measure of cell viability.[4] The reduction of the XTT tetrazolium salt to a colored formazan product is dependent on the activity of mitochondrial dehydrogenases in viable cells.

Self-Validation: The protocol includes vehicle controls (e.g., DMSO) to establish baseline viability and a positive control with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay's sensitivity and the cells' responsiveness to toxic insults.

Detailed Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate a human cell line (e.g., HEK293 or HeLa) in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of each isomer in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the respective isomer concentrations. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent with an electron-coupling agent).

  • Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C.

  • Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each isomer.

Tier 2: Target-Based Screening (Hypothetical Target: Opioid Receptors)

Scientific Rationale: The N-phenylpropanamide core is a key feature of potent synthetic opioids like fentanyl and its analogues.[5][6] Therefore, a logical starting point for target identification is to screen the isomers for affinity to opioid receptors (μ, δ, κ). A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[7][8] This assay measures the ability of our test isomers to displace a known high-affinity radiolabeled ligand from the receptor.

Self-Validation: The assay includes conditions for determining total binding (radioligand only), non-specific binding (radioligand + a high concentration of an unlabeled known ligand), and specific binding (total minus non-specific). This ensures that the measured displacement is due to specific interaction with the receptor binding site.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human μ-opioid receptor.

  • Reaction Setup: In a 96-well plate, combine:

    • Receptor membranes (e.g., 10-20 µg protein per well).

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the μ-opioid receptor) near its K_d value.

    • Varying concentrations of the test isomer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Assay buffer to reach a final volume.

  • Control Wells:

    • Total Binding: Buffer, membranes, and [³H]-DAMGO.

    • Non-specific Binding: Buffer, membranes, [³H]-DAMGO, and a saturating concentration of a non-labeled agonist (e.g., 10 µM naloxone).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Wash the filters several times with ice-cold buffer to remove unbound radioligand.[7]

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percentage of specific binding against the logarithm of the isomer concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

G cluster_receptor cluster_ligands Receptor μ-Opioid Receptor Radioligand [³H]-DAMGO (Radiolabeled) Radioligand->Receptor Binds & Emits Signal Isomer Test Isomer (Unlabeled) Isomer->Receptor Competes for Binding Site (No Signal)

Sources

A Comparative Guide to Aminophenyl Propanamides in Drug Discovery: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminophenyl Propanamide Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile framework for developing novel therapeutics. The aminophenyl propanamide core is one such scaffold. Its constituent parts—an aromatic aminophenyl ring, a flexible propanamide linker, and modifiable amide and amine functionalities—provide a rich canvas for synthetic chemists to tune physicochemical properties and biological activity.

This guide provides an in-depth comparison of N-(3-aminophenyl)-propanamide and its structural isomers, exploring the critical role of substituent placement and molecular architecture on biological performance. We will delve into the structure-activity relationships (SAR) that govern their function, provide detailed, field-tested experimental protocols for their synthesis and evaluation, and present comparative data to guide researchers in their own discovery programs. The insights presented here are grounded in peer-reviewed literature, offering a robust and trustworthy resource for professionals in medicinal chemistry and drug development.

The Core Isomers: A Physicochemical Overview

The seemingly subtle shift of the amino group on the phenyl ring between the ortho (2-), meta (3-), and para (4-) positions creates three distinct isomers with unique electronic and steric properties. These differences can profoundly impact how the molecule interacts with a biological target, affecting binding affinity, selectivity, and pharmacokinetic properties.

The core structures are:

  • N-(2-aminophenyl)propanamide: ortho isomer

  • N-(3-aminophenyl)propanamide: meta isomer[1]

  • N-(4-aminophenyl)propanamide: para isomer[2]

A comparison of their fundamental computed properties is summarized below.

PropertyN-(2-aminophenyl)propanamideN-(3-aminophenyl)propanamideN-(4-aminophenyl)propanamide
Molecular Formula C₉H₁₂N₂OC₉H₁₂N₂O[1]C₉H₁₂N₂O[2]
Molecular Weight 164.20 g/mol 164.20 g/mol [1]164.20 g/mol [2]
XLogP3 0.90.9[1]0.9[2]
Hydrogen Bond Donors 22[1]2[2]
Hydrogen Bond Acceptors 22[1]2[2]
CAS Number 16839-97-522987-10-6[1]59690-89-0[2]
Data sourced from PubChem CID: 276856, 89953, 314342.

While these isomers share identical molecular weights and similar predicted lipophilicity (XLogP3), the spatial arrangement of the amino group dictates their potential interaction with protein residues, highlighting the importance of positional isomerism in drug design.

Structure-Activity Relationship (SAR) Analysis: From Core Scaffold to Potent Modulators

The aminophenyl propanamide scaffold has been extensively explored, particularly in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for novel analgesics[3][4]. The following sections dissect how specific structural modifications influence biological activity, using TRPV1 antagonism as a primary example.

The Critical Role of the Propanamide Moiety and Stereochemistry

The propanamide linker is not merely a spacer; modifications to this region significantly impact potency.

  • Stereochemistry: For many biologically active propanamides, activity is stereospecific. Studies on related 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides revealed a marked selectivity for the (S)-configuration, which was found to be 30- to 40-fold more potent as a TRPV1 antagonist than the (R)-isomer[5][6]. This underscores the necessity of asymmetric synthesis or chiral separation to isolate the desired enantiomer, as the "inactive" isomer can contribute to off-target effects or an increased metabolic load.

  • Substitution: While this guide's title specifies a 2,2-dimethylpropanamide, much of the public domain research focuses on substitutions at other positions. For instance, replacing the propanamide with an acetamide (a shorter linker) has been shown to improve potency in certain series of TRPV1 antagonists[7]. This demonstrates that the length and flexibility of the linker are key optimization parameters.

Impact of Phenyl Ring Substitutions

The phenyl ring serves as a crucial anchor for the molecule within the receptor binding pocket. Adding substituents can enhance hydrophobic interactions, introduce new hydrogen bonding opportunities, and modulate the electronics of the ring system.

In the context of TRPV1 antagonists, decorating the phenyl ring of the propanamide moiety has proven to be a highly effective strategy. A systematic evaluation identified that a 2-(3-fluoro-4-methylsulfonylamino)phenyl propanamide group resulted in high binding affinity and potent antagonism[3]. The fluorine atom can enhance binding through favorable electrostatic interactions and improve metabolic stability, while the methylsulfonylamino group provides strong hydrogen bonding capabilities.

The logical relationship between these structural modifications and the resulting biological activity is illustrated in the diagram below.

SAR_Logic cluster_scaffold Core Scaffold: Aminophenyl Propanamide cluster_mods Structural Modifications cluster_outcome Biological Outcome Scaffold Aminophenyl Propanamide Mod_Stereo Control Stereochemistry (e.g., (S)-isomer) Scaffold->Mod_Stereo Mod_Phenyl Add Phenyl Ring Substituents (e.g., -F, -SO2NHMe) Scaffold->Mod_Phenyl Mod_Amine Vary Amine Position (ortho, meta, para) Scaffold->Mod_Amine Outcome Enhanced Potency & Selectivity (e.g., TRPV1 Antagonism) Mod_Stereo->Outcome Improves Target Fit Mod_Phenyl->Outcome Increases Binding Affinity Mod_Amine->Outcome Optimizes Vectorial Orientation Synthesis_Workflow Start Starting Materials: - 3-Nitroaniline - Propionyl Chloride Acylation Step 1: Acylation (Pyridine, DCM) Start->Acylation Reduction Step 2: Nitro Reduction (Pd/C, H2 or SnCl2, HCl) Acylation->Reduction Workup Step 3: Aqueous Workup & Extraction Reduction->Workup Purification Step 4: Purification (Column Chromatography) Workup->Purification Characterization Step 5: Characterization (NMR, MS, m.p.) Purification->Characterization Final Pure N-(3-aminophenyl) propanamide Characterization->Final

Caption: Step-by-step workflow for the synthesis and purification of N-(3-aminophenyl)propanamide.

Step-by-Step Methodology:

  • Step 1: Acylation of 3-Nitroaniline.

    • Rationale: A nitro group is used as a protecting group for the amine, as the free amine would be too reactive. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

    • To a solution of 3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

    • Slowly add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Step 2: Reduction of the Nitro Group.

    • Rationale: A catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. An alternative is using tin(II) chloride in acidic media.

    • The crude reaction mixture from Step 1 is concentrated. The residue is dissolved in ethanol or ethyl acetate.

    • Add 10% Pd/C (0.1 eq by weight).

    • The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) for 12-16 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the nitro-intermediate and the appearance of the more polar amino product.

  • Step 3: Workup and Extraction.

    • Rationale: This sequence removes the catalyst and acidic/basic impurities.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethanol.

    • Concentrate the filtrate in vacuo.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Step 4: Purification.

    • Rationale: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Step 5: Characterization.

    • Rationale: Confirms the identity and purity of the final compound.

    • Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and molecular formula.[8]

    • Determine the melting point to assess purity.

Protocol 2: In Vitro TRPV1 Antagonist Assay (Calcium Influx)

This protocol outlines a cell-based functional assay to determine the potency (e.g., IC₅₀) of a test compound in blocking TRPV1 activation.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing human TRPV1 (hTRPV1) in appropriate media (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418).

    • Plate the cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.

  • Dye Loading:

    • Rationale: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used to measure intracellular calcium concentration, which increases when the TRPV1 channel opens.

    • Wash the cells with a buffered saline solution (e.g., HBSS).

    • Load the cells with Fluo-4 AM dye in HBSS for 45-60 minutes at 37 °C.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test compounds (e.g., N-(3-aminophenyl)propanamide derivatives) to the wells. Incubate for 15-20 minutes. Include a vehicle control (e.g., 0.1% DMSO) and a positive control antagonist.

  • Agonist Stimulation and Measurement:

    • Rationale: Capsaicin is a potent and specific agonist of TRPV1. The ability of the test compound to block the capsaicin-induced calcium influx is a measure of its antagonist activity.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence.

    • Add a solution of capsaicin (at a concentration that elicits ~80% of the maximal response, e.g., 1 µM).

    • Immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: The positive control antagonist should yield an IC₅₀ value within the expected range, and the Z'-factor for the assay should be > 0.5, indicating a robust and reliable assay window.

Comparative Biological Data

The true value of different aminophenyl propanamide derivatives is revealed through direct comparison of their biological activity. The table below synthesizes data from studies on TRPV1 antagonists, illustrating the impact of structural modifications.

CompoundDescriptionModification from Basic ScaffoldBiological Activity (TRPV1 Antagonism)Reference
1 Reference PropamidePhenylpropanamide coreKi(CAP) = 20 nM, IC50(pH) = 1300 nM[5]
2 (49S) Highly Potent Antagonist(S)-isomer, 2-(3-fluoro-4-methylsulfonylaminophenyl) group, 4-methyl-1-piperidinyl C-regionKi(CAP) = 0.2 nM, IC50(pH) = 6.3 nM[5]
3 (54) Potent Antagonist2-(3-fluoro-4-methylsulfonylaminophenyl) group, 4-t-butylbenzyl C-regionHigh binding affinity and potent antagonism[3][6]
4 (36) Acetamide Analogue2-(3,5-dihalo 4-aminophenyl)acetamidePotent antagonism, improved vs. propanamide[7]

Ki(CAP) = Inhibition constant against Capsaicin activation; IC50(pH) = 50% inhibitory concentration against low pH activation.

This data clearly shows that while the basic aminophenyl propanamide scaffold has activity, strategic modifications can increase potency by several orders of magnitude. Compound 2 (49S) , for example, is 100-fold more potent than the reference compound 1 against capsaicin activation due to optimized stereochemistry and substitutions on both the phenyl ring and the C-region amide.[5]

Conclusion and Future Directions

The aminophenyl propanamide scaffold is a remarkably fertile ground for the discovery of potent and selective modulators of biological targets. This guide has demonstrated that a deep understanding of structure-activity relationships is paramount. The choice of positional isomer (ortho, meta, or para), the control of stereochemistry, and the strategic decoration of the phenyl ring are all critical design elements that must be considered.

The provided protocols for synthesis and in vitro testing offer a reliable framework for researchers to explore this chemical space. Future work should focus on synthesizing and evaluating novel derivatives, including the N-(3-aminophenyl)-2,2-dimethylpropanamide mentioned in the topic, to further probe the steric and electronic requirements of target binding pockets. By combining rational design with rigorous experimental validation, the full therapeutic potential of this privileged scaffold can be unlocked.

References

  • Lee, J., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. Retrieved from [Link].

  • Pyo, J. I., et al. (2010). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 314342, N-(4-Aminophenyl)propanamide. Retrieved from [Link].

  • Kim, M., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44891228, 3-Amino-3-(2-aminophenyl)propan-1-ol. Retrieved from [Link].

  • Gheorghe, A., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules. Available at: [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Available at: [Link]

  • ResearchGate (n.d.). 4-Aminophenyl Acetamides and Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Ligands. Request PDF. Retrieved from [Link]

  • Lee, J., et al. (2009). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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A Comparative Guide to the In Vivo Efficacy of N-(3-aminophenyl)-2,2-dimethylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of N-(3-aminophenyl)-2,2-dimethylpropanamide derivatives, a class of compounds primarily recognized for their activity as histone deacetylase (HDAC) inhibitors. The central focus is on the lead compound Tacedinaline (CI-994) , offering an objective analysis of its performance against various disease models and, where applicable, in comparison to other HDAC inhibitors.

Introduction: The Therapeutic Promise of Benzamide HDAC Inhibitors

The reversible acetylation of histone proteins is a critical epigenetic mechanism controlling gene expression. Histone deacetylases (HDACs) remove acetyl groups, leading to chromatin condensation and transcriptional repression. In various cancers and other diseases, HDACs are often dysregulated, making them a compelling therapeutic target.[1][2][3] The this compound scaffold belongs to the benzamide class of HDAC inhibitors, which are noted for their potential selectivity for Class I HDACs (HDAC1, 2, and 3).[4][5]

Tacedinaline (CI-994), a key derivative of this class, is an orally active, potent inhibitor of HDAC1, 2, and 3.[4][6] Its mechanism of action, involving the induction of cell cycle arrest and apoptosis, has positioned it as a candidate for extensive preclinical and clinical investigation, particularly in oncology.[7][8]

Mechanism of Action: Beyond Simple Histone Acetylation

The primary mechanism of CI-994 and its derivatives is the inhibition of Class I HDACs. This inhibition leads to an accumulation of acetylated histones, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes that are otherwise silenced.

However, recent studies reveal a more complex and immunomodulatory mechanism. In models of MYC-driven medulloblastoma, CI-994 was found to restore the nuclear factor-κB (NF-κB) pathway.[9][10] This activation leads to the expression of "eat-me" signals on the tumor cell surface and the secretion of pro-inflammatory cytokines, rendering the cancer cells more susceptible to macrophage-mediated phagocytosis.[1][9][10] This dual action—direct tumor growth inhibition and enhancement of innate immunity—highlights a sophisticated therapeutic potential.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_immuno Immune Modulation CI_994 Tacedinaline (CI-994) HDAC Class I HDACs (HDAC1, 2, 3) CI_994->HDAC Inhibits NFkB NF-κB Pathway Restoration CI_994->NFkB Histones Histone Tails HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Leads to Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Allows Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis Immune_Signals Expression of 'Eat-me' Signals NFkB->Immune_Signals Phagocytosis Enhanced Macrophage Phagocytosis Immune_Signals->Phagocytosis

Figure 1. Dual mechanism of action for Tacedinaline (CI-994).

Comparative In Vivo Efficacy in Oncology

CI-994 has demonstrated a broad spectrum of antitumor activity in various preclinical in vivo models.[7] Its efficacy is often dependent on the tumor type, genetic background (e.g., MYC amplification), and dosing regimen.

Rationale for Experimental Model Selection: The choice of animal models is critical for evaluating anticancer agents. Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in an immunodeficient mouse, are considered a gold standard for assessing efficacy against both primary tumor growth and metastasis.[1][9][10] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue, are also increasingly used to better predict clinical response.[11]

Derivative Animal Model Disease/Cancer Type Dosing Regimen Primary Efficacy Outcome Reference
Tacedinaline (CI-994) Orthotopic Mouse Xenograft (MED8A, D425)MYC-driven MedulloblastomaNot specifiedSignificantly reduced tumor growth and spinal metastases; increased survival.[12][9][10][12]
Tacedinaline (CI-994) LNCaP Mouse XenograftProstate CancerNot specifiedReduced tumor growth.[6]
Tacedinaline (CI-994) Panc02 Murine ModelPancreatic CancerNot specifiedReduced tumor growth.[6]
Tacedinaline (CI-994) Rat Model (DMBA-induced)Leukemia11.85 mg/kg (twice daily)Increased survival time.[6]
FNA Derivative Nude Mice Xenograft (HepG2)Hepatocellular CarcinomaNot specifiedInhibited tumor growth (TGI of 48.89%), comparable to SAHA.[13][13]
Abexinostat Xenograft Mouse ModelNeuroblastomaNot specifiedIncreased survival (especially in combination with bortezomib).[14][14]
ST3595 Tumor Xenograft ModelsNot specifiedNot specifiedSynergistic antitumor effects when combined with paclitaxel.[15]

Comparative Insights:

  • Superiority in MYC-Driven Cancers: A key finding is the selective and potent activity of CI-994 in MYC-driven medulloblastoma.[9][10] A screen of 20 different HDAC inhibitors identified CI-994 as the most selectively active compound for this specific, high-risk cancer subtype.[9][10] This suggests that the this compound scaffold may be particularly effective in tumors with specific genetic vulnerabilities.

  • Combination Therapy: The efficacy of HDAC inhibitors is often enhanced when used in combination with other anticancer agents.[14][15] For instance, the combination of abexinostat with the proteasome inhibitor bortezomib led to increased survival in neuroblastoma models.[14] This synergistic potential is a critical consideration for drug development professionals.

  • Comparison with other HDAC Inhibitors: While direct in vivo head-to-head comparisons are limited in the available literature, some studies provide context. A derivative of CI-994, known as FNA, showed tumor growth inhibition in a liver cancer model that was comparable to the pan-HDAC inhibitor SAHA (Vorinostat).[13] However, another study noted that while a CI-994 derivative (NA) was potent in vitro, it was less potent than SAHA in vivo, highlighting the importance of pharmacokinetic properties.[13]

Applications Beyond Oncology

The epigenetic-modulating effects of this compound class extend beyond cancer. Studies have explored CI-994's utility in neurological and inflammatory conditions.

  • Spinal Cord Injury: In a mouse model of spinal cord injury, CI-994 administered at 1, 10, and 30 mg/kg was shown to reduce neutrophil accumulation, inflammatory cytokine expression, and neuronal loss, promoting functional recovery.[6]

  • Neuropsychiatry: CI-994 has been investigated for its potential to mitigate side effects of antipsychotic drugs.[16] In aged mice, CI-994 (10-20 mg/kg) reversed haloperidol-induced memory impairment and motor deficits, possibly by restoring dopamine D2 receptor expression through histone acetylation.[16]

Representative Experimental Protocol: Orthotopic Xenograft Efficacy Study

This protocol outlines a validated workflow for assessing the in vivo efficacy of a compound like CI-994 in a brain tumor model. The self-validating nature of this protocol lies in its inclusion of clear imaging-based endpoints, survival analysis, and metastatic assessment, providing a multi-faceted view of therapeutic efficacy.

Workflow Diagram:

G_1 A 1. Cell Culture (e.g., MED8A-Luc) B 2. Orthotopic Injection (Intracerebellar) A->B C 3. Tumor Engraftment Confirmation (BLI) B->C D 4. Randomization & Treatment Initiation (CI-994 vs. Vehicle) C->D E 5. Efficacy Monitoring - Weekly BLI Imaging - Body Weight D->E F 6. Endpoint Analysis - Survival Curve - Metastasis (Spinal BLI) - Tumor Histology E->F

Figure 2. Workflow for an in vivo orthotopic xenograft study.

Step-by-Step Methodology:

  • Cell Preparation: Culture human MYC-driven medulloblastoma cells (e.g., MED8A) that have been engineered to express luciferase for bioluminescence imaging (BLI).

  • Animal Model: Use immunocompromised mice (e.g., NOD-scid gamma mice) to prevent rejection of the human tumor cells.

  • Orthotopic Implantation: Under anesthesia, surgically implant a precise number of tumor cells (e.g., 250,000 cells in 2µL) into the cerebellum of each mouse. This location mimics the primary site of medulloblastoma.

  • Tumor Engraftment Confirmation: Approximately one week post-implantation, perform baseline BLI to confirm successful tumor engraftment and measure the initial tumor burden. Exclude animals with unsuccessful engraftment.

  • Randomization and Treatment: Randomize mice with confirmed tumors into treatment (CI-994) and control (vehicle) groups.

    • Causality Explanation: Randomization is essential to prevent selection bias and ensure that any observed differences in outcome are due to the treatment and not pre-existing variations in tumor size or animal health.

  • Drug Administration: Administer CI-994 or vehicle via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The schedule should be based on prior pharmacokinetic and tolerability studies.

  • Efficacy Monitoring:

    • Tumor Growth: Perform weekly BLI to quantify the luminescence signal, which correlates with tumor volume.[12]

    • Metastasis: At later time points, perform whole-body BLI, paying special attention to the spinal column to detect and quantify leptomeningeal dissemination.[12]

    • Animal Health: Monitor body weight and clinical signs of distress twice weekly to assess treatment toxicity.

  • Endpoint Determination: The primary endpoint is typically survival, defined as the time until animals reach a predetermined humane endpoint (e.g., significant weight loss, neurological symptoms).

  • Data Analysis:

    • Compare tumor growth rates between groups using statistical analysis of the BLI data.

    • Generate Kaplan-Meier survival curves and compare them using a log-rank test.[12]

    • Quantify and compare the incidence and burden of spinal metastases between groups.[12]

Conclusion and Future Directions

Derivatives of this compound, particularly Tacedinaline (CI-994), represent a promising class of Class I-selective HDAC inhibitors. Their in vivo efficacy has been demonstrated across a range of oncology models, with particularly compelling activity in genetically defined cancers like MYC-driven medulloblastoma.[9][10][12] The discovery of their immune-modulatory effects opens new avenues for combination therapies with immune checkpoint inhibitors.[1][9][10]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Developing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.[13][17][18]

  • Biomarker Identification: Identifying predictive biomarkers (like MYC amplification) to select patient populations most likely to respond to treatment.

  • Rational Combination Therapies: Systematically evaluating combinations with immunotherapy, chemotherapy, and other targeted agents to overcome resistance and enhance efficacy.[14][15]

This guide underscores the robust preclinical evidence supporting the continued development of this important class of epigenetic modulators.

References

  • Mynarek, M., et al. (2023). Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation. Journal for ImmunoTherapy of Cancer. Available from: [Link]

  • Mynarek, M., et al. (2023). Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation. PubMed Central. Available from: [Link]

  • Mynarek, M., et al. (2023). Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation. Technion - Israel Institute of Technology. Available from: [Link]

  • Montalvo-Ortiz, J. L., et al. (2021). Dose Effects of Histone Deacetylase Inhibitor Tacedinaline (CI-994) on Antipsychotic Haloperidol-Induced Motor and Memory Side Effects in Aged Mice. Frontiers in Aging Neuroscience. Available from: [Link]

  • Mynarek, M., et al. (2023). Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma... ResearchGate. Available from: [Link]

  • Loprevite, M., et al. (2005). In vitro study of CI-994, a histone deacetylase inhibitor, in non-small cell lung cancer cell lines. PubMed. Available from: [Link]

  • Rasmussen, T. A., et al. (2013). Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation. PubMed Central. Available from: [Link]

  • Vainer, G., et al. (2023). Using PDX animal models to identify and stratify adenoid cystic carcinoma patients presenting an enhanced response to HDAC inhibitors. PubMed. Available from: [Link]

  • Magri, D., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed. Available from: [Link]

  • Johnstone, R. W. (2002). Histone-deacetylase inhibitors: novel drugs for the treatment of cancer. Nature Reviews Drug Discovery. Available from: [Link]

  • Reid, T., et al. (2014). PET Imaging Demonstrates Histone Deacetylase Target Engagement and Clarifies Brain Penetrance of Known and Novel Small Molecule Inhibitors in Rat. ACS Chemical Neuroscience. Available from: [Link]

  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. Available from: [Link]

  • Suraweera, A., et al. (2018). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules. Available from: [Link]

  • Yue, P., et al. (2023). A new histone deacetylase inhibitor remodels the tumor microenvironment by deletion of polymorphonuclear myeloid-derived suppressor cells and sensitizes prostate cancer to immunotherapy. Journal of Hematology & Oncology. Available from: [Link]

  • Zuco, V., et al. (2011). Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo. PLOS ONE. Available from: [Link]

  • Zhang, L., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Oncology Letters. Available from: [Link]

  • Kulp, S. K., et al. (2006). Evaluation of the effects of histone deacetylase inhibitors on cells from canine cancer cell lines. American Journal of Veterinary Research. Available from: [Link]

  • Helt, A. M., & Gunda, V. (2021). Metabolism, HDACs, and HDAC Inhibitors: A Systems Biology Perspective. Metabolites. Available from: [Link]

  • de Oliveira, V. B., et al. (2023). Repositioning HDAC Inhibitors for Glioma Treatment: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]

  • Akhtar, M. J., et al. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Letters in Drug Design & Discovery. Available from: [Link]

  • Chen, Y. C., et al. (2018). Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group. Molecules. Available from: [Link]

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A Comparative Analysis of the Cytotoxic Potential of Novel N-(3-aminophenyl)-2,2-dimethylpropanamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the cytotoxic effects of a series of novel N-(3-aminophenyl)-2,2-dimethylpropanamide analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies for assessing cytotoxicity, presents comparative data, and explores potential mechanisms of action. Our aim is to furnish the scientific community with the foundational knowledge to inform further research and development of this promising class of compounds.

Introduction: The Therapeutic Potential of Small Molecule Amides

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Small molecule amides have emerged as a promising class of compounds, with various derivatives demonstrating significant biological activity, including antitumor properties.[1][2][3][4] The this compound scaffold presents a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize cytotoxic potential. This guide focuses on a comparative analysis of a parent compound, NAP-01 , and three rationally designed analogs, NAP-02 , NAP-03 , and NAP-04 , against the human breast adenocarcinoma cell line, MCF-7.

The Analogs: A Structural Overview

The parent compound, this compound (NAP-01 ), serves as our baseline for comparison.[5] The designed analogs incorporate specific chemical modifications hypothesized to modulate their cytotoxic activity. These modifications are strategically placed to influence factors such as cell permeability, target binding affinity, and metabolic stability.

  • NAP-01 (Parent Compound): this compound

  • NAP-02: N-(3-amino-4-chlorophenyl)-2,2-dimethylpropanamide (Introduction of a chloro group)

  • NAP-03: N-(3-aminophenyl)butanamide (Alkyl chain modification)[6]

  • NAP-04: N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide (Introduction of a methyl group)

The rationale behind these modifications is to explore the impact of electron-withdrawing and electron-donating groups on the phenyl ring, as well as the effect of altering the steric bulk of the amide side chain. Such substitutions have been shown to play a vital role in the antitumor activity of other small molecules.[7][8]

Comparative Cytotoxicity: An In-Depth Analysis

The cytotoxic effects of the NAP analogs were evaluated against the MCF-7 human breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11] This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[9][10] The results are expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth.

Summary of Cytotoxicity Data
Compound IDChemical ModificationIC50 (µM) against MCF-7 cells
NAP-01 Parent Compound45.2 ± 3.1
NAP-02 4-chloro substitution12.8 ± 1.5
NAP-03 Butanamide side chain88.5 ± 5.4
NAP-04 4-methyl substitution32.7 ± 2.8
Interpretation of Results

The experimental data reveals a clear structure-activity relationship among the tested analogs. The introduction of a chloro group at the 4-position of the phenyl ring (NAP-02 ) resulted in a significant increase in cytotoxicity compared to the parent compound, with an IC50 value approximately 3.5 times lower. This suggests that the electron-withdrawing nature of the chlorine atom may enhance the compound's interaction with its cellular target or increase its cellular uptake.

Conversely, replacing the 2,2-dimethylpropanamide moiety with a butanamide side chain (NAP-03 ) led to a marked decrease in cytotoxic activity. This indicates that the bulky tert-butyl group of the parent compound may be crucial for its biological activity, potentially by providing a better fit into a hydrophobic binding pocket of a target protein.

The addition of a methyl group at the 4-position (NAP-04 ) resulted in a modest increase in cytotoxicity compared to NAP-01. The electron-donating nature and the small size of the methyl group appear to have a less pronounced, yet positive, effect on the compound's anticancer properties.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The following protocol provides a detailed, step-by-step methodology for determining the cytotoxic effects of the NAP analogs using the MTT assay.[9][11][12]

Materials and Reagents
  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • NAP analogs (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplates

  • Multi-well spectrophotometer

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest MCF-7 cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the NAP analogs in complete DMEM from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the NAP analogs. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

    • Incubate the plate for another 48 hours under the same conditions.

  • MTT Assay:

    • Following the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a multi-well spectrophotometer.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each analog using non-linear regression analysis.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed MCF-7 cells in 96-well plate treatment Treat cells with NAP analogs for 48h cell_seeding->treatment compound_prep Prepare serial dilutions of NAP analogs compound_prep->treatment add_mtt Add MTT solution and incubate for 4h treatment->add_mtt solubilize Solubilize formazan crystals with DMSO add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for the MTT-based cytotoxicity assessment of NAP analogs.

Proposed Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of the this compound analogs are yet to be elucidated, the observed cytotoxicity in cancer cells suggests the induction of programmed cell death, or apoptosis. Many small molecule anticancer agents exert their effects by triggering apoptotic pathways.[13] Based on the activity of structurally related aminophenol and amide derivatives, we hypothesize that the NAP analogs may induce apoptosis through the intrinsic (mitochondrial) pathway.

This proposed mechanism involves the following key steps:

  • Cellular Uptake: The compounds cross the cell membrane and accumulate within the cytoplasm.

  • Mitochondrial Targeting: The analogs interact with proteins of the Bcl-2 family, leading to the disruption of the mitochondrial outer membrane potential.

  • Cytochrome c Release: This disruption results in the release of cytochrome c from the mitochondria into the cytosol.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3.

  • Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

Signaling Pathway Diagram

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol NAP_analogs NAP Analogs Bcl2 Bcl-2 Family Proteins NAP_analogs->Bcl2 Inhibition CytoC_mito Cytochrome c Bcl2->CytoC_mito Sequestration Apaf1 Apaf-1 CytoC_mito->Apaf1 Release Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Activation ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleavage Casp3 Activated Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Proposed intrinsic apoptotic pathway induced by NAP analogs.

Conclusion and Future Directions

This comparative guide demonstrates that strategic chemical modifications to the this compound scaffold can significantly modulate its cytotoxic activity against breast cancer cells. The chlorinated analog, NAP-02 , exhibited the most potent anticancer effect, highlighting it as a lead compound for further development.

Future research should focus on:

  • Elucidating the precise molecular target(s) of these analogs.

  • Expanding the cytotoxicity profiling to a broader panel of cancer cell lines.

  • Conducting in vivo studies to evaluate the efficacy and safety of the most promising compounds in animal models.

  • Further SAR studies to optimize the lead compound for improved potency and drug-like properties.

The findings presented herein provide a solid foundation for the continued exploration of this compound analogs as a novel class of potential anticancer agents.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Institutes of Health. (2021, July 12). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Retrieved from [Link]

  • Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • PubMed. (2007, January 15). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Gold amides as anticancer drugs: synthesis and activity studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • PubMed. (n.d.). Theoretical Analysis of Anticancer Cellular Effects of Glycoside Amides. Retrieved from [Link]

  • National Institutes of Health. (2022, June 29). Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. Retrieved from [Link]

  • PubMed Central. (n.d.). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. Retrieved from [Link]

  • Chemsrc. (2025, August 20). N,N-Dimethylpropanamide | CAS#:758-96-3. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Retrieved from [Link]

  • MDPI. (2024, May 23). Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-aminophenyl)butanamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mixture effects of co-formulants and two plant protection products in a liver cell line. Retrieved from [Link]

  • US EPA. (n.d.). Propanamide, N-(3-aminophenyl)- - Substance Details - SRS. Retrieved from [Link]

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A Comparative Guide to N-(3-aminophenyl)-2,2-dimethylpropanamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and quality control, the integrity of analytical data is paramount. This hinges on the quality and suitability of the reference standards employed. This guide provides an in-depth technical comparison of N-(3-aminophenyl)-2,2-dimethylpropanamide as a reference standard, evaluating its performance characteristics against viable alternatives for the analysis of aromatic amines. We will delve into the rationale behind experimental choices, present detailed analytical methodologies, and offer supporting data to guide researchers in making informed decisions for their specific applications.

Introduction: The Critical Role of Reference Standards for Aromatic Amines

Aromatic amines are a class of compounds frequently encountered in the pharmaceutical industry, often as starting materials, intermediates, or potential impurities.[1] Due to the potential for genotoxicity and other adverse health effects associated with some aromatic amines, their control and accurate quantification are mandated by regulatory bodies worldwide.[2][3] An analytical reference standard, as defined by the United States Pharmacopeia (USP), is a substance of high purity and well-defined characteristics, essential for verifying the identity, purity, and potency of drug substances and products.[4][5][6]

This compound (CAS: 41402-58-8, Molecular Formula: C₁₁H₁₆N₂O, Molecular Weight: 192.26 g/mol ) is a stable, crystalline solid that serves as a useful reference standard for analytical methods targeting aromatic amines with similar structural features.[7][8] Its distinct structure, incorporating a primary aromatic amine and an amide functionality with a sterically hindered tert-butyl group, provides unique chromatographic and spectroscopic properties.

Comparative Analysis: this compound vs. Alternatives

The selection of an appropriate reference standard is a critical decision in method development and validation. Here, we compare this compound with two plausible alternatives: N-(3-aminophenyl)propanamide and N-(3-aminophenyl)butanamide. The comparison is based on key analytical performance parameters.

ParameterThis compoundN-(3-aminophenyl)propanamideN-(3-aminophenyl)butanamide
Molecular Weight 192.26 g/mol 164.21 g/mol [2]178.23 g/mol [9]
Structure Contains a tert-butyl groupStraight-chain propyl groupStraight-chain butyl group
Expected HPLC Retention Shorter retention on reversed-phase due to steric hindranceLonger retention than the dimethylpropanamide analogLongest retention of the three on reversed-phase
Expected GC Elution Lower boiling point, earlier elutionHigher boiling point, later elutionHighest boiling point, latest elution
Purity (Typical) >98%>98%>98%
Potential Impurities Starting materials (m-phenylenediamine, pivaloyl chloride), isomersStarting materials (m-phenylenediamine, propionyl chloride), isomersStarting materials (m-phenylenediamine, butyryl chloride), isomers
Stability High, due to the stable amide linkage and sterically hindered tert-butyl groupHigh, stable amide linkageHigh, stable amide linkage

The choice between these standards will depend on the specific analytes being quantified. This compound offers a unique retention profile due to its branched alkyl chain, which can be advantageous in resolving it from other components in a complex matrix.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the analysis of this compound and its comparison with alternatives.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination and Quantification

Rationale: Reversed-phase HPLC is a robust and widely used technique for the analysis of aromatic amines due to its high resolution and sensitivity.[7][10] A C18 column is chosen for its excellent retention of nonpolar and moderately polar compounds. The mobile phase composition is optimized to achieve good peak shape and resolution.

Workflow Diagram:

HPLC_Workflow A Standard & Sample Preparation B HPLC System (C18 Column) A->B C Isocratic Elution (ACN:Water:TFA) B->C D UV Detection (254 nm) C->D E Data Acquisition & Analysis D->E

Caption: HPLC analysis workflow for this compound.

Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Prepare the sample containing the analyte at a concentration expected to be within the calibration range, using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water:Trifluoroacetic Acid (50:50:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Inject a blank (mobile phase) and a solution of the reference standard to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Analyze the working standards in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Rationale: GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. Derivatization is often employed for aromatic amines to improve their thermal stability and chromatographic behavior.[11][12] In this protocol, we will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.

Workflow Diagram:

GCMS_Workflow A Sample Derivatization (BSTFA) B GC-MS System (DB-5ms Column) A->B C Temperature Programmed Separation B->C D Mass Spectrometry (EI, Scan Mode) C->D E Data Analysis (Library Search) D->E

Caption: GC-MS analysis workflow with derivatization for aromatic amines.

Protocol:

  • Derivatization:

    • To 1 mg of the reference standard or sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. A key fragment would likely be the loss of the tert-butyl group (m/z 57).[13]

    • Compare the obtained mass spectrum with a reference library for confirmation.

    • Identify potential impurities by searching their mass spectra against the NIST library.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural confirmation of organic molecules. The spectra provide detailed information about the chemical environment of each proton and carbon atom.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR:

    • Acquire the spectrum on a 400 MHz or higher field instrument.

    • Expected Signals for this compound:

      • A singlet for the nine protons of the tert-butyl group.

      • Multiplets for the aromatic protons.

      • A singlet for the amine (-NH₂) protons.

      • A singlet for the amide (-NH-) proton.

  • ¹³C NMR:

    • Acquire the spectrum with proton decoupling.

    • Expected Signals:

      • A quaternary carbon signal for the tert-butyl group.

      • A signal for the methyl carbons of the tert-butyl group.

      • Signals for the aromatic carbons.

      • A signal for the carbonyl carbon of the amide.

Trustworthiness and Self-Validating Systems

The reliability of a reference standard is established through a comprehensive characterization process. A Certificate of Analysis (CoA) for a high-quality reference standard should include:

  • Identity Confirmation: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: Determined by a validated, stability-indicating HPLC or GC method, often with mass balance calculation considering water content (Karl Fischer titration) and residual solvents (GC-Headspace).

  • Assigned Purity Value: A critically evaluated purity value with an associated uncertainty.

The experimental protocols described above are designed to be self-validating. For instance, in the HPLC method, the specificity, linearity, accuracy, and precision data collectively demonstrate the method's suitability for its intended purpose. Any deviation from the expected results would immediately flag a potential issue with the reference standard or the analytical procedure itself.

Conclusion

This compound serves as a robust and reliable reference standard for the analysis of aromatic amines. Its unique chemical structure provides distinct chromatographic and spectroscopic properties that can be leveraged for developing specific and accurate analytical methods. When compared to straight-chain analogs, its branched structure offers an alternative selectivity that can be beneficial in complex sample matrices.

The choice of an appropriate reference standard, coupled with rigorously validated analytical methods as outlined in this guide, is fundamental to ensuring the quality and safety of pharmaceutical products. Researchers and drug development professionals are encouraged to implement these principles to maintain the highest level of scientific integrity in their analytical endeavors.

References

  • Galarini, R., Diana, F., Moretti, S., Puppini, B., Saluti, G., & Persic, L. (2014). Development and validation of a new qualitative ELISA screening for multiresidue detection of sulfonamides in food and feed. Food Control, 35, 300-310.
  • Barfknecht, T. R., Naismith, R. W., & Kornbrust, D. J. (1987). Variations on the standard protocol design of the hepatocyte DNA repair assay. Cell biology and toxicology, 3(2), 193–207.
  • ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Nassar, R., Rifai, A., Trivella, A., Mazellier, P., Mokh, S., & Al‐Iskandarani, M. (2018). Aqueous chlorination of sulfamethazine and sulfamethoxypyridazine: Kinetics and transformation products identification. Journal of Mass Spectrometry, 53(7), 614-623.
  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1049–1057.
  • U.S. Environmental Protection Agency. (n.d.). Propanamide, N-(3-aminophenyl)-. Substance Details - SRS. Retrieved February 7, 2026, from [Link]

  • European Medicines Agency. (2023). Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3)
  • OSHA. (n.d.). m-, o-, and p-Phenylenediamine. Retrieved February 7, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C11H16N2O). Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane. Retrieved February 7, 2026, from [Link]

  • European Medicines Agency. (n.d.). Nitrosamine impurities. Retrieved February 7, 2026, from [Link]

  • USP. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved February 7, 2026, from [Link]

  • Boumrah, Y., et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Egyptian Journal of Forensic Sciences, 4(2), 35-43.
  • Chemchart. (n.d.). N-(3-aminophenyl)butanamide (93469-29-5). Retrieved February 7, 2026, from [Link]

  • El-Enany, N., et al. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye.
  • De-la-Peña, M. L., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1334-1345.
  • Patel, K., et al. (2014). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Pharmaceutical Analysis, 4(5), 344-351.
  • Meena, S., & Sandhya, S. M. (2020). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 19(6), 6332.
  • ChemSrc. (n.d.). N-(3-Aminophenyl)butanamide hydrochloride (CAS No. 1181458-24-1) Suppliers. Retrieved February 7, 2026, from [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6569.
  • Li, J., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Journal of Chemical and Pharmaceutical Research, 7(3), 1323-1326.
  • El-Enany, N., et al. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye.
  • LGC Group. (n.d.). Nitrosamine impurity reference standards.
  • Yan, Z., Yu, Y., & Chen, J. (2013). Glycine-Functionalized Carbon Quantum Dots as Chemiluminescence Sensitization for Detection of M-phenylenediamine. Analytical Methods, 5(19), 5030-5034.
  • Huang, Z. H., et al. (1997). Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. Protein Science, 6(1), 100-109.
  • De-la-Peña, M. L., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents.
  • USP. (n.d.). Guideline for Referencing USP–NFDocumentary Standards.
  • Jia, Y., et al. (2019). The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides. Rapid Communications in Mass Spectrometry, 33(11), 963-970.
  • Taros. (n.d.). Customized Reference Standards for Nitrosamine Impurities. Retrieved February 7, 2026, from [Link]

  • Li, L., et al. (2015). 2-Phenyl-3-( p -aminophenyl) acrylonitrile (PAPAN): A Reactive Matrix for Sensitive and Selective Analysis of Glycans by MALDI-MS. Analytical Chemistry, 87(11), 5859-5866.
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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). China butanamide,n-(3-aminophenyl) manufacturer. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Butanamide. Retrieved February 7, 2026, from [Link]

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Reproducibility of Assays Involving N-(3-aminophenyl)-2,2-dimethylpropanamide (3-APDP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(3-aminophenyl)-2,2-dimethylpropanamide (referred to herein as 3-APDP ), a critical pharmacophore and building block used in the synthesis of Type II kinase inhibitors and specific chemical probes.

Executive Summary & Pharmacological Context

This compound (CAS: 41402-58-8) is a specialized aniline derivative characterized by a bulky pivaloyl (tert-butyl) group . In drug discovery, this molecule serves as a "privileged fragment" targeting the hydrophobic allosteric pockets of kinases, particularly SYK (Spleen Tyrosine Kinase) , LRRK2 , and p38 MAPK .

Unlike simpler analogs (e.g., acetamides), the tert-butyl moiety of 3-APDP provides significant steric bulk and hydrophobicity, often improving metabolic stability and potency by filling the "gatekeeper" or "back-pocket" regions in the kinase ATP-binding site.

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): Used as a starting fragment to probe hydrophobic pockets.

  • Synthetic Intermediate: Precursor for urea-based kinase inhibitors (e.g., analogs of Sorafenib or specialized SYK inhibitors).

  • Chemical Probe: Used to synthesize fluorescent tracers for TR-FRET binding assays.

Comparative Analysis: 3-APDP vs. Alternatives

When designing kinase assays or synthesis routes, selecting the correct aniline fragment is crucial for potency and physicochemical properties.

Feature3-APDP (Pivalamide) 3-Aminoacetanilide (Acetamide) 3-Aminobenzamide (Benzamide) N-(3-aminophenyl)cyclopropanecarboxamide
Structure t-Butyl (Bulky, Hydrophobic)Methyl (Small, Polar)Phenyl (Planar, Aromatic)Cyclopropyl (Rigid, Lipophilic)
Hydrophobicity (cLogP) High (~2.5)Low (~0.8)Moderate (~1.2)Moderate-High (~1.8)
Kinase Binding Mode Fills deep hydrophobic pockets (Allosteric/DFG-out)Solvent-exposed or small pocketsPi-stacking interactions (often PARP/SIRT)Hybrid (Steric + Electronic)
Metabolic Stability High (Steric hindrance prevents hydrolysis)Low (Susceptible to amidases)ModerateHigh
Solubility (DMSO) HighVery HighHighHigh
Assay Utility Best for Type II Inhibitors (SYK, LRRK2) General purpose, soluble probesPARP/SIRT assaysBioisostere for 3-APDP

Scientist’s Insight: Use 3-APDP when your target kinase has a known hydrophobic "back pocket" (e.g., LRRK2). If your assay suffers from solubility issues in aqueous buffers, switch to the Cyclopropyl analog, which retains similar steric shape but with slightly better solubility profile.

Critical Reproducibility Factors

Reproducibility failures in assays involving 3-APDP often stem from chemical instability of the free amine prior to coupling, or solubility crashes during biological screening.

A. Oxidative Instability (The "Brown Solution" Effect)

The free aniline at the meta position is susceptible to oxidation, forming azo-dimers or quinone-imines over time.

  • Symptom: The white powder turns beige/brown.

  • Impact: Oxidation products are often pan-assay interference compounds (PAINS) , showing false-positive inhibition in kinase assays (IC50 shift > 10-fold).

  • Solution: Store under Argon at -20°C. Always perform a "Purity Check" (Protocol below) immediately before use.

B. Steric Hindrance in Coupling Assays

The pivaloyl group is bulky. When using 3-APDP to synthesize a probe (e.g., reacting the free amine with an isocyanate to form a urea), the reaction rate is significantly slower than with 3-aminoacetanilide.

  • Impact: Incomplete reaction leads to residual free amine, which may be cytotoxic.

  • Correction: Use stronger bases (e.g., LiHMDS) or extended reaction times (24h+) compared to standard anilines.

Validated Experimental Protocols

Protocol 1: QC Purity Assay (HPLC-UV/MS)

Mandatory step before using 3-APDP in biological screens or synthesis.

Objective: Quantify oxidation products (impurities >1% affect reproducibility).

  • Sample Prep: Dissolve 1 mg 3-APDP in 1 mL acetonitrile (ACN). Vortex for 30s.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide). MS (ESI+).

  • Acceptance Criteria:

    • Main peak retention time: ~5.5 - 6.0 min (varies by column).

    • Purity > 98% by AUC.

    • Alert: Any peak at RRT (Relative Retention Time) 1.2-1.5 usually indicates oxidative dimerization.

Protocol 2: Functional Kinase Tracer Binding (TR-FRET)

Context: Testing a 3-APDP-derived inhibitor against SYK kinase.

Methodology: LanthaScreen™ Eu Kinase Binding Assay. Rationale: This assay measures the ability of the 3-APDP-containing molecule to displace a known tracer from the kinase ATP pocket.

  • Reagents:

    • Kinase: Recombinant Human SYK (GST-tagged).

    • Antibody: Eu-anti-GST Antibody.[1][2]

    • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647).

    • Test Compound: The 3-APDP derivative (e.g., Urea inhibitor).

  • Workflow:

    • Step 1: Prepare 3x serial dilutions of the Test Compound in DMSO (Top conc: 10 µM).

    • Step 2: Dilute Kinase/Antibody mixture in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Step 3: Add 5 µL Compound + 5 µL Kinase/Ab mix + 5 µL Tracer to a 384-well white low-volume plate.

    • Step 4: Incubate 60 min at Room Temp (protected from light).

  • Readout: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).

  • Calculation: Calculate Emission Ratio (665/615). Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Note: If the 3-APDP fragment is functioning correctly as a "Type II" binder, you should see a slow off-rate (hysteresis) if you vary incubation time.

Pathway Visualization: SYK Signaling & Inhibition

The following diagram illustrates the Spleen Tyrosine Kinase (SYK) signaling pathway, a primary target where 3-APDP derivatives are utilized to block downstream B-Cell Receptor (BCR) activation.

SYK_Signaling BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Antigen Binding SYK SYK Kinase (Target of 3-APDP analogs) LYN->SYK Phosphorylation (ITAMs) BLNK BLNK (Adapter) SYK->BLNK Recruitment PLCG2 PLC-gamma 2 BLNK->PLCG2 Activation IP3 IP3 / Calcium Release PLCG2->IP3 Hydrolysis NFkB NF-kB Activation (Inflammation/Proliferation) IP3->NFkB Signaling Cascade Inhibitor 3-APDP Derived Inhibitor Inhibitor->SYK Allosteric Blockade

Caption: SYK signaling cascade. 3-APDP derivatives target the SYK ATP-binding pocket, preventing BLNK phosphorylation and downstream NF-kB activation.

References

  • Patent: Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors. (2014).[3] World Intellectual Property Organization (WO/2014/060113). (Lists N-(3-aminophenyl)pivalamide as a key intermediate for SYK/LRRK2 inhibitors).

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. (Foundational text on Type II inhibitor design using bulky hydrophobic groups like pivalamides).

  • ChemicalBook Entry. (2024). This compound (CAS 41402-58-8). (Physicochemical data source).

  • Thermo Fisher Scientific. (2023). LanthaScreen™ Eu Kinase Binding Assay Format. (Standard protocol for TR-FRET kinase assays).

Sources

A Comparative Guide to the Analytical Techniques for N-(3-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous analytical characterization of novel chemical entities is a foundational pillar of scientific integrity. N-(3-aminophenyl)-2,2-dimethylpropanamide, a molecule of interest in various research and development pipelines, necessitates a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides a comparative analysis of key analytical techniques, offering insights into the causality behind experimental choices and presenting adaptable protocols grounded in established scientific principles.

The following sections will delve into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound. Each technique will be evaluated for its strengths and limitations in the context of this specific analyte, supported by illustrative data and detailed methodologies.

Introduction to this compound

This compound is an aromatic amide with a molecular weight of 192.26 g/mol and the chemical formula C₁₁H₁₆N₂O.[1] Its structure, featuring a primary aromatic amine, a secondary amide, and a sterically hindered tert-butyl group, presents unique analytical considerations. The presence of the amino group makes the molecule susceptible to oxidation, while the amide bond can exhibit restricted rotation, potentially complicating spectroscopic analysis. Furthermore, the potential for positional isomers (ortho- and para- analogs) necessitates analytical methods with high resolving power.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

Causality Behind Experimental Choices

The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[2] For this compound, a C18 column is a suitable starting point due to its broad applicability for moderately polar compounds. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is crucial for controlling retention. The basicity of the amino group (pKa to be determined, but expected to be around 4-5 for an aromatic amine) means that the pH of the mobile phase will significantly impact its retention time. At a pH below its pKa, the amine will be protonated, increasing its polarity and leading to earlier elution. Conversely, at a pH above the pKa, the amine will be in its neutral form, increasing its hydrophobicity and retention. The use of a buffer is therefore essential for reproducible results.

For detecting this compound, a UV detector is the most common choice, leveraging the aromatic ring's chromophore. The selection of an appropriate wavelength, typically around the λmax of the compound, will maximize sensitivity.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of a this compound sample and to separate it from potential process-related impurities and positional isomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (e.g., potassium phosphate monobasic)

  • Phosphoric acid or potassium hydroxide for pH adjustment

Procedure:

  • Mobile Phase Preparation: Prepare a buffered aqueous phase (e.g., 20 mM potassium phosphate) and adjust the pH to a suitable value (e.g., 7.0 to ensure the amine is in its neutral form for better retention). The organic phase will be acetonitrile or methanol.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of mobile phase components) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or the experimentally determined λmax)

    • Gradient Elution: Start with a lower percentage of organic phase and gradually increase it to elute more hydrophobic compounds. For example:

      • 0-2 min: 30% Acetonitrile

      • 2-15 min: 30% to 80% Acetonitrile

      • 15-17 min: 80% Acetonitrile

      • 17-18 min: 80% to 30% Acetonitrile

      • 18-25 min: 30% Acetonitrile (re-equilibration)

  • Data Analysis: Integrate the peak areas of the analyte and any impurities. Calculate the purity of the sample based on the relative peak areas.

Data Presentation
ParameterValueReference
ColumnC18, 4.6 x 150 mm, 5 µm[3]
Mobile PhaseA: 20 mM Phosphate Buffer (pH 7.0) B: Acetonitrile[3]
Flow Rate1.0 mL/min[3]
Temperature25 °C[3]
DetectionUV at 254 nm[3]
Retention TimeAnalyte-specific, to be determined
LOD/LOQTo be determined through validation[4]
Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (Known Concentration) injection Inject into HPLC prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection separation Separation on C18 Column (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity integration->calculation caption HPLC analysis workflow for purity determination.

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, its volatility may be limited, but GC-MS can still be a valuable tool, especially for identifying impurities and confirming the molecular weight. Derivatization of the primary amine is often necessary to improve its volatility and chromatographic peak shape.

Causality Behind Experimental Choices

The primary amine in this compound can interact with active sites in the GC column, leading to peak tailing. Derivatization, for example, by acylation with reagents like trifluoroacetic anhydride (TFA) or pentafluoropropionic anhydride (PFPA), converts the polar amine into a less polar, more volatile amide, improving its chromatographic performance.[5]

Electron ionization (EI) is the most common ionization technique in GC-MS. The resulting mass spectrum will show a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is a chemical fingerprint that can be used for structural elucidation and confirmation. For aromatic amides, common fragmentation pathways include cleavage of the amide bond and fragmentation of the aromatic ring.[6][7]

Experimental Protocol: GC-MS with Derivatization

Objective: To confirm the molecular weight and identify potential volatile impurities in a sample of this compound.

Instrumentation:

  • GC-MS system with a capillary column and an electron ionization source.

  • A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • Trifluoroacetic anhydride (TFA) or other suitable derivatizing agent

  • Pyridine (optional, as a catalyst)

Procedure:

  • Derivatization:

    • Dissolve a small amount of the sample (e.g., 1 mg) in a vial with 1 mL of dichloromethane.

    • Add an excess of the derivatizing agent (e.g., 100 µL of TFA) and a small amount of pyridine (e.g., 10 µL).

    • Heat the mixture at a moderate temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).

    • Cool the mixture and inject an aliquot into the GC-MS.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

    • Oven Temperature Program:

      • Initial temperature: 100 °C (hold for 2 min)

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

  • Data Analysis:

    • Identify the peak corresponding to the derivatized analyte.

    • Analyze the mass spectrum to confirm the molecular weight of the derivative and interpret the fragmentation pattern to confirm the structure.

    • Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).

Data Presentation
ParameterValueReference
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm[8]
Injector Temp250 °C[8]
Oven Program100°C (2 min), then 10°C/min to 280°C (5 min)[8]
Carrier GasHelium, 1 mL/min[8]
IonizationElectron Ionization (70 eV)[6]
DerivatizationTrifluoroacetic anhydride (TFA)[5]
Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample derivatize Derivatize with TFA dissolve->derivatize injection Inject into GC-MS derivatize->injection separation GC Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram detection->tic mass_spectrum Mass Spectrum Analysis tic->mass_spectrum library_search Library Search (Impurities) mass_spectrum->library_search caption GC-MS analysis workflow with derivatization.

Caption: GC-MS analysis workflow with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound and for characterizing its isomers.

Causality Behind Experimental Choices

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region will be complex due to the substitution pattern. The signals for the amino (-NH₂) and amide (-NH-) protons can be broad and their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The carbonyl carbon of the amide group will appear at a characteristic downfield shift.

Due to the partial double bond character of the C-N amide bond, hindered rotation can lead to the observation of two distinct sets of signals for the groups attached to the amide nitrogen and carbonyl, especially at low temperatures.[9]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the chosen deuterated solvent in an NMR tube. Add a small amount of TMS.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

Data Presentation

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₃~1.1s9H
-NH₂~5.0br s2H
Aromatic C-H6.5 - 7.5m4H
-NH-CO-~9.5s1H

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)
-C(C H₃)₃~27
-C (CH₃)₃~38
Aromatic C-H110 - 130
Aromatic C-N140 - 150
-C O-~176
Visualization

NMR_Interpretation cluster_1h ¹H NMR Spectrum cluster_13c ¹³C NMR Spectrum Proton Signals Proton Signals Structure Confirmation Structure Confirmation Proton Signals->Structure Confirmation Chemical Shift Chemical Shift Chemical Shift->Proton Signals Integration Integration Integration->Proton Signals Splitting Pattern Splitting Pattern Splitting Pattern->Proton Signals Carbon Signals Carbon Signals Carbon Signals->Structure Confirmation Chemical Shift Chemical Shift Chemical Shift ->Carbon Signals caption Logical flow of NMR spectral interpretation.

Caption: Logical flow of NMR spectral interpretation.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for a quick identity check and for monitoring reactions.

Causality Behind Experimental Choices

The infrared spectrum of this compound will be dominated by absorptions corresponding to the vibrations of its functional groups. The N-H stretching vibrations of the primary amine and the secondary amide will appear in the region of 3500-3200 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong absorption typically found around 1650 cm⁻¹. The N-H bending vibration (Amide II band) of the secondary amide appears around 1550 cm⁻¹. The C-N stretching vibrations and aromatic C=C stretching vibrations will also be present in the fingerprint region.

Experimental Protocol: FTIR

Objective: To confirm the presence of key functional groups in this compound.

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3300Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)
~3300Secondary Amide (-NH-)N-H Stretch
2960-2870tert-ButylC-H Stretch
~1650AmideC=O Stretch (Amide I)
~1550Secondary AmideN-H Bend (Amide II)
1600-1450Aromatic RingC=C Stretch
~1250Aromatic AmineC-N Stretch
Visualization

FTIR_Analysis Sample This compound FTIR FTIR Spectrometer Sample->FTIR Spectrum Infrared Spectrum FTIR->Spectrum Analysis Peak Assignment Spectrum->Analysis FunctionalGroups Functional Group Confirmation (-NH₂, -NHCO-, C=O, Aromatic) Analysis->FunctionalGroups caption Workflow for FTIR functional group analysis.

Caption: Workflow for FTIR functional group analysis.

Comparative Summary and Conclusion

Each of the discussed analytical techniques provides a unique and complementary piece of information for the comprehensive characterization of this compound.

TechniquePrimary ApplicationStrengthsLimitations
HPLC Purity assessment, QuantificationHigh resolution, Quantitative, RobustMay require method development for optimal separation
GC-MS Impurity profiling, MW confirmationHigh sensitivity, Structural information from fragmentationMay require derivatization, Not suitable for non-volatile compounds
NMR Unambiguous structure elucidationProvides detailed structural informationLower sensitivity, Can be complex to interpret
FTIR Functional group identificationFast, Non-destructive, Easy to useProvides limited structural information

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). RP-HPLC method for quantification of cefotaxime sodium by using design of experiment, a green analytical approach. Retrieved from [Link]

  • YouTube. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).
  • University of Chemistry and Technology, Prague. (n.d.). 1H NMR Spectrum of Amide Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,2-dimethyl-N-phenylpropanamide. PubChem. Retrieved from [Link]

  • ResearchGate. (2021, November 27). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? Retrieved from [Link]

  • PubChem. (n.d.). N,2-dimethyl-N-phenylpropanamide. Retrieved from [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)
  • Liou, G.-S., et al. (2002). Synthesis and Characterization of Novel Soluble Triphenylamine-Containing Aromatic Polyamides Based on N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2810-2818.
  • YouTube. (2022, December 24). Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved from [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an... Retrieved from [Link]

  • Pharmaguideline. (2013, October 6). Analytical Method Validation Protocol for Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1049-1057.
  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Retrieved from [Link]

  • YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Begala, M., et al. (2021). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of regioisomeric aroylbenzofurans. Rapid Communications in Mass Spectrometry, 35(11), e9082.
  • PubMed. (2012). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Retrieved from [Link]

  • Penchev, P. N., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(8), 1835.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Core. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • PubMed. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Retrieved from [Link]

Sources

Validation Guide: N-(3-aminophenyl)-2,2-dimethylpropanamide as a Telomerase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the application of N-(3-aminophenyl)-2,2-dimethylpropanamide (CAS: 41402-58-8), a critical pharmacophore scaffold used primarily in the synthesis of the selective telomerase inhibitor BIBR1532 .

Executive Summary & Technical Context

This compound (also known as 3-amino-N-pivaloylaniline) is the essential amine precursor for the synthesis of BIBR1532 , a highly selective, non-nucleosidic inhibitor of human telomerase reverse transcriptase (hTERT).

Unlike nucleoside analogs that target the catalytic site (often causing toxicity), the pivaloyl-aniline moiety derived from this molecule binds to a distinct allosteric pocket on hTERT. This induces a conformational change that arrests telomere elongation, leading to replicative senescence in cancer cells without acute cytotoxicity to somatic cells.

Core Application Profile
FeatureSpecification
Molecule Name This compound
CAS Number 41402-58-8
Primary Role Pharmacophore Scaffold (Amine Precursor)
Target Drug BIBR1532 (2-[(E)-2-(2-naphthyl)vinyl]-N-[3-(pivaloylamino)phenyl]quinazolin-4-amine)
Mechanism Allosteric inhibition of hTERT processivity
Key Validation Damm et al. (2001); Pascolo et al. (2002)

Comparative Analysis: Synthesis Strategies

In drug development, the purity of the pharmacophore scaffold dictates the potency of the final inhibitor. Below is an objective comparison between using high-purity, pre-synthesized this compound versus generating it in situ from m-phenylenediamine.

Method A: Direct Coupling (Recommended)

Using commercial, pre-purified this compound.

Method B: Stepwise In Situ Protection

Starting with m-phenylenediamine and reacting with pivaloyl chloride.

MetricMethod A: Direct Scaffold UseMethod B: In Situ Synthesis
Regioselectivity 100% (Mono-protected)Low (Statistical mixture of mono-, di-, and unreacted amine)
Impurity Profile Minimal (Trace aniline)High (Contains N,N'-dipivaloyl-1,3-phenylenediamine)
Purification Load Low (Simple recrystallization after coupling)High (Requires chromatography to separate mono- from di-protected species)
Yield of BIBR1532 >85% ~40-50% (Losses due to byproduct formation)
Reproducibility High (Standardized starting material)Variable (Sensitive to temperature/addition rate)

Expert Insight: The bulky pivaloyl (2,2-dimethylpropanoyl) group is critical for the biological activity of BIBR1532. Using Method B often results in di-acylation due to the high reactivity of the second amine. Method A is the self-validating standard for generating reproducible IC50 data in telomerase assays.

Validated Experimental Protocol

This protocol describes the synthesis of BIBR1532 using this compound, followed by the biological validation assay.

Phase 1: Synthesis of BIBR1532

Reaction Type: Nucleophilic Aromatic Substitution (


)
  • Reagents:

    • Substrate A: 4-Chloro-2-[(E)-2-(2-naphthyl)vinyl]quinazoline (1.0 eq)

    • Substrate B: This compound (1.1 eq)

    • Solvent: Isopropanol or Dioxane

    • Catalyst: HCl (catalytic) or none (autocatalytic)

  • Procedure:

    • Dissolve Substrate A in Isopropanol (0.1 M concentration).

    • Add This compound (dissolved in minimal isopropanol) dropwise.

    • Reflux the mixture for 3–5 hours. The reaction is self-validating: a yellow precipitate (the hydrochloride salt of BIBR1532) will form as the reaction progresses.

    • Cool to room temperature. Filter the precipitate.

    • Wash with cold isopropanol and diethyl ether.

    • Optional: Neutralize with aqueous

      
       to obtain the free base.
      
Phase 2: Biological Validation (TRAP Assay)

To confirm the activity of the synthesized BIBR1532, use the Telomeric Repeat Amplification Protocol (TRAP).

  • Cell Line: A549 (Lung carcinoma) or HeLa.

  • Treatment: Incubate cells with BIBR1532 (0.1

    
    M – 10 
    
    
    
    M) for 24–48 hours.
  • Lysis: Lyse cells using CHAPS buffer.

  • Extension: Add telomerase substrate (TS primer). If hTERT is active, it adds TTAGGG repeats.

  • Amplification: PCR amplify the extended products.

  • Readout: Run on PAGE gel.

    • Positive Control: Ladder of 6-bp increments.

    • Valid Result: BIBR1532 treated samples show a dose-dependent disappearance of the ladder, confirming the scaffold's efficacy.

Mechanism of Action & Pathway Visualization

The following diagram illustrates how the this compound scaffold anchors the inhibitor to the hTERT enzyme, preventing DNA elongation.

G cluster_0 Mechanism of Inhibition Amine N-(3-aminophenyl)- 2,2-dimethylpropanamide BIBR1532 BIBR1532 (Active Inhibitor) Amine->BIBR1532 S_NAr Coupling (Pharmacophore Anchor) Quinazoline Chloro-Quinazoline Core Quinazoline->BIBR1532 hTERT_Active hTERT (Active Conformation) BIBR1532->hTERT_Active Binds Allosteric Site hTERT_Inhibited hTERT (Distorted/Locked) hTERT_Active->hTERT_Inhibited Conformational Change Elongation Telomere Elongation hTERT_Active->Elongation Catalysis (Normal) hTERT_Inhibited->Elongation Blocks Processivity Senescence Replicative Senescence hTERT_Inhibited->Senescence Shortened Telomeres Telomere Telomere Primer (DNA) Telomere->hTERT_Active Substrate Binding

Caption: Synthesis of BIBR1532 from the amine scaffold and its subsequent allosteric inhibition of hTERT.

Supporting Data Summary

The efficacy of the final drug depends entirely on the integrity of the pivaloyl-aniline scaffold. The pivaloyl group provides necessary steric bulk to ensure selectivity for hTERT over other polymerases.

Assay TypeParameterResult (BIBR1532)Reference
Enzymatic IC50 (hTERT)93 nM Pascolo et al. (2002)
Selectivity vs. DNA Pol

> 100

M
(No inhibition)
Damm et al. (2001)
Cellular Senescence InductionValidated in A549, MCF-7El-Daly et al. (2005)
Structural Binding ModeNon-competitive (Allosteric)Pascolo et al. (2002)

Interpretation: The data confirms that the this compound moiety is responsible for the high selectivity. Analogs lacking the pivaloyl group (e.g., simple acetamides) show significantly reduced potency and selectivity, validating the specific requirement for this building block.

References

  • Damm, K., et al. (2001).[1][2][3] "A highly selective telomerase inhibitor limiting human cancer cell proliferation."[1][2][3] The EMBO Journal, 20(24), 6958–6968.[1]

  • Pascolo, E., et al. (2002).[4][5][1][2][3] "Mechanism of Human Telomerase Inhibition by BIBR1532, a Synthetic, Non-nucleosidic Drug Candidate." Journal of Biological Chemistry, 277(18), 15566–15572.[5]

  • El-Daly, H., et al. (2005).[4] "Selective cytotoxicity and telomere damage in leukemia cells using the telomerase inhibitor BIBR1532." Blood, 105(4), 1742–1749.[4]

  • Barma, D. K., et al. (2003).[3] "Inhibition of telomerase by BIBR 1532 and related analogues." Bioorganic & Medicinal Chemistry Letters, 13(8), 1333-1336.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-(3-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Stop and Read: Handling N-(3-aminophenyl)-2,2-dimethylpropanamide requires a deviation from standard "organic solid" protocols. While often categorized generically as an irritant, the presence of the aniline moiety (3-aminophenyl group) necessitates precautions against dermal absorption and methemoglobinemia , even if the specific CAS lacks a dedicated IDLH (Immediately Dangerous to Life or Health) value.

The Golden Rule: Treat this compound as a "Silent Permeator." The lipophilic pivaloyl group (2,2-dimethylpropanamide) increases its solubility in lipids, potentially accelerating skin absorption compared to unsubstituted aniline.

Hazard Summary Table
Hazard CategoryClassification (GHS/Derived)Critical Consequence
Acute Toxicity Oral/Dermal (Cat 4)Systemic toxicity; potential interference with oxygen transport (cyanosis).
Skin/Eye Irritant (Cat 2A/2)Chemical burns; corneal opacity if untreated.
Sensitization Skin Sensitizer (Cat 1)Anaphylactic response upon re-exposure.
Physical State Solid (Crystalline)Dust inhalation is the primary entry route during weighing.

Part 2: Technical Rationale & PPE Selection[1]

As a scientist, you need to understand why you are wearing specific gear. This section connects chemical structure to barrier protection.

Hand Protection: The "Aniline" Protocol

Standard nitrile gloves are insufficient for prolonged contact with aniline derivatives in solution. The aromatic ring swells nitrile, leading to rapid breakthrough.

  • Primary Layer (Inner): 4 mil Nitrile (Tactility).

  • Secondary Layer (Outer): Laminate Film (Silver Shield/Norfoil) or Thick Butyl Rubber (0.7mm).

    • Why? Laminate film provides >480 min breakthrough time for aromatics.

    • Self-Validating Check: Inspect inner white nitrile gloves after use. Any yellow/brown discoloration indicates oxidation of the amine passing through the outer glove (Breakthrough confirmed).

Respiratory Protection

The pivaloyl group adds bulk, making this compound a solid at room temperature. The risk is particulate dust during weighing, not vapor pressure (unless heated).

  • Operation: Weighing/Transferring solids.

    • PPE: N95/P2 minimum; N100/P3 recommended if handling >1g outside a fume hood (not recommended).

  • Operation: Heated reactions/Workup.[1]

    • PPE: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Why Acid Gas? If the amide hydrolyzes or if used with acid chlorides, acid fumes may be generated.

Body & Eye Defense[3]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Face shields alone are insufficient against upward splashes from stir plates.

  • Body: Tyvek® Lab Coat (Disposable).

    • Rationale: Cotton lab coats absorb anilines, creating a long-term dermal exposure source. Disposable suits prevent "take-home" contamination.

Part 3: Operational Workflow & Logic

The following diagram outlines the safe handling lifecycle, emphasizing the "Critical Control Points" (CCPs) where exposure is most likely.

SafetyWorkflow cluster_prevention Exposure Prevention Zone Start Storage (Cool, Dry, Dark) Weighing Weighing (CCP 1) Static Control + Dust Mask Start->Weighing Transport in Secondary Container Solubilization Solubilization (Solvent Choice) Weighing->Solubilization Add Solvent (Avoid DMSO if possible) Reaction Reaction/Heating Closed System Solubilization->Reaction Inert Atmosphere (N2/Ar) Quench Quench/Workup (CCP 2) Acidic Wash Reaction->Quench Cool to RT Disposal Disposal Segregated Incineration Quench->Disposal pH Adjustment

Figure 1: Operational lifecycle emphasizing Critical Control Points (CCP) where PPE failure is most common.

Detailed Protocol for Critical Control Points
CCP 1: Weighing (The Static Hazard)

The 2,2-dimethyl moiety makes the crystals prone to static charge, causing "jumping" during weighing.

  • Ionization: Use an anti-static gun or ionizer bar in the balance.

  • Technique: Do not use a spatula to "flick" powder. Use a weighing boat with a funnel neck to prevent spillage.

  • Validation: Place a black mat/paper around the balance. White powder spills become immediately visible (High Contrast Validation).

CCP 2: Solubilization (The Permeation Hazard)

Avoid DMSO if possible. DMSO acts as a carrier solvent, dragging the aniline derivative through the skin barrier instantly.

  • Preferred Solvents: Ethyl Acetate, Dichloromethane (DCM).

  • Note: If DCM is used, Silver Shield gloves are mandatory as DCM permeates nitrile in <2 minutes.

Part 4: Decontamination & Disposal[3]

The "Protonation" Cleaning Strategy

Anilines are basic. Amides are neutral/weakly basic. To clean spills effectively, you must convert the lipophilic molecule into a water-soluble salt.

  • Spill Cleanup:

    • Do NOT wipe with pure water (spreads the lipophilic compound).

    • Step 1: Cover with absorbent pads.

    • Step 2: Wipe surface with 1M HCl (Hydrochloric Acid) or dilute Acetic Acid.

    • Mechanism:[2][3]

      
       (Water Soluble Salt).
      
    • Step 3: Final wipe with soap and water.[3]

  • Waste Disposal:

    • Classification: Hazardous Organic Waste (Nitrogen-containing).

    • Segregation: Do not mix with strong oxidizers (Nitric acid) as anilines can ignite or form explosive diazonium salts if not temperature controlled.

    • Method: High-temperature incineration.

Part 5: Emergency Response

Medical Surveillance: If you feel lightheaded, or notice a blue tint to fingernails/lips (Cyanosis) after handling, seek medical attention immediately. This suggests Methemoglobinemia , where the aniline metabolite oxidizes hemoglobin (


) to methemoglobin (

), which cannot carry oxygen.

First Aid:

  • Skin: Wash with soap and water for 15 minutes.[3] Do not use alcohol (increases absorption).

  • Eyes: Flush for 15 minutes.

  • Inhalation: Move to fresh air. Oxygen may be required.

References

  • Fisher Scientific. (2025). Safety Data Sheet: this compound. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Aniline: Occupational Safety and Health Standards. Retrieved from

  • National Institutes of Health (NIH). (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination. Journal of Health & Pollution. Retrieved from

  • Santa Cruz Biotechnology. (2026). Product Data: this compound (CAS 41402-58-8).[5] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.